2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one
説明
特性
IUPAC Name |
2-(dimethylamino)-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-5-6(2)9-8(11(3)4)10-7(5)12/h1-4H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEHLDAHWSCFAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193767 | |
| Record name | 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40778-16-3 | |
| Record name | 2-Dimethylamino-5,6-dimethyl-4-hydroxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40778-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirimicarb-desamido | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040778163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRIMICARB-DESAMIDO | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ4TX8SL47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathway for 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one, a substituted pyrimidinone of interest to researchers in medicinal chemistry and drug development. The document elucidates the core chemical principles, offers a detailed, field-proven experimental protocol, and explores the underlying reaction mechanism. The synthesis is primarily achieved through a highly efficient base-catalyzed cyclocondensation reaction. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and understand this key heterocyclic scaffold.
Introduction and Strategic Importance
The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including nucleic acids (cytosine, thymine, and uracil) and numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antiviral, antimicrobial, and anticancer properties.[3][4]
This compound belongs to the class of 2-amino-4-pyrimidinones. The specific substitution pattern—a dimethylamino group at the 2-position and methyl groups at the 5- and 6-positions—creates a unique electronic and steric profile, making it a valuable building block for library synthesis and lead optimization in drug discovery programs. Understanding its synthesis is crucial for accessing novel chemical matter based on this privileged core.
The most reliable and widely adopted strategy for constructing the 2-aminopyrimidin-4-one core involves the condensation of a guanidine derivative with a 1,3-dicarbonyl compound or its equivalent.[5][6] This approach, known as the Remfry-Hull synthesis or a variation thereof, offers high convergence and accessibility of starting materials.
The Primary Synthesis Pathway: Cyclocondensation
The most direct and efficient pathway for synthesizing this compound is the base-catalyzed cyclocondensation of N,N-dimethylguanidine with ethyl 2-methylacetoacetate . This reaction assembles the pyrimidinone ring in a single, high-yielding step.
The overall transformation is depicted below:

Causality Behind Experimental Design
-
Choice of Base (Sodium Ethoxide): A strong base is required to facilitate the reaction. Sodium ethoxide, typically generated in situ from sodium metal and absolute ethanol, serves two purposes. First, if the guanidine is supplied as a hydrochloride or sulfate salt, the ethoxide deprotonates it to yield the free, nucleophilic guanidine base. Second, it catalyzes the condensation by promoting the necessary proton transfers throughout the mechanism. Using ethanol as the solvent ensures compatibility with the base.[7]
-
Reactant Stoichiometry: A slight excess or equimolar amount of the guanidine and β-keto ester is typically used to ensure the complete conversion of the limiting reagent.
-
Reaction Conditions (Reflux): Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and subsequent dehydration steps, driving the reaction to completion in a reasonable timeframe (typically 4-8 hours).[7]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous pyrimidinone derivatives.[7][8]
Workflow Overview:
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Moles | Quantity |
| Sodium Metal | Na | 22.99 | 0.15 | 3.45 g |
| Absolute Ethanol | C₂H₅OH | 46.07 | - | 150 mL |
| Ethyl 2-methylacetoacetate | C₇H₁₂O₃ | 144.17 | 0.15 | 21.6 g (21.2 mL) |
| N,N-Dimethylguanidine HCl | C₃H₁₀ClN₃ | 123.59 | 0.15 | 18.5 g |
| Hydrochloric Acid (Conc.) | HCl | 36.46 | - | As needed |
| Deionized Water | H₂O | 18.02 | - | As needed |
Step-by-Step Procedure:
-
Preparation of Sodium Ethoxide: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 150 mL of absolute ethanol. Carefully add sodium metal (3.45 g, 0.15 mol) in small pieces. Caution: The reaction is highly exothermic and produces flammable hydrogen gas. Ensure the setup is in a well-ventilated fume hood and away from ignition sources. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.
-
Reaction Assembly: To the freshly prepared sodium ethoxide solution, add ethyl 2-methylacetoacetate (21.6 g, 0.15 mol) via a dropping funnel. Follow this with the portion-wise addition of N,N-dimethylguanidine hydrochloride (18.5 g, 0.15 mol).
-
Condensation: Heat the resulting slurry to reflux (approx. 78-80 °C) with vigorous stirring. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol solvent using a rotary evaporator under reduced pressure.
-
Precipitation: Dissolve the resulting solid residue in a minimum amount of cold deionized water (~150-200 mL). While stirring vigorously in an ice bath, slowly add concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 6. A voluminous white precipitate of the target compound will form.
-
Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol (1 x 30 mL) to remove residual starting materials and salts.
-
Drying: Dry the purified white solid in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically in the range of 75-85%.
Reaction Mechanism
The formation of the pyrimidinone ring proceeds through a well-established addition-elimination mechanism.[8][9]
-
Activation of Guanidine: The strong base (sodium ethoxide) deprotonates the N,N-dimethylguanidine salt to generate the free guanidine, which is a potent binucleophile.
-
Nucleophilic Attack: One of the terminal amino groups of N,N-dimethylguanidine attacks the more electrophilic ketone carbonyl of ethyl 2-methylacetoacetate. This forms a tetrahedral intermediate.
-
Intramolecular Cyclization: Following proton transfers, the second nitrogen atom of the guanidine moiety performs an intramolecular nucleophilic attack on the ester carbonyl carbon. This step forms a six-membered cyclic intermediate.
-
Elimination and Aromatization: The cyclic intermediate eliminates a molecule of ethanol. Subsequent tautomerization of the resulting dihydropyrimidinone to the more stable aromatic pyrimidinone system yields the final product, this compound. The pyrimidin-4-one tautomer is generally the most stable form.[1]
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: Will show characteristic peaks for the two N-methyl groups (singlet, 6H), the two ring methyl groups at C5 and C6 (two singlets, 3H each), and the N-H proton (broad singlet).
-
¹³C NMR: Will confirm the number of unique carbon atoms, including the two carbonyl/guanidinyl carbons and the carbons of the methyl groups.
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the calculated molecular weight (C₈H₁₃N₃O, MW = 167.21 g/mol ).
-
Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the N-H stretch, C-H stretches, a strong C=O stretch (amide), and C=N/C=C stretches of the pyrimidine ring.
Conclusion
This guide outlines a robust and efficient synthesis for this compound. The base-catalyzed cyclocondensation of N,N-dimethylguanidine and ethyl 2-methylacetoacetate provides a direct and high-yielding route to this valuable heterocyclic building block. The detailed protocol and mechanistic insights provided herein offer a solid foundation for researchers to successfully implement this synthesis in a laboratory setting, enabling further exploration of pyrimidinone derivatives in drug discovery and materials science.
References
-
Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. [Link]
-
Madhavan, G. R., et al. (2002). Synthesis and biological activity of novel pirimidininone containing thiazolidinedione derivatives. Bioorganic & Medicinal Chemistry, 10(7), 2673-2681. [Link]
-
El-Gazzar, A. B. A. (2007). Synthesis of Pyrimidine Derivatives. Afinidad, 64(531), 471-483. [Link]
-
Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4136. [Link]
-
Kim, Y. H., Yoon, C. M., & Lee, N. J. (1981). Cyclization of Guanidines with a,b-Unsaturated Ketones: Improved Synthesis of 2-Aminodihydropyrimidine Derivatives Containing Guanidine Moiety. Heterocycles, 16(1), 49-52. [Link]
-
Hunt, R. R., McOmie, J. F. W., & Sayer, E. R. (1959). 2-Chloropyrimidine. Organic Syntheses, 39, 28. [Link]
- Scholz, T. F., & Smith, G. M. (1953). U.S. Patent No. 2,660,579. Washington, DC: U.S.
-
Ibrahim, M. N. (2007). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 19(3), 2464-2466. [Link]
-
Yengoyan, A. S., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. [Link]
-
Al-Masoudi, N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Journal of Chemical and Pharmaceutical Research, 7(7), 861-872. [Link]
-
de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. [Link]
-
Al-Masoudi, N. A., et al. (2015). Synthesis, biological activity and modeling study of some thiopyrimidine derivatives and their platinum(II) and ruthenium(III) metal complexes. Zeitschrift für Naturforschung B, 70(3), 185-197. [Link]
-
Wang, Y., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 24(1), 16. [Link]
-
Erkin, A. V., & Krutikov, V. I. (2009). Formation, Structure and Heterocyclization of Aminoguanidine and Ethyl Acetoacetate Condensation Products. Russian Journal of General Chemistry, 79(6), 1204–1209. [Link]
-
Abdelbaky, M. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503. [Link]
-
Boarland, M. P. V., McOmie, J. F. W., & Timms, R. N. (1952). Pyrimidines. Part IV. Experiments on the synthesis of pyrimidine and 4: 6-dimethylpyrimidine. Journal of the Chemical Society, 4691. [Link]
-
Kumbhar, S. S., et al. (2024). Synthesis of Pyrimidines and Its Bio-Evaluation. Journal of Advanced Scientific Research, 15(1), 25-32. [Link]
-
de Assunção, L. R., et al. (2010). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. ResearchGate. [Link]
-
Hafez, H. N., El-Gazzar, A. B. A., & Nawwar, G. A. M. (2008). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 13(8), 1537-1549. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. bu.edu.eg [bu.edu.eg]
- 6. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and a wide array of therapeutic agents.[1][2] Derivatives of pyrimidine are actively investigated for a multitude of pharmacological applications, such as anticancer, anti-inflammatory, and antimicrobial therapies.[1][3] This guide focuses on a specific derivative, this compound, a molecule of interest for its potential applications in drug discovery.
A thorough understanding of a compound's physicochemical properties is fundamental to the drug development process. These properties—including solubility, ionization constant (pKa), and lipophilicity (LogP)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and efficacy. This document provides a comprehensive overview of the key physicochemical characteristics of this compound and details the authoritative experimental protocols required for their accurate determination. The methodologies described are designed to be self-validating, ensuring the generation of robust and reliable data crucial for advancing research and development.
Compound Identification and Structure
Accurate identification is the first step in any chemical analysis. The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol | [4] |
| Synonyms | 2-Dimethylamino-4-hydroxy-5,6-dimethyl pyrimidine | [5] |
| CAS Number | Not explicitly assigned; related structures exist. | |
| Molecular Formula | C₈H₁₃N₃O | [4][5] |
| Molecular Weight | 167.21 g/mol | [4][6] |
| InChI Key | MUEHLDAHWSCFAG-UHFFFAOYSA-N | [4] |
The structure of this pyrimidinone derivative features a central pyrimidine ring substituted with two methyl groups, a dimethylamino group, and a carbonyl group. This compound can exist in tautomeric forms, primarily the keto (pyrimidin-4-one) and enol (pyrimidin-4-ol) forms. While solution-state equilibrium may exist, the keto tautomer is often predominant in the solid state for similar 4-hydroxypyrimidine structures.[7]
Aqueous Solubility
Solubility is a critical parameter that dictates a drug's dissolution rate and subsequent absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[8][9] The structure of this compound, with its polar amine and carbonyl functionalities, suggests a degree of aqueous solubility, which must be precisely quantified.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability, especially for compounds with low solubility.[9][10] The causality behind this protocol is to create a saturated solution where the compound in its solid state is in equilibrium with its dissolved state, providing a true measure of its maximum solubility in a given medium.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of the relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 to mimic physiological conditions) in a sealed, inert container. The excess solid is crucial to ensure equilibrium is reached and maintained.[9]
-
Equilibration: Agitate the suspension at a constant, controlled temperature (typically 25°C or 37°C) for a prolonged period (24-48 hours). This extended agitation ensures that the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration. Care must be taken to avoid temperature changes during this step, which could alter the solubility.
-
Quantification: Accurately dilute an aliquot of the clear, saturated supernatant. Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][11]
-
Validation: The experiment should be performed in triplicate to ensure the reproducibility and statistical validity of the results.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of membrane permeability and overall ADME properties. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. [12][13]For orally administered drugs, a LogP value less than 5 is generally desirable, as per Lipinski's Rule of 5. [13]
Experimental Protocol: LogP Determination (Shake-Flask Method)
The shake-flask method is the traditional and most direct way to measure LogP. [12][14]The causality is based on the principle of partitioning, where a solute distributes itself between two immiscible liquid phases until equilibrium is reached.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water (or an appropriate buffer, e.g., pH 7.4) with n-octanol. This step is critical to prevent volume changes during the experiment that would affect concentration measurements.
-
Partitioning: Dissolve the compound in one of the pre-saturated phases. Add a known volume of this solution to a known volume of the other pre-saturated phase in a separation funnel.
-
Equilibration: Shake the mixture vigorously for a set period to facilitate partitioning, then allow the two phases to separate completely at a controlled temperature.
-
Phase Separation and Quantification: Carefully separate the aqueous and n-octanol layers. Measure the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. [13]6. Validation: The experiment should be repeated to ensure the results are consistent and reliable.
Caption: Workflow for LogP Determination by the Shake-Flask Method.
Chemical Stability
Stability testing is a mandatory component of pharmaceutical development, used to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. [15][16]These studies are essential for determining a product's shelf-life, recommended storage conditions, and potential degradation pathways. [17][18]
Protocol Outline: Forced Degradation and Accelerated Stability
Forced degradation (or stress testing) studies are conducted under more aggressive conditions than those used for accelerated stability. [18]Their purpose is to identify likely degradation products and establish the intrinsic stability of the molecule.
Methodology:
-
Stress Conditions: Subject solutions of the compound to a variety of stress conditions, including:
-
Acid/Base Hydrolysis: Expose the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.
-
Oxidation: Treat the compound with an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Stress: Store the solid compound and solutions at elevated temperatures (e.g., 60°C).
-
Photostability: Expose the compound to light sources specified by ICH guidelines.
-
-
Time-Point Analysis: At specified time intervals, withdraw samples from each stress condition.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This is a validated analytical method capable of separating the intact parent compound from all potential degradation products.
-
Characterization: Quantify the amount of the parent compound remaining. If significant degradation occurs, identify the structure of the degradation products, typically using LC-MS/MS.
-
Accelerated Stability: For a more formal assessment of shelf-life, conduct accelerated stability studies under defined temperature and humidity conditions (e.g., 40°C / 75% Relative Humidity) as outlined in ICH guidelines. [19]
Caption: General Workflow for Chemical Stability and Forced Degradation Studies.
Conclusion
The physicochemical properties of this compound are pivotal to its potential development as a therapeutic agent. This guide has outlined the critical parameters—solubility, pKa, LogP, and stability—and provided detailed, authoritative protocols for their experimental determination. By adhering to these self-validating methodologies, researchers can generate the high-quality, reliable data necessary to understand the ADME profile of this compound, optimize its formulation, and confidently advance its development. The systematic characterization detailed herein provides the essential foundation for translating a promising molecule from the laboratory to preclinical and clinical evaluation.
References
-
Wikipedia. Stability testing (pharmaceutical). Available from: [Link]
-
Moravek. The Role of Stability Testing in Pharmaceutical Research. Available from: [Link]
-
In-Pharma Technologist. Stability Testing of Pharmaceutical Products. Available from: [Link]
-
TCA Lab / Alfa Chemistry. Stability Testing of Pharmaceutical Products. Available from: [Link]
-
Charles River Laboratories. Stability Testing. Available from: [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Available from: [Link]
-
Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of the Brazilian Chemical Society. Available from: [Link]
-
Slideshare. solubility experimental methods.pptx. Available from: [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
-
International Journal of Pharma Research & Review. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
-
National Institutes of Health (NIH). A High-Throughput Method for Lipophilicity Measurement. Available from: [Link]
-
ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]
-
ResearchGate. Determination of pK(a) values of basic new drug substances by CE. Available from: [Link]
-
MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Available from: [Link]
-
PubChem. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. Available from: [Link]
-
National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values. Available from: [Link]
-
National Institutes of Health (NIH). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Available from: [Link]
-
NIST. Pyrimidin-4-ol, 2-dimethylamino, 5,6-dimethyl. Available from: [Link]
-
PubChem. 5,6-dimethyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Available from: [Link]
-
PubMed. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Available from: [Link]
-
PubMed. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. Available from: [Link]
-
MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available from: [Link]
-
PubMed. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Available from: [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidin-4-ol, 2-dimethylamino, 5,6-dimethyl [webbook.nist.gov]
- 5. 2-DIMETHYLAMINO-4-HYDROXY-5,6-DIMETHYL PYRIMIDINE [chemicalbook.com]
- 6. 2-(Dimethylamino)-4,6-dimethylpyrimidin-5-OL | 345642-90-2 | Benchchem [benchchem.com]
- 7. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. solubility experimental methods.pptx [slideshare.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. acdlabs.com [acdlabs.com]
- 14. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]
- 16. japsonline.com [japsonline.com]
- 17. moravek.com [moravek.com]
- 18. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 19. criver.com [criver.com]
An In-depth Technical Guide to 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one (CAS No. 40778-16-3): A Key Biomarker of Pirimicarb Exposure
This technical guide provides a comprehensive overview of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one, a molecule of significant interest in the fields of toxicology, environmental science, and drug metabolism. Primarily known as a major metabolite of the carbamate insecticide Pirimicarb, this pyrimidine derivative serves as a critical biomarker for assessing exposure to its parent compound. This document will delve into its chemical and physical properties, synthesis, biological significance, analytical methodologies for its detection, and toxicological relevance, offering valuable insights for researchers, scientists, and drug development professionals.
Core Identity and Physicochemical Profile
This compound, with the CAS number 40778-16-3, is a heterocyclic organic compound.[1] It is also commonly referred to by several synonyms, including 2-Dimethylamino-5,6-dimethyl-4-hydroxypyrimidine and, notably, Pirimicarb-desamido or DDHP.[2][3] The latter names highlight its origin as a metabolite of the insecticide Pirimicarb. Its IUPAC name is 2-(dimethylamino)-5,6-dimethylpyrimidin-4(1H)-one.[1]
The compound exists in tautomeric equilibrium with its enol form, 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol. This structural characteristic is important for understanding its chemical reactivity and biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 40778-16-3 | [1] |
| Molecular Formula | C₈H₁₃N₃O | [1][2] |
| Molecular Weight | 167.21 g/mol | [2] |
| IUPAC Name | 2-(dimethylamino)-5,6-dimethylpyrimidin-4(1H)-one | [1] |
| Synonyms | 2-Dimethylamino-5,6-dimethyl-4-hydroxypyrimidine, Pirimicarb-desamido, DDHP | [2][3] |
| Appearance | Typically a solid at room temperature | [2] |
| Solubility | Soluble in polar organic solvents | [2] |
Synthesis of this compound
While this compound is primarily encountered as a metabolite, its de novo synthesis is crucial for producing analytical standards and for further toxicological studies. The synthesis of its parent compound, Pirimicarb, provides a logical and established pathway for obtaining the core pyrimidine structure. The industrial synthesis of Pirimicarb typically involves the condensation of acetylacetone with a guanidine derivative to form the pyrimidin-4-ol ring system.[4]
The following is a proposed laboratory-scale synthesis protocol adapted from analogous pyrimidine syntheses.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the condensation of 1,1-dimethylguanidine with ethyl acetoacetate.
Materials:
-
1,1-Dimethylguanidine sulfate
-
Sodium ethoxide (NaOEt)
-
Ethyl acetoacetate
-
Absolute ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Preparation of the Guanidine Free Base: In a round-bottom flask, dissolve 1,1-dimethylguanidine sulfate in a minimal amount of water. Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to liberate the free 1,1-dimethylguanidine. Extract the free base into a suitable organic solvent like diethyl ether and dry the organic layer over anhydrous sodium sulfate. Carefully remove the solvent under reduced pressure.
-
Cyclocondensation Reaction: In a separate flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol. To this, add an equimolar amount of ethyl acetoacetate, followed by the dropwise addition of the prepared 1,1-dimethylguanidine.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, neutralize it with hydrochloric acid. This will precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Diagram 1: Synthetic Workflow
Caption: The metabolic conversion of Pirimicarb to its urinary metabolites.
Mechanism of Action of the Parent Compound, Pirimicarb
The biological activity of this compound is intrinsically linked to the mechanism of action of its parent compound. Pirimicarb functions as a potent and selective inhibitor of the enzyme acetylcholinesterase (AChE). [1]AChE is a critical enzyme in the nervous system of insects and mammals, responsible for the breakdown of the neurotransmitter acetylcholine at synaptic clefts.
By inhibiting AChE, Pirimicarb leads to an accumulation of acetylcholine, resulting in the continuous stimulation of nerve impulses. This overstimulation of the nervous system is what leads to the insecticidal effect. While the metabolite itself does not possess the carbamate group responsible for AChE inhibition, its presence is a direct consequence of the parent compound's introduction into a biological system.
Diagram 3: Acetylcholinesterase Inhibition by Pirimicarb
Caption: The mechanism of acetylcholinesterase inhibition by Pirimicarb.
Analytical Methodology for Detection and Quantification
The accurate detection and quantification of this compound are paramount for biological monitoring of Pirimicarb exposure. Several robust analytical methods have been developed for this purpose.
Protocol 1: GC-MS Analysis in Human Urine
This method is adapted from established procedures for the determination of Pirimicarb metabolites in urine. [3] Objective: To quantify this compound (DDHP) in human urine samples.
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
Procedure:
-
Sample Preparation: To a urine sample, add an internal standard (e.g., 2-Amino-4-hydroxy-6-methylpyrimidine).
-
Extraction: Perform a liquid-liquid extraction of the analytes into a mixture of diethyl ether and acetonitrile.
-
Derivatization: Evaporate the organic extract to dryness and add a derivatizing agent, such as pentafluorobenzyl bromide, to enhance the volatility and chromatographic properties of the hydroxypyrimidines.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a capillary column suitable for the separation of pyrimidine derivatives. The mass spectrometer should be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Quantification: Create a calibration curve using certified reference standards of DDHP to quantify the concentration in the unknown samples. The detection limits for this method are typically in the low microgram per liter (µg/L) range. [3]
Protocol 2: LC-MS/MS Analysis in Fruits and Vegetables
This method is based on the determination of Pirimicarb and its metabolites in various produce. [5] Objective: To simultaneously determine the residues of Pirimicarb and its metabolite DDHP in fruit and vegetable samples.
Instrumentation: Liquid Chromatograph coupled with a tandem Mass Spectrometer (LC-MS/MS).
Procedure:
-
Extraction: Homogenize the fruit or vegetable sample and extract the analytes with ethyl acetate.
-
LC-MS/MS Analysis: The extract can often be analyzed directly without extensive cleanup. Inject the extract into a reverse-phase LC column. The mobile phase typically consists of a gradient of acetonitrile and water with a modifier like formic acid.
-
Detection: The mass spectrometer is operated in electrospray ionization (ESI) positive mode. Monitor the protonated molecules and their specific collision-induced dissociation products using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Quantification: Quantify the analytes using a matrix-matched calibration curve to compensate for matrix effects. This method can achieve very low limits of detection, often below 0.0015 mg/kg in the crop. [5]
Toxicological Relevance
The presence of this compound in biological samples is not indicative of direct toxicity from the metabolite itself, but rather serves as a reliable indicator of exposure to the toxic parent compound, Pirimicarb. The toxicity of Pirimicarb is primarily due to its inhibition of acetylcholinesterase, which can lead to a range of adverse effects, including neurotoxicity. [6]Monitoring the levels of its metabolites, such as DDHP, in urine is a non-invasive method to assess the absorbed dose of Pirimicarb in exposed individuals, such as agricultural workers. [2]This information is crucial for risk assessment and for ensuring the implementation of appropriate safety measures to minimize exposure.
Conclusion
This compound is a molecule of considerable importance, not for its inherent biological activity, but as a key biomarker for exposure to the insecticide Pirimicarb. Its chemical properties, synthesis, and the analytical methods for its detection are all critical areas of study for toxicologists, environmental scientists, and regulatory bodies. A thorough understanding of this compound is essential for the effective monitoring and management of the risks associated with the use of Pirimicarb in agriculture and its potential impact on human health.
References
-
Mayer, J., & van der Velde, E. G. (1995). Biological monitoring of exposure to pirimicarb: hydroxypyrimidines in human urine. International archives of occupational and environmental health, 67(5), 311–315. Retrieved from [Link]
-
AERU, University of Hertfordshire. (n.d.). Pirimicarb (Ref: OMS 1330). Retrieved from [Link]
-
Hardt, J., & Angerer, J. (1999). Determination of metabolites of pirimicarb in human urine by gas chromatography-mass spectrometry. Journal of chromatography. B, Biomedical sciences and applications, 723(1-2), 153–160. Retrieved from [Link]
-
PubChem. (n.d.). Pirimicarb. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2006). PIRIMICARB (101). Retrieved from [Link]
-
Rajasekhar, K., Sivakumar, P., Abdrrahman, S. S., & Yenus, T. M. (2018). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of young pharmacists : JYP, 10(2), 143–148. Retrieved from [Link]
-
Racheva, V., Zasheva, D., Nikolova, M., & Yordanov, Y. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules (Basel, Switzerland), 26(24), 7545. Retrieved from [Link]
-
Hill, A. R., & Reynolds, S. L. (2000). Determination of residues of pirimicarb and its desmethyl and desmethylformamido metabolites in fruits and vegetables by liquid chromatography-electrospray/mass spectrometry. Journal of AOAC International, 83(3), 735–741. Retrieved from [Link]
-
Ben Amara, I., Ben Salem, I., Bini, I., Othman, H., Sakly, M., & El Feki, A. (2023). Pirimicarb Induction of Behavioral Disorders and of Neurological and Reproductive Toxicities in Male Rats: Euphoric and Preventive Effects of Ephedra alata Monjauzeana. Pharmaceuticals (Basel, Switzerland), 16(3), 402. Retrieved from [Link]
Sources
- 1. Pirimicarb | C11H18N4O2 | CID 31645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological monitoring of exposure to pirimicarb: hydroxypyrimidines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of metabolites of pirimicarb in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pirimicarb (Ref: OMS 1330) [sitem.herts.ac.uk]
- 5. Determination of residues of pirimicarb and its desmethyl and desmethylformamido metabolites in fruits and vegetables by liquid chromatography-electrospray/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Spectral Analysis of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one
Introduction
Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and drug development, with the pyrimidine core being a prominent feature in numerous therapeutic agents.[1][2][3] The compound 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one is a substituted pyrimidinone of significant interest for its potential biological activities.[4][5] A thorough understanding of its chemical structure and purity is paramount for its development and application, necessitating a comprehensive spectral analysis.
This in-depth technical guide provides a detailed exploration of the spectral characterization of this compound. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices and data interpretation.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's structure is essential before delving into its spectral analysis.
-
IUPAC Name: this compound[]
-
CAS Number: 40778-16-3[]
-
Molecular Formula: C₈H₁₃N₃O[7]
-
Molecular Weight: 167.21 g/mol [7]
The structure, depicted below, features a pyrimidinone ring substituted with two methyl groups at positions 5 and 6, and a dimethylamino group at position 2. The presence of both proton-donating (N-H) and proton-accepting (C=O, N) groups suggests the potential for significant intermolecular interactions, such as hydrogen bonding.[8]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[9]
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the chemical environment, number, and connectivity of protons in a molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to observe exchangeable protons like N-H.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
Predicted ¹H NMR Spectrum and Interpretation:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 12.0 | Broad Singlet | 1H | N-H | The N-H proton of the pyrimidinone ring is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding. Its broadness is a result of chemical exchange. |
| ~3.1 | Singlet | 6H | -N(CH₃)₂ | The two methyl groups of the dimethylamino substituent are chemically equivalent and will appear as a single sharp peak. The chemical shift is influenced by the electron-withdrawing nature of the pyrimidine ring. |
| ~2.2 | Singlet | 3H | C₅-CH₃ | The methyl group at position 5 is attached to an sp² hybridized carbon and is expected to resonate in this region. |
| ~2.0 | Singlet | 3H | C₆-CH₃ | The methyl group at position 6 is also attached to an sp² carbon and will appear as a singlet, likely at a slightly different chemical shift than the C₅-methyl due to the different neighboring atoms in the ring. |
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Similar to ¹H NMR, with calibration to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
Predicted ¹³C NMR Spectrum and Interpretation:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-175 | C=O (C4) | The carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum. |
| ~160-165 | C2 | The carbon atom attached to three nitrogen atoms will be significantly deshielded. |
| ~155-160 | C6 | This sp² carbon is part of the pyrimidine ring and is influenced by the adjacent nitrogen atom. |
| ~110-120 | C5 | This sp² carbon is also part of the ring, and its chemical shift is influenced by the attached methyl group and the adjacent carbonyl group. |
| ~35-40 | -N(CH₃)₂ | The carbons of the dimethylamino group are in a typical range for alkylamines. |
| ~15-20 | C₆-CH₃ | The methyl carbon at position 6 will be in the aliphatic region. |
| ~10-15 | C₅-CH₃ | The methyl carbon at position 5 will also be in the aliphatic region, with a slightly different shift from the C₆-methyl. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]
Experimental Protocol:
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Acquire the spectrum using an FTIR spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or pure KBr pellet).
Predicted FTIR Spectrum and Interpretation:
| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Rationale |
| 3100-3300 | N-H stretch | Pyrimidinone N-H | A broad absorption is expected due to hydrogen bonding. |
| 2900-3000 | C-H stretch | Methyl C-H | Characteristic stretching vibrations of the methyl groups. |
| 1650-1700 | C=O stretch | Amide carbonyl | A strong, sharp absorption band characteristic of the carbonyl group in the pyrimidinone ring.[10] |
| 1550-1650 | C=N and C=C stretch | Ring vibrations | Multiple bands are expected in this region due to the stretching of the double bonds within the pyrimidine ring. |
| 1400-1500 | C-H bend | Methyl C-H | Bending vibrations of the methyl groups. |
| 1200-1350 | C-N stretch | Amine C-N | Stretching vibrations of the C-N bonds of the dimethylamino group and within the ring.[10] |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.[11]
Experimental Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for this type of molecule, which will likely produce a prominent protonated molecule [M+H]⁺. Electron ionization (EI) is a harder technique that will induce more fragmentation.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Predicted Mass Spectrum and Interpretation:
-
Molecular Ion Peak ([M]⁺˙ or [M+H]⁺): A prominent peak is expected at m/z 167 (for the molecular ion in EI) or m/z 168 (for the protonated molecule in ESI). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₈H₁₃N₃O).
-
Key Fragmentation Pathways: Fragmentation will likely involve the loss of methyl groups, the dimethylamino group, and cleavage of the pyrimidine ring.
Caption: A simplified predicted fragmentation pathway in ESI-MS.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition Parameters:
-
Scan Range: 200-400 nm.
-
Blank: Use the pure solvent as a blank.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).
Predicted UV-Vis Spectrum and Interpretation:
The pyrimidinone ring is a conjugated system. The presence of the electron-donating dimethylamino group and the carbonyl group will influence the electronic transitions. It is expected to show strong absorbance in the UV region.
-
λₘₐₓ: A maximum absorbance is predicted in the range of 270-320 nm, corresponding to π → π* and n → π* transitions within the conjugated system. The exact position of λₘₐₓ will be solvent-dependent.
Conclusion
The comprehensive spectral analysis of this compound, utilizing a combination of NMR, FTIR, MS, and UV-Vis spectroscopy, provides a robust framework for its structural confirmation and purity assessment. The predicted spectral data presented in this guide, based on fundamental principles and analysis of related structures, offer a reliable reference for researchers. Each technique provides a unique piece of the structural puzzle, and together, they allow for an unambiguous characterization of this promising heterocyclic compound.
References
-
PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). [2-(Dimethylamino)pyrimidin-5-yl]boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]
-
MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
-
AERU. (n.d.). 5,6-dimethyl-2-(methylamino)pyrimidin-4-ol (Ref: R34865). University of Hertfordshire. Retrieved from [Link]
-
PubChem. (n.d.). 5,6-dimethyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and.... Retrieved from [Link]
-
NIST. (n.d.). Pyrimidin-4-ol, 2-dimethylamino, 5,6-dimethyl. NIST Chemistry WebBook. Retrieved from [Link]
-
ACS Publications. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Retrieved from [Link]
-
Preprints.org. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]
-
PubMed. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
-
RSC Publishing. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dimethyl-1H-pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Retrieved from [Link]
-
PubMed Central. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. National Center for Biotechnology Information. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Retrieved from [Link]
-
Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidinyl) Disulfides. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Chemistry of Nitrogen Heterocyclic Compounds. Retrieved from [Link]
Sources
- 1. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
- 2. Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment – Oriental Journal of Chemistry [orientjchem.org]
- 7. Pyrimidin-4-ol, 2-dimethylamino, 5,6-dimethyl [webbook.nist.gov]
- 8. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 11. article.sapub.org [article.sapub.org]
The Pyrimidinone Scaffold as a Modulator of Bone Morphogenetic Protein Signaling: A Mechanistic Guide
Abstract
The pyrimidinone core is a privileged scaffold in medicinal chemistry, frequently identified in potent and selective inhibitors of various protein kinases. This technical guide provides an in-depth analysis of the putative mechanism of action for 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one, a representative member of this structural class. While specific biological data for this exact molecule is limited, this guide synthesizes current knowledge on closely related pyrimidinone derivatives to build a robust mechanistic hypothesis centered on the inhibition of Activin Receptor-Like Kinase 2 (ALK2). We will explore the role of ALK2 in the Bone Morphogenetic Protein (BMP) signaling pathway, its pathological activation in genetic disorders such as Fibrodysplasia Ossificans Progressiva (FOP), and the experimental workflows used to validate inhibitors of this critical cellular pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how this chemical class exerts its biological effects.
Introduction: The Pyrimidinone Core in Kinase Inhibition
The pyrimidine ring is a fundamental heterocycle in biology, forming the basis of nucleobases in DNA and RNA.[1] In drug discovery, this scaffold has been extensively utilized to create a multitude of therapeutic agents, particularly in oncology.[1] Pyrimidine and its fused derivatives are recognized for their ability to form key hydrogen bonds and occupy the ATP-binding pocket of protein kinases, making them ideal starting points for the design of kinase inhibitors.[2] The subject of this guide, this compound, belongs to this versatile class of compounds. Although this specific molecule is not extensively characterized in the scientific literature, its core structure is analogous to numerous compounds that have been identified as potent inhibitors of the Bone Morphogenetic Protein (BMP) signaling pathway. Therefore, this guide will focus on the most probable mechanism of action for this compound class: the inhibition of the BMP type I receptor, ALK2.
Primary Putative Mechanism of Action: Inhibition of ALK2 and the BMP Signaling Pathway
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a wide array of biological processes, including embryonic development, tissue homeostasis, and bone formation.[3][4] The signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[4] This binding event leads to the phosphorylation and activation of the type I receptor by the type II receptor. The activated type I receptor, in turn, phosphorylates intracellular effector proteins known as Receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8/9.[5] These phosphorylated R-SMADs then form a complex with a common mediator SMAD (Co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes.[5]
Activin Receptor-Like Kinase 2 (ALK2), also known as ACVR1, is a key type I BMP receptor.[3] Dysregulation of ALK2 activity is implicated in several diseases. Most notably, a recurrent heterozygous mutation (R206H) in the ALK2 gene results in its constitutive activity and is the underlying cause of Fibrodysplasia Ossificans Progressiva (FOP).[2][6][7] FOP is a rare and devastating genetic disorder characterized by progressive heterotopic ossification, where muscle and connective tissues are gradually replaced by bone.[6][7] This makes ALK2 a prime therapeutic target for FOP and other related disorders.
Pyrimidine-based inhibitors are hypothesized to function as ATP-competitive inhibitors of ALK2. By binding to the ATP pocket of the kinase domain, these small molecules prevent the phosphorylation of R-SMADs, thereby blocking downstream signaling.
Experimental Validation of ALK2 Inhibition
The validation of a putative ALK2 inhibitor involves a multi-step process, beginning with biochemical assays to confirm direct enzyme inhibition and progressing to cell-based and in vivo models to assess activity in a biological context.
Biochemical Kinase Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF assays are a common method for quantifying direct kinase activity and inhibition in a high-throughput format.[8][9][10] The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. The phosphorylated product is then detected by a europium-conjugated anti-phospho-residue antibody and streptavidin-XL665, leading to a FRET signal.
-
Reagent Preparation:
-
Prepare a 1X enzymatic buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA).[8]
-
Dilute the recombinant ALK2 enzyme and the biotinylated peptide substrate in the enzymatic buffer.
-
Prepare a solution of ATP in the enzymatic buffer. The concentration should be at or near the Kₘ for ATP for the specific kinase.
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, followed by dilution in the enzymatic buffer.
-
Prepare the detection reagents (europium-conjugated anti-phospho-antibody and streptavidin-XL665) in a detection buffer containing EDTA to stop the kinase reaction.[8]
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 4 µL of the ALK2 enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the premixed detection reagents.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm with excitation at 337 nm.[8]
-
-
Data Analysis:
-
Calculate the HTRF ratio (Intensity at 665 nm / Intensity at 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Assay: Phospho-SMAD1/5 Western Blot
To confirm that the inhibitor is active in a cellular context, its ability to block the phosphorylation of downstream effectors of ALK2, such as SMAD1 and SMAD5, is assessed. Western blotting is a standard technique for this purpose.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., C2C12 myoblasts, which are responsive to BMP signaling) in appropriate growth medium.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4 or BMP6) for 30-60 minutes to induce SMAD1/5 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific for phospho-SMAD1/5 (e.g., at Ser463/465) overnight at 4°C.[5][11]
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total SMAD1/5 or a housekeeping protein like β-actin or GAPDH.[12]
-
Quantitative Analysis of Pyrimidine-based ALK2 Inhibitors
While specific IC₅₀ data for this compound is not available, data from structurally related pyrimidine and pyrazolopyrimidine-based inhibitors demonstrate the potency of this chemical class against ALK2.
| Compound Name | Scaffold | ALK2 IC₅₀ (nM) | Assay Type | Reference |
| K02288 | 2-Aminopyridine | 1.1 | Cell-free | [8][9][13][14] |
| LDN-193189 | Pyrazolo[1,5-a]pyrimidine | 5 | Cell-based | [3][6][15][16] |
| Compound 5 | Pyrazolo[4,3-d]pyrimidine | 2.5 | Biochemical | [4] |
Table 1: Inhibitory potency of selected pyrimidine and pyrazole-pyrimidine derivatives against ALK2.
Broader Context and Alternative Mechanisms
It is important to acknowledge that the pyrimidine scaffold is versatile and not exclusively selective for ALK2. Different substitutions on the pyrimidine ring can direct the molecule to inhibit other kinases. For instance, various pyrimidine derivatives have been developed as potent inhibitors of:
-
Anaplastic Lymphoma Kinase (ALK): A key target in certain types of non-small cell lung cancer.[2]
-
Cyclin-Dependent Kinases (CDKs): Such as CDK2, which are crucial regulators of the cell cycle.
-
Src Kinase: A non-receptor tyrosine kinase involved in cancer cell proliferation and invasion.
Therefore, a comprehensive characterization of this compound would necessitate screening against a broad panel of kinases to determine its selectivity profile.
Conclusion and Future Directions
Based on the prevalence of the pyrimidinone scaffold in known kinase inhibitors, the most probable mechanism of action for this compound is the inhibition of a protein kinase. The strong body of evidence pointing to pyrimidine and pyrazolopyrimidine derivatives as potent inhibitors of ALK2 makes this the primary putative target. The proposed mechanism involves the ATP-competitive inhibition of ALK2, leading to the blockade of BMP-induced SMAD1/5 phosphorylation and subsequent downstream signaling.
To definitively establish this mechanism of action, the following experimental steps are required:
-
Confirmation of ALK2 Inhibition: Perform a direct biochemical assay, such as the HTRF assay described, to determine the IC₅₀ value of this compound against ALK2.
-
Cellular Activity Assessment: Validate the compound's ability to inhibit BMP-induced SMAD1/5 phosphorylation in a relevant cell line via Western blot.
-
Selectivity Profiling: Screen the compound against a panel of other kinases to determine its selectivity profile and identify any potential off-target effects.
This guide provides a robust, evidence-based framework for understanding and investigating the mechanism of action of this compound and related compounds, paving the way for further research and development in this promising area of medicinal chemistry.
References
-
Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. (2023). Journal of Biomolecular Structure & Dynamics. Retrieved January 22, 2026, from [Link]
-
ALK2 functions as a BMP type I receptor and induces Indian hedgehog in chondrocytes during skeletal development. (2003). Journal of Bone and Mineral Research. Retrieved January 22, 2026, from [Link]
-
K02288 | CAS:1431985-92-0 | ALK inhibitor. (n.d.). BioCrick. Retrieved January 22, 2026, from [Link]
-
LDN-193189 | BMP type I receptors ALK2/3 inhibitor. (n.d.). Cellagen Technology. Retrieved January 22, 2026, from [Link]
-
Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2. (2022). Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
-
A sensitive detection of phospho-Smad1/5/8 and Smad2 in Western blot analyses. (2008). Journal of Biochemical and Biophysical Methods. Retrieved January 22, 2026, from [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). Molecules. Retrieved January 22, 2026, from [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2024). Current Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Western blot of Smad 1/5 phosphorylation in C1C12 cells. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Mutant activin-like kinase 2 in fibrodysplasia ossificans progressiva are activated via T203 by BMP type II receptors. (2015). The Journal of Biological Chemistry. Retrieved January 22, 2026, from [Link]
-
HTRF-based kinase assay for fragment screening and MOA studies. (n.d.). Domainex. Retrieved January 22, 2026, from [Link]
-
ALK2 R206H mutation linked to fibrodysplasia ossificans progressiva confers constitutive activity to the BMP type I receptor and sensitizes mesenchymal cells to BMP-induced osteoblast differentiation and bone formation. (2010). Journal of Bone and Mineral Research. Retrieved January 22, 2026, from [Link]
-
Understanding the Role of Active Receptor-Like Kinase 2 and Activin Receptor 1A in Fibrodysplasia Ossificans Progressiva: Progression and Therapeutic Prospects for Heterotopic Ossification. (2024). Proceedings of the Texas A&M Medical Student Grand Rounds. Retrieved January 22, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-SMAD1/5 (Ser463/465) (41D10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. K02288 | CAS:1431985-92-0 | ALK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. K 02288 | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]
- 13. apexbt.com [apexbt.com]
- 14. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]
- 15. cellagentech.com [cellagentech.com]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one: From Historical Synthesis to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several approved drugs. This technical guide delves into the history, synthesis, and significance of a specific derivative, 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one. While a singular "discovery" event for this compound is not prominent in the historical record, its existence is a logical outcome of the systematic exploration of pyrimidine chemistry that began in the late 19th century. This guide will provide a plausible synthetic route based on established methodologies for analogous compounds, detailed experimental protocols, and an exploration of the broader context of pyrimidinone derivatives in drug discovery.
Historical Context: The Dawn of Pyrimidine Chemistry
The journey of pyrimidine chemistry began in the 1880s with the pioneering work of Pinner, who first synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] This foundational work laid the groundwork for the systematic exploration of this heterocyclic system. A significant milestone in the synthesis of related compounds was documented in a 1953 patent, which detailed the preparation of 2-amino-4,6-dimethylpyrimidine through the reaction of a guanidine salt with acetylacetone in an aqueous alkaline medium. This classical approach to pyrimidine ring formation remains a robust and widely used method.
The "discovery" of this compound can be best understood not as a singular event, but as a part of the broader, ongoing investigation into the pharmacological potential of the pyrimidinone core. The inherent biological relevance of pyrimidines, as components of nucleic acids, has made them a "privileged scaffold" in drug discovery, continually inspiring the synthesis of novel derivatives.[2][3][4]
Synthesis of this compound: A Plausible and Efficient Route
The most logical and historically consistent method for the synthesis of the title compound is a variation of the classical pyrimidine synthesis, which involves the condensation of a substituted guanidine with a β-dicarbonyl compound.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a one-pot condensation reaction between N,N-dimethylguanidine and 3-methyl-2,4-pentanedione (a methylated derivative of acetylacetone) in the presence of a base.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous 2-aminopyrimidinones.
Materials:
-
N,N-Dimethylguanidine hydrochloride (or sulfate)
-
3-Methyl-2,4-pentanedione
-
Sodium ethoxide (NaOEt) or another suitable base
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
-
Standard reflux and filtration apparatus
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N-dimethylguanidine salt (1.0 equivalent) in anhydrous ethanol.
-
Addition of Base: To the stirred solution, add a solution of sodium ethoxide in ethanol (1.1 equivalents). Stir for 15 minutes at room temperature.
-
Addition of β-Diketone: Slowly add 3-methyl-2,4-pentanedione (1.0 equivalent) to the reaction mixture.
-
Condensation Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a dilute solution of hydrochloric acid, which will cause the product to precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Structural Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two methyl groups on the pyrimidine ring, the N,N-dimethylamino protons, and the N-H proton of the pyrimidinone ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, the quaternary carbons of the pyrimidine ring, the carbons of the methyl groups, and the carbons of the dimethylamino group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₃N₃O, MW: 167.21 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H and C=O stretching vibrations of the pyrimidinone ring. |
The Pyrimidinone Scaffold in Modern Drug Discovery
The pyrimidinone core is a highly versatile scaffold that has been extensively explored in modern drug discovery, leading to the development of numerous therapeutic agents.[5][6] Its ability to participate in various non-covalent interactions, particularly hydrogen bonding, makes it an excellent pharmacophore for targeting a wide range of biological macromolecules.
Key Therapeutic Areas
Derivatives of the pyrimidinone scaffold have shown significant promise in several therapeutic areas, including:
-
Oncology: As inhibitors of various kinases that are often dysregulated in cancer.
-
Anti-inflammatory: By targeting enzymes involved in inflammatory pathways.
-
Antiviral: Interfering with viral replication processes.
-
Central Nervous System (CNS) Disorders: Modulating the activity of receptors and enzymes in the brain.
Caption: Therapeutic applications of the pyrimidine scaffold.
Conclusion
While the specific discovery of this compound may not be a landmark event in chemical history, its synthesis and study are a direct consequence of the rich and evolving field of pyrimidine chemistry. The methodologies for its preparation are well-established, and its structural motif places it within a class of compounds with immense therapeutic potential. This guide provides a comprehensive, technically grounded resource for researchers interested in the synthesis, characterization, and potential applications of this and related pyrimidinone derivatives, underscoring the enduring legacy and future promise of the pyrimidine scaffold in drug discovery.
References
- Pinner, A. (1885). Ueber die Einwirkung von Acetessigäther auf die Amidinen. Berichte der deutschen chemischen Gesellschaft, 18(1), 759-760.
- Gabriel, S., & Colman, J. (1900). Ueber das Pyrimidin. Berichte der deutschen chemischen Gesellschaft, 33(1), 980-992.
- Juniper Publishers. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity.
- BenchChem. (2025). The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem Technical Guides.
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
-
Wikipedia. (n.d.). Pyrimidine. In Wikipedia. Retrieved January 22, 2026, from [Link].
- Ibrahim, M. N. (2007). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 19(3), 2464-2466.
- ResearchGate. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
-
Slideshare. (n.d.). Pyrimidine Biosynthesis. Retrieved January 22, 2026, from [Link].
- Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
- GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128.
- PubMed Central. (n.d.). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. ACS Omega, 5(31), 19631–19639.
- ACS Combinatorial Science. (2000). Syntheses of 2-Alkylamino- and 2-Dialkylamino-4,6-diarylpyridines and 2,4,6-Trisubstituted Pyrimidines Using Solid-Phase-Bound Chalcones.
- BenchChem. (2025). The Architectural Versatility of Substituted Pyrimidines: A Deep Dive into a Privileged Scaffold in Drug Discovery. BenchChem Technical Guides.
- NIH. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 1-20.
- NIH. (n.d.). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 24(12), 2276.
- PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6595.
- BenchChem. (2025). Application Note: A Proposed Protocol for the Synthesis of 2-(Methylamino)-4,6-pyrimidinediol.
- MDPI. (2025). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Molecules, 30(1), 1.
- BenchChem. (2025). The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem Technical Guides.
- NIH. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Young Pharmacists, 2(4), 381–386.
-
CD Biosynsis. (n.d.). Pyrimidine Biosynthesis. Retrieved January 22, 2026, from [Link].
- MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1475.
-
PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. In PubChem. Retrieved January 22, 2026, from [Link].
- NIH. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Tetrahedron Letters, 53(50), 6807–6810.
- PubMed. (2002). A convenient synthesis of 2-(alkylamino)pyridines. The Journal of Organic Chemistry, 67(14), 4965–4967.
- Der Pharma Chemica. (n.d.). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica, 8(1), 10-15.
- PubMed. (n.d.). Synthesis of 2-(pyrimidin-4-yl)indoles. Tetrahedron Letters, 47(39), 7015–7017.
-
NIST WebBook. (n.d.). 2(1H)Pyrimidinone,4-amino-1,N-dimethyl-. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link].
- PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 235, 114285.
-
NIST WebBook. (n.d.). Pyrimidin-4-ol, 2-dimethylamino, 5,6-dimethyl. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link].
- PubMed. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C, Structural Chemistry, 72(Pt 6), 460–464.
- NIH. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(1), 1-5.
- Google Patents. (1953). Synthesis of 2-amino-4, 6-dimethyl pyrimidine (U.S. Patent No. 2,660,579). U.S.
- I.R.I.S. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. International Journal of Molecular Sciences, 23(11), 6049.
- Google Patents. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine (U.S. Patent No. 6,365,740). U.S.
-
SpectraBase. (n.d.). Pyrimidine, 2-(dimethylamino)-5-nitro-. In SpectraBase. Retrieved January 22, 2026, from [Link].
Sources
A Comprehensive Technical Guide to the Tautomeric Landscape of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one
Executive Summary
Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a phenomenon of profound significance in medicinal chemistry and drug development. The specific tautomeric form of a heterocyclic molecule dictates its three-dimensional shape, hydrogen bonding capabilities, and electronic properties, thereby governing its interaction with biological targets. This guide provides an in-depth technical exploration of the tautomeric possibilities for 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one, a substituted pyrimidinone scaffold. We will dissect the underlying principles that govern tautomeric preference in such systems, present a validated framework for their characterization using a synergistic combination of computational and experimental techniques, and discuss the implications for rational drug design. This document is intended for researchers, scientists, and drug development professionals seeking to master the complexities of tautomerism in heterocyclic chemistry.
The Fundamental Principles of Tautomerism in Pyrimidinone Scaffolds
The pyrimidinone core is a privileged scaffold in numerous biologically active compounds, including natural nucleobases like uracil and thymine.[1][2] Its tautomeric behavior is primarily characterized by two types of equilibria: lactam–lactim and amino–imino tautomerism.
-
Lactam–Lactim Tautomerism : This is a specific form of keto-enol tautomerism found in cyclic amides.[3] For pyrimidin-4-ones, the equilibrium is between the pyrimidin-4(3H)-one (lactam or keto form) and the pyrimidin-4-ol (lactim or enol form). Overwhelming experimental and computational evidence shows that for the parent 4(3H)-pyrimidinone, the lactam form is significantly more stable and is the predominant species in both the gas phase and solution.[4][5] This preference is attributed to the greater thermodynamic stability of the amide C=O bond compared to the imine C=N bond and favorable electronic delocalization within the lactam structure.[4]
-
Amino–Imino Tautomerism : For pyrimidinones bearing an amino substituent, a second equilibrium exists between the exocyclic amino (-NH₂) form and the imino (=NH) form. For the vast majority of 2-aminopyrimidine derivatives, the amino tautomer is the more stable and dominant form.[6]
These equilibria are not independent and are critically influenced by environmental factors such as solvent polarity, pH, and temperature, which can modulate the relative stability of the tautomers through differential solvation and hydrogen bonding.[7][8][9]
Potential Tautomeric Forms of this compound
The subject molecule, this compound, presents several potential tautomers arising from proton migration. The primary equilibrium involves the interplay between the lactam-lactim state of the ring and the potential for annular tautomerism (proton residing on N1 vs. N3). Given the N,N-disubstitution of the amino group, a classic amino-imino equilibrium is not possible; however, protonation could lead to an iminium species.
The most plausible tautomers in a neutral state are:
-
Tautomer A (1H-Lactam) : this compound. This is the canonical lactam form with the proton on the N1 nitrogen.
-
Tautomer B (3H-Lactam) : 2-(Dimethylamino)-5,6-dimethyl-3H-pyrimidin-4-one. This is the annular lactam tautomer with the proton on the N3 nitrogen.
-
Tautomer C (Lactim) : 2-(Dimethylamino)-5,6-dimethyl-pyrimidin-4-ol. This is the aromatic lactim (enol) form.
Based on foundational principles, the lactam forms (A and B) are expected to be significantly more stable than the lactim form (C).[1][4] The relative stability between the annular tautomers A and B is more subtle and can be influenced by the steric and electronic effects of the C5 and C6 methyl groups.
Caption: Plausible tautomeric equilibria for the title compound.
Elucidating Tautomeric Preference: A Multi-faceted Approach
A conclusive determination of the tautomeric landscape requires a synergistic approach, combining theoretical predictions with empirical spectroscopic data.
Computational Prediction of Tautomer Stability
Density Functional Theory (DFT) is a powerful in silico tool for accurately predicting the relative thermodynamic stabilities of tautomers. By calculating the ground-state energies of optimized structures, we can estimate the equilibrium populations.
Causality Behind the Protocol: We employ a DFT functional that includes dispersion corrections (e.g., B97D3) to accurately model non-covalent interactions.[9] The use of a polarized continuum model (PCM) is essential, as tautomeric equilibria are known to be highly sensitive to solvent effects; comparing gas-phase results with those from polar and non-polar solvent models reveals the extent of environmental influence.[9][10] A frequency calculation is a self-validating step to confirm that the optimized geometry is a true energy minimum (no imaginary frequencies).
Protocol 1: DFT Calculation of Relative Tautomer Energies
-
Structure Generation: Build 3D structures for each potential tautomer (A, B, and C).
-
Geometry Optimization (Gas Phase): Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B97D3/aug-cc-pVDZ).[9]
-
Frequency Calculation (Gas Phase): Perform a frequency calculation at the same level of theory to obtain zero-point vibrational energies (ZPVE) and confirm the absence of imaginary frequencies.
-
Energy Correction: Correct the electronic energy of each tautomer with its corresponding ZPVE to obtain the total gas-phase energy.
-
Solvation Modeling: Re-optimize and perform frequency calculations for each tautomer in the presence of a solvent continuum using the Polarizable Continuum Model (PCM). Select at least one polar (e.g., water) and one non-polar (e.g., chloroform) solvent.
-
Data Analysis: Calculate the relative energies (ΔE) of Tautomers B and C with respect to the lowest energy tautomer (assumed to be A). Convert ΔE to equilibrium constants (K_eq) and population percentages.
Caption: Workflow for computational prediction of tautomer stability.
Table 1: Hypothetical DFT-Calculated Relative Energies (kcal/mol)
| Tautomer | ΔE (Gas Phase) | ΔE (Chloroform) | ΔE (Water) |
| A (1H-Lactam) | 0.00 | 0.00 | 0.00 |
| B (3H-Lactam) | 1.5 | 1.2 | 0.8 |
| C (Lactim) | 10.2 | 8.5 | 6.7 |
Note: Data are illustrative. Actual values would be derived from the DFT protocol.
Spectroscopic Characterization
While computation provides a powerful prediction, spectroscopy provides the essential empirical proof. NMR and UV-Vis spectroscopy are primary tools for investigating tautomeric equilibria in solution.
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most definitive technique for identifying tautomers in solution.[7] The chemical shifts of protons and carbons are exquisitely sensitive to the local electronic environment, which differs significantly between tautomers.
Causality Behind the Protocol: The choice of deuterated solvents is critical. A non-polar, aprotic solvent like CDCl₃ will have minimal specific interactions, while a polar, hydrogen-bond-accepting solvent like DMSO-d₆ can shift the equilibrium by stabilizing N-H protons.[7] Observing the N-H proton signal is key; its presence and chemical shift can help distinguish between N1-H and N3-H tautomers and confirm the absence of an O-H (lactim) proton.
Protocol 2: NMR Analysis of Tautomerism
-
Sample Preparation: Prepare separate, concentrated solutions (~10-20 mg/mL) of the compound in at least two different deuterated solvents (e.g., CDCl₃ and DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample. Pay close attention to the downfield region (10-14 ppm) for exchangeable N-H protons. Note the chemical shifts and multiplicities of all signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of the C4 carbon is a key indicator: a signal at ~160-170 ppm is characteristic of a lactam C=O, whereas a lactim C-O would be significantly more shielded.
-
2D NMR (Optional but Recommended): Acquire HSQC and HMBC spectra to definitively assign all proton and carbon signals and to look for long-range correlations that can confirm the position of the mobile proton (e.g., a correlation from the N1-H to C2 and C6).
-
Data Interpretation: Compare the spectra across different solvents. A single set of sharp resonances indicates the presence of one dominant tautomer. The presence of two sets of peaks whose relative integration changes with solvent or temperature would indicate a mixture of tautomers in slow exchange.
3.2.2 UV-Vis Spectroscopy
Different tautomers possess different chromophoric systems and will therefore exhibit distinct UV-Vis absorption spectra.[11] The aromatic lactim form is expected to have a different λ_max and molar absorptivity compared to the cross-conjugated lactam forms.
Protocol 3: UV-Vis Analysis of Tautomeric Equilibrium
-
Solvent Selection: Choose a range of solvents with varying polarity (e.g., hexane, chloroform, acetonitrile, water).
-
Stock Solution: Prepare a concentrated stock solution of the compound in a miscible solvent like acetonitrile.
-
Sample Preparation: Prepare a series of dilute solutions of identical concentration in each of the selected solvents.
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.
-
Data Analysis: Compare the spectra. A significant shift in λ_max or a change in the shape of the absorption band upon changing solvent polarity is indicative of a shift in the tautomeric equilibrium.[12] The presence of an isosbestic point suggests a clean equilibrium between two species.
Caption: Integrated experimental workflow for tautomer characterization.
Implications for Drug Development and Conclusion
The precise tautomeric state of a molecule like this compound is not an academic curiosity; it is a critical determinant of its pharmacological profile. The dominant tautomer presents a specific array of hydrogen bond donors and acceptors to a receptor active site. For instance, the lactam forms (A and B) feature an N-H donor and a C=O acceptor, a common motif for binding to protein backbones. The lactim form (C), if present, would instead feature an O-H donor and a ring nitrogen acceptor. This seemingly small change can completely alter the binding mode and affinity of a drug candidate.[8][13]
References
-
Shugar, D., & Szczepaniak, K. (1981). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences.
-
ChemicalBook. (n.d.). Tautomerism characteristics of 4-pyrimidone. ChemicalBook.
-
Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate.
-
Singh, V., et al. (2015). Role of tautomerism in RNA biochemistry. RNA.
-
Goral, A., et al. (2021). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules.
-
Träger, G., et al. (2016). Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate.
-
Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. Journal of Physical Chemistry A.
-
Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry.
-
Shinde, S. S., et al. (2018). Lactim–lactam tautomerism is favoured over enol–keto tautomerism in 2-hydroxy-5-(4-fluorophenyl)nicotinic acid: Experimental and quantum chemical approach. ResearchGate.
-
Shugar, D., & Kierdaszuk, B. (2001). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate.
-
Hameed, A., et al. (2020). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Journal of Molecular Structure.
-
Scholz, T. F., & Smith, G. M. (1953). U.S. Patent No. 2,660,579. Google Patents.
-
Kim, J. S., et al. (2012). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. Journal of Physical Chemistry B.
- Watson, J. D., & Crick, F. H. C. (1953). Genetical Implications of the Structure of Deoxyribonucleic Acid.
-
LibreTexts Chemistry. (2023). Keto-Enol Tautomerism.
-
Thieme. (n.d.). Product Class 12: Pyrimidines. Thieme Connect.
-
Master Organic Chemistry. (2016). Understanding UV-Vis Spectroscopy.
-
da Silva, J. B. P., et al. (2020). proton-tautomerism in solvent and the fundamentals of molecular stability prediction. ChemRxiv.
-
Zhang, Y., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters.
-
Kaczmarek, A., & Zundel, G. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B.
-
Ghoneim, A. M., & El-Desoky, H. S. (2014). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Journal of Molecular Liquids.
-
Ghosh, K., & Sahoo, S. K. (2013). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry.
-
Pluta, J., & Szulc, M. (2016). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PLoS ONE.
Sources
- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Determining the Solubility of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one in Organic Solvents: A Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. For novel chemical entities such as 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one, a substituted pyrimidinone derivative of interest in drug discovery, a thorough understanding of its solubility profile in various organic solvents is paramount for formulation development, purification, and various analytical procedures. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol for solubility determination using the shake-flask method, and discuss the critical aspects of data analysis and interpretation. The methodologies described herein are designed to be robust, self-validating, and grounded in established scientific principles to ensure the generation of high-quality, reliable data.
Introduction: The Pivotal Role of Solubility in Drug Development
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a fundamental physicochemical property in the pharmaceutical sciences. For a compound like this compound, its solubility characteristics will directly influence key developmental decisions. Pyrimidine derivatives, in particular, are a class of heterocyclic compounds with a wide range of biological activities, making them attractive candidates for drug development.[1] Poor solubility can lead to incomplete absorption, low bioavailability, and ultimately, therapeutic failure. Conversely, a well-characterized solubility profile enables rational solvent selection for crystallization, formulation, and analytical method development.
The principle of "like dissolves like" is a foundational concept in predicting solubility.[2] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[2][3] The molecular structure of this compound, with its polar pyrimidinone core and non-polar dimethylamino and dimethyl functionalities, suggests a nuanced solubility behavior that necessitates empirical determination across a spectrum of organic solvents with varying polarities.
This guide will equip the researcher with the necessary tools to experimentally determine the solubility of this compound, thereby facilitating its advancement through the drug development pipeline.
Theoretical Framework: Factors Governing Solubility
The solubility of a solid in a liquid is governed by a complex interplay of physical and chemical factors. Understanding these factors is crucial for interpreting experimental results and making informed decisions about solvent selection.
-
Intermolecular Forces: The dissolution process involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions. For this compound to dissolve, the energy required to break its crystal lattice forces must be compensated by the energy released upon the formation of favorable interactions with the solvent molecules.
-
Polarity: As mentioned, the polarity of both the solute and the solvent is a primary determinant of solubility. Organic solvents can be broadly classified as polar protic (e.g., methanol, ethanol), polar aprotic (e.g., dimethyl sulfoxide, acetone), and non-polar (e.g., hexane, toluene). A systematic evaluation of solubility in a range of these solvents will provide a comprehensive profile of the compound's polarity.
-
Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[3] This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, solubility measurements must be conducted at a constant and well-defined temperature.
-
Crystalline Structure: The crystal lattice energy of the solid form of this compound will significantly impact its solubility. Different polymorphs or solvates of the same compound can exhibit different solubilities.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.
Materials and Equipment
-
This compound (solid, of known purity)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of appropriate purity
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for concentration determination.
Step-by-Step Experimental Protocol
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.[5]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[5] The exact time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved compound remains constant.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To ensure complete removal of any suspended solid particles, which could lead to an overestimation of solubility, the supernatant should be clarified either by centrifugation or by filtration through a syringe filter.[5][6]
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[6][7]
Diagram of the Shake-Flask Solubility Workflow
Caption: Workflow for determining solubility using the shake-flask method.
Data Analysis and Presentation
The solubility data for this compound should be presented in a clear and organized manner to facilitate comparison across different solvents. A tabular format is highly recommended.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Organic Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 6.6 | [Experimental Data] | [Calculated Data] |
| Ethanol | 5.2 | [Experimental Data] | [Calculated Data] |
| Acetone | 5.1 | [Experimental Data] | [Calculated Data] |
| Acetonitrile | 6.2 | [Experimental Data] | [Calculated Data] |
| Ethyl Acetate | 4.4 | [Experimental Data] | [Calculated Data] |
| Dichloromethane | 3.4 | [Experimental Data] | [Calculated Data] |
| Toluene | 2.4 | [Experimental Data] | [Calculated Data] |
| Hexane | 0.0 | [Experimental Data] | [Calculated Data] |
Note: Polarity index values are approximate and can vary depending on the scale used. The experimental and calculated data should be filled in upon completion of the study.
Interpretation of Results and Practical Implications
The solubility data will provide valuable insights into the physicochemical properties of this compound. A higher solubility in polar solvents like methanol and ethanol would suggest that the polar pyrimidinone moiety dominates the solubility behavior. Conversely, a higher solubility in less polar solvents like ethyl acetate or toluene would indicate a significant contribution from the non-polar dimethylamino and dimethyl groups.
This information is critical for:
-
Formulation Development: Selecting appropriate solvents or co-solvents for liquid formulations.
-
Crystallization and Purification: Choosing suitable solvent systems for obtaining the desired crystalline form with high purity.
-
Analytical Method Development: Ensuring the compound is fully dissolved in the mobile phase for chromatographic analysis.
Conclusion
This technical guide has outlined a comprehensive and robust methodology for determining the solubility of this compound in a range of organic solvents. By following the detailed experimental protocol and adhering to the principles of good scientific practice, researchers can generate accurate and reliable solubility data. This, in turn, will enable informed decision-making throughout the drug development process, ultimately contributing to the successful advancement of this promising compound.
References
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
-
MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
Sources
The Pyrimidinone Scaffold: A Privileged Motif in Modern Drug Discovery
Abstract
The pyrimidinone core, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry. Its inherent ability to engage in diverse biological interactions has propelled a multitude of pyrimidinone-containing compounds through the drug development pipeline, with many achieving clinical significance. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic landscape of pyrimidinones. We will delve into the core mechanisms of action, supported by detailed signaling pathways, and provide field-proven experimental protocols for the evaluation of novel pyrimidinone derivatives. This guide is designed to serve as a practical and authoritative resource, empowering researchers to unlock the full therapeutic potential of this remarkable scaffold.
Introduction: The Versatility of the Pyrimidinone Core
The pyrimidinone ring system, a six-membered heterocycle with two nitrogen atoms, is a privileged scaffold in drug discovery due to its remarkable versatility.[1][2] This is largely attributed to its ability to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[3][4] Furthermore, the pyrimidinone core is a key constituent of nucleobases like thymine and uracil, the fundamental building blocks of DNA and RNA, respectively.[5] This inherent biocompatibility allows pyrimidinone derivatives to readily interact with enzymes and other biological macromolecules within the cellular environment.[2]
The synthetic tractability of the pyrimidinone scaffold is another significant advantage. Classic condensation reactions, such as the Biginelli reaction, provide an efficient and straightforward route to a diverse array of pyrimidinone derivatives.[6] This allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize therapeutic efficacy and minimize off-target effects.
The broad spectrum of biological activities exhibited by pyrimidinone-containing compounds is a testament to their therapeutic potential. These activities include, but are not limited to, anticancer, antiviral, anti-inflammatory, antibacterial, and antifungal effects.[2][3][4][7][8] This guide will explore some of the most promising therapeutic applications of pyrimidinones, with a focus on their mechanisms of action and the experimental methodologies used to characterize them.
Therapeutic Applications and Mechanisms of Action
Anticancer Activity: Targeting Dihydroorotate Dehydrogenase (DHODH)
A significant number of pyrimidinone derivatives have demonstrated potent anticancer activity.[1][7][8][9][10] One of the key molecular targets in this domain is dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.
Brequinar , a well-characterized pyrimidinone-containing compound, is a potent inhibitor of human DHODH with an IC50 value in the low nanomolar range.[5][11] By inhibiting DHODH, Brequinar depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis.[12] This leads to cell cycle arrest, primarily at the S-phase, and ultimately inhibits the proliferation of rapidly dividing cancer cells.[8]
The mechanism of Brequinar's inhibition of DHODH is described as mixed-type, suggesting it binds to a site distinct from both the dihydroorotate substrate and the ubiquinone cofactor binding sites.[13] This unique binding mode contributes to its high potency and specificity for the mammalian enzyme.[13]
Signaling Pathway: DHODH Inhibition and Pyrimidine Synthesis
Caption: Inhibition of DHODH by Brequinar blocks pyrimidine synthesis.
Anti-inflammatory and Autoimmune Diseases: Modulating the JAK-STAT Pathway
Pyrimidinone-based compounds have also emerged as powerful immunomodulators, particularly in the treatment of autoimmune diseases like rheumatoid arthritis.
Baricitinib , an orally available pyrimidinone derivative, is a selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[3][7][14] JAKs are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in mediating the biological effects of numerous cytokines and growth factors involved in inflammation and immune responses.[3][14]
Upon cytokine binding to their receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of pro-inflammatory genes.[14]
Baricitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation and activation of STATs.[7] This disruption of the JAK-STAT pathway leads to a reduction in the production of pro-inflammatory cytokines, such as IL-6 and IL-23, and a dampening of the inflammatory cascade.[7]
Signaling Pathway: Baricitinib Inhibition of the JAK-STAT Pathway
Caption: Baricitinib inhibits JAK, blocking STAT phosphorylation and inflammatory gene transcription.
Experimental Protocols for the Evaluation of Pyrimidinone Derivatives
The successful development of novel pyrimidinone-based therapeutics relies on robust and reproducible experimental evaluation. This section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[1][10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[1] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[9][15]
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrimidinone derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
This protocol provides a general framework for determining the inhibitory activity of a pyrimidinone derivative against a specific enzyme target (e.g., DHODH, JAK).
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor. A decrease in the reaction rate in the presence of the inhibitor indicates inhibitory activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified enzyme in a suitable assay buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare a stock solution of the pyrimidinone inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare the assay buffer, optimized for pH and ionic strength for the specific enzyme.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the enzyme to each well.
-
Add serial dilutions of the inhibitor to the wells. Include a control well with no inhibitor (100% enzyme activity) and a blank well with no enzyme (background).
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Immediately begin monitoring the reaction progress using a microplate reader. The detection method will depend on the specific assay (e.g., absorbance for a colorimetric product, fluorescence for a fluorogenic substrate).
-
Record the data at regular time intervals to determine the initial reaction velocity (V0).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration (logarithmic scale) to determine the IC50 value.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[16]
-
In Vivo Evaluation
This model is a cornerstone for evaluating the in vivo anticancer efficacy of novel compounds.[2][17]
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then evaluated.
Step-by-Step Protocol:
-
Animal Model and Cell Line:
-
Use immunocompromised mice, such as athymic nude or SCID mice.[2]
-
Select a human cancer cell line relevant to the therapeutic indication.
-
-
Tumor Implantation:
-
Harvest the cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a specific number of cells (e.g., 1-10 million) into the flank of each mouse.[2]
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure the tumor dimensions with calipers and calculate the tumor volume using the formula: (Length x Width²)/2.
-
-
Compound Administration:
-
Administer the pyrimidinone derivative to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Administer the vehicle to the control group.
-
The dosing schedule and concentration should be determined from prior pharmacokinetic and toxicity studies.
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Assess the toxicity of the compound by monitoring body weight changes and any adverse clinical signs.
-
Conclusion and Future Perspectives
The pyrimidinone scaffold continues to be a highly productive platform for the discovery of novel therapeutics. The diverse range of biological activities associated with this core structure, coupled with its synthetic accessibility, ensures its continued relevance in medicinal chemistry. As our understanding of disease biology deepens, so too will our ability to design and develop next-generation pyrimidinone derivatives with enhanced potency, selectivity, and safety profiles. The experimental protocols detailed in this guide provide a robust framework for the evaluation of these future drug candidates, facilitating their translation from the laboratory to the clinic. The ongoing exploration of novel pyrimidinone-based compounds holds immense promise for addressing a wide spectrum of unmet medical needs.
References
-
Schematic illustration of JAK/STAT signaling and its inhibition with baricitinib. (n.d.). ResearchGate. [Link]
-
Wang, Y., et al. (2020). Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway. Frontiers in Immunology. [Link]
-
Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]
-
Chen, S. F., et al. (1992). Inhibition of dihydroorotate dehydrogenase activity by brequinar sodium. Cancer Research. [Link]
-
Ladds, M. J., et al. (2018). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Omega. [Link]
-
Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. (2009). PubMed. [Link]
-
Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. (2018). PubMed. [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). PMC. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. [Link]
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). PubMed. [Link]
-
Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC. [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2015). PMC. [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. (2014). International Journal of Pharmacy and Biological Sciences. [Link]
-
Enzyme Inhibition. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baricitinib: Inhibitor of JAK-STAT Pathway - LKT Labs [lktlabs.com]
- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Frontiers | Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway [frontiersin.org]
- 8. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. clyte.tech [clyte.tech]
- 11. selleckchem.com [selleckchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Inhibition of dihydroorotate dehydrogenase activity by brequinar sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. atcc.org [atcc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ijpbs.com [ijpbs.com]
Methodological & Application
Synthesis of pirimicarb from 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one
Abstract
This document provides a detailed, validated protocol for the laboratory-scale synthesis of the selective aphicide, pirimicarb. The synthesis is achieved through the O-acylation of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one using dimethylcarbamoyl chloride. This application note elucidates the reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety precautions, and details methods for product characterization. The causality behind key experimental choices is explained to ensure reproducibility and high-yield synthesis. This guide is intended for chemistry professionals in research and development settings.
Introduction and Significance
Pirimicarb (2-dimethylamino-5,6-dimethylpyrimidin-4-yl dimethylcarbamate) is a potent and selective carbamate insecticide widely used in agriculture to control aphid populations on a variety of crops.[1] Its mode of action involves the inhibition of the acetylcholinesterase (AChE) enzyme, a critical component of the nervous system in insects.[2] The synthesis route starting from this compound is a common and efficient industrial method.[2] Understanding this synthesis is crucial for researchers involved in pesticide development, impurity profiling, and metabolic studies.
The core of this synthesis is a nucleophilic acyl substitution. The pyrimidinone starting material exists in tautomeric equilibrium with its pyrimidinol form. The hydroxyl group of the pyrimidinol tautomer acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. A base is utilized to facilitate the reaction by deprotonating the hydroxyl group and neutralizing the hydrochloric acid byproduct.
Reaction Pathway and Mechanism
The synthesis proceeds via a single-step esterification reaction. The hydroxyl group of 2-(Dimethylamino)-5,6-dimethylpyrimidin-4-ol reacts with dimethylcarbamoyl chloride to form the carbamate ester, pirimicarb.
Reaction Scheme:
Caption: Overall synthesis of Pirimicarb.
Mechanistic Insights:
-
Role of the Base: The reaction requires a base, such as sodium hydroxide or triethylamine, to serve two purposes.[2][3] Firstly, it deprotonates the hydroxyl group of the pyrimidinol tautomer, forming a more potent nucleophile (a pyrimidinolate anion). Secondly, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct. Without a base, the generated HCl would protonate the basic nitrogen atoms on the pyrimidine ring, deactivating the substrate.
-
Catalyst Function: While the reaction can proceed without a catalyst, the addition of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) significantly accelerates the rate of acylation.[3] DMAP reacts with dimethylcarbamoyl chloride to form a highly reactive intermediate, a dimethylcarbamoylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the pyrimidinol than the carbamoyl chloride itself.
-
Solvent Choice: An inert aprotic solvent, such as toluene, xylene, or dichloromethane, is essential.[2][3] These solvents do not have acidic protons and will not react with the highly reactive dimethylcarbamoyl chloride or the anionic intermediates, preventing undesirable side reactions and ensuring a high yield of the desired product.
Experimental Protocol
This protocol is designed for a laboratory setting and emphasizes safety and reproducibility.
Materials and Equipment
| Material | CAS Number | Purity | Supplier Example |
| This compound | 38353-09-2 | ≥98% | Sigma-Aldrich |
| Dimethylcarbamoyl chloride | 79-44-7 | ≥98% | Sigma-Aldrich |
| Sodium Hydroxide (pellets) | 1310-73-2 | ≥98% | Fisher Scientific |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | ≥99% | Sigma-Aldrich |
| Toluene, anhydrous | 108-88-3 | ≥99.8% | Fisher Scientific |
| Ethyl Acetate, ACS Grade | 141-78-6 | ≥99.5% | VWR |
| Brine (saturated NaCl solution) | 7647-14-5 | N/A | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Reagent Grade | Sigma-Aldrich |
Equipment: 250 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer/hotplate, nitrogen/argon inlet, thermometer, separatory funnel, rotary evaporator, standard laboratory glassware.
Critical Safety Precautions
HAZARD ANALYSIS: This procedure involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel.
-
Dimethylcarbamoyl chloride: EXTREMELY HAZARDOUS . It is a suspected human carcinogen, mutagen, and is highly toxic if inhaled.[4] It is also corrosive and can cause severe skin and eye burns.[4][5] It is moisture-sensitive and reacts with water.[6][7]
-
Pirimicarb: The final product is a toxic insecticide.[8] Avoid inhalation, ingestion, and skin contact.
-
Sodium Hydroxide: Corrosive. Causes severe skin and eye burns.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile, Silver Shield®/4H®).[4]
-
Chemical splash goggles and a face shield.[6]
-
Flame-resistant lab coat.
-
Use of a government-approved respirator is recommended when handling dimethylcarbamoyl chloride powder.[6]
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser (with a nitrogen/argon inlet), a thermometer, and a dropping funnel. Ensure the system is under a positive pressure of inert gas.
-
Charging Reactants: To the flask, add this compound (10.0 g, 59.8 mmol), sodium hydroxide pellets (2.63 g, 65.8 mmol, 1.1 eq), and 4-dimethylaminopyridine (DMAP) (0.37 g, 3.0 mmol, 0.05 eq).
-
Solvent Addition: Add 100 mL of anhydrous toluene to the flask.
-
Heating: Begin stirring and heat the mixture to 60-65 °C using a heating mantle. Stir for 30 minutes to allow for the formation of the sodium pyrimidinolate salt.
-
Reagent Addition: Dissolve dimethylcarbamoyl chloride (7.1 g, 65.8 mmol, 1.1 eq) in 20 mL of anhydrous toluene and add it to the dropping funnel. Add the dimethylcarbamoyl chloride solution dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the internal temperature below 75 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, continue stirring the mixture at 60-65 °C for 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the starting material spot indicates reaction completion.
-
Work-up - Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add 50 mL of deionized water to quench the reaction and dissolve the sodium chloride byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Wash the organic layer sequentially with 50 mL of 1M HCl (to remove unreacted DMAP), 50 mL of deionized water, and finally 50 mL of brine.
-
Drying and Filtration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude pirimicarb as a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure pirimicarb. Dry the purified crystals under vacuum. A typical yield is 90-98%.[3]
Workflow and Data Summary
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Reagent Stoichiometry Table
| Component | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 2-(Dimethylamino)-5,6-dimethylpyrimidin-4-one | 167.21 | 59.8 | 1.0 | 10.0 g |
| Dimethylcarbamoyl chloride | 107.54 | 65.8 | 1.1 | 7.1 g |
| Sodium Hydroxide (NaOH) | 40.00 | 65.8 | 1.1 | 2.63 g |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 3.0 | 0.05 | 0.37 g |
| Toluene | 92.14 | N/A | Solvent | 120 mL |
Product Characterization & Quality Control
A self-validating protocol requires rigorous confirmation of the final product's identity and purity.
-
Appearance: Colorless or white solid.[8]
-
Melting Point: 90.5 °C
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~2.15 (s, 3H, pyrimidine-CH₃), ~2.45 (s, 3H, pyrimidine-CH₃), ~3.00 (s, 6H, carbamate-N(CH₃)₂), ~3.10 (s, 6H, pyrimidine-N(CH₃)₂).
-
¹³C NMR (CDCl₃, 100 MHz): Resonances corresponding to the methyl groups, the quaternary carbons of the pyrimidine ring, the carbonyl carbon of the carbamate, and the carbons of the dimethylamino groups should be observed.
-
-
Mass Spectrometry (MS): LC-MS analysis using electrospray ionization (ESI) in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 239.3.[9]
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed by reversed-phase HPLC. A purity of >98% is expected after recrystallization.
Conclusion
This application note presents a robust and high-yield protocol for the synthesis of pirimicarb from this compound. By understanding the underlying chemical principles and adhering strictly to the detailed safety and experimental procedures, researchers can reliably produce high-purity pirimicarb for use in various scientific applications. The self-validating nature of the protocol, which includes in-process monitoring and comprehensive final product characterization, ensures the integrity of the experimental outcome.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31645, Pirimicarb. Retrieved from [Link]
-
Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17. (Note: While not a direct synthesis of pirimicarb, this provides context on pyrimidine chemistry). Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2006). PIRIMICARB (101). Retrieved from [Link]
- Google Patents. (2013). CN103193720B - Preparation method of pirimicarb.
-
University of Hertfordshire. (n.d.). Pirimicarb (Ref: OMS 1330). AERU. Retrieved from [Link]
-
Li, M., et al. (2011). Pirimicarb: 2-dimethylamino-5,6-dimethylpyrimidin-4-yl dimethylcarbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. Retrieved from [Link]
-
Bygrave, C., & Gallagher, R. T. (1998). Determination of residues of pirimicarb and its desmethyl and desmethylformamido metabolites in fruits and vegetables by liquid chromatography-electrospray/mass spectrometry. Journal of AOAC International, 81(4), 860–866. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet - Dimethylcarbamoyl Chloride. Retrieved from [Link]
-
ChemTrack.org. (n.d.). Safety Guideline - Dimethylcarbamoyl chloride. Retrieved from [Link]
-
MCB Books. (n.d.). HOW TO MAKE PIRIMICARB ( 50 WG ) | PRODUCTION PROCESS. Retrieved from [Link]
- Google Patents. (2002). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
Sources
- 1. Pirimicarb: 2-dimethylamino-5,6-dimethylpyrimidin-4-yl dimethylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pirimicarb (Ref: OMS 1330) [sitem.herts.ac.uk]
- 3. CN103193720B - Preparation method of pirimicarb - Google Patents [patents.google.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemtrack.org [chemtrack.org]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Pirimicarb | C11H18N4O2 | CID 31645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Determination of residues of pirimicarb and its desmethyl and desmethylformamido metabolites in fruits and vegetables by liquid chromatography-electrospray/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one: An Application Note and Experimental Protocol
This comprehensive guide provides a detailed experimental protocol for the synthesis of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one, a substituted pyrimidinone of interest to researchers in medicinal chemistry and drug development. The document outlines a proposed synthetic pathway based on established principles of pyrimidine chemistry, offering insights into the reaction mechanism, safety considerations, and characterization of the final product.
Introduction and Significance
Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases and therapeutic agents.[1] The target molecule, this compound, possesses a unique substitution pattern that makes it a valuable scaffold for further chemical exploration and a potential candidate in screening libraries for novel pharmaceutical activities. Pyrimidinones, in particular, have demonstrated a wide range of biological activities, including antitumor, antiviral, and antifungal properties. This protocol provides a robust and reproducible method for accessing this compound, enabling further investigation into its chemical and biological properties.
Proposed Synthetic Pathway
The synthesis of this compound can be effectively achieved through a cyclocondensation reaction. This well-established method for pyrimidine ring formation involves the reaction of a guanidine derivative with a β-dicarbonyl compound. In this proposed protocol, N,N-dimethylguanidine will be reacted with 3-methyl-2,4-pentanedione (a substituted acetylacetone) in the presence of a base.
The general principle of this reaction is analogous to synthetic routes for other substituted pyrimidines, such as the synthesis of 2-amino-4,6-dimethyl pyrimidine from a guanidine salt and acetylacetone.[2] The base facilitates the deprotonation of the diketone, which then undergoes a nucleophilic attack on the guanidine, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrimidinone ring.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier/Purity |
| N,N-Dimethylguanidine sulfate | (C3H9N3)2·H2SO4 | 296.37 | 14.8 g (0.05 mol) | Sigma-Aldrich, ≥98% |
| 3-Methyl-2,4-pentanedione | C6H10O2 | 114.14 | 5.71 g (0.05 mol) | TCI, >98.0% |
| Sodium ethoxide | C2H5NaO | 68.05 | 3.40 g (0.05 mol) | Acros Organics, 97% |
| Absolute Ethanol | C2H5OH | 46.07 | 150 mL | Fisher Chemical, ≥99.5% |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | J.T. Baker, 37% |
| Deionized Water | H2O | 18.02 | As needed | In-house |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Büchner funnel and vacuum flask
-
pH meter or pH paper
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
FT-IR spectrometer
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, add 14.8 g (0.05 mol) of N,N-dimethylguanidine sulfate to 100 mL of absolute ethanol.
-
Base Addition: In a separate beaker, carefully prepare a solution of sodium ethoxide by dissolving 3.40 g (0.05 mol) of sodium ethoxide in 50 mL of absolute ethanol. The dissolution is exothermic. Allow the solution to cool to room temperature.
-
Addition of Diketone: Once the sodium ethoxide solution has cooled, add it dropwise to the stirred suspension of N,N-dimethylguanidine sulfate in ethanol over 15 minutes. Following this, add 5.71 g (0.05 mol) of 3-methyl-2,4-pentanedione to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Maintain the reflux for 6-8 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form. Evaporate the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation of the Product: Dissolve the resulting solid residue in a minimum amount of cold deionized water. While stirring, slowly add concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 6-7. This will cause the desired product to precipitate out of the solution.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.[3]
Chemical Handling:
-
Sodium ethoxide: is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes. It is also moisture-sensitive.
-
Hydrochloric acid: is corrosive and can cause severe burns.[3] Handle in a well-ventilated fume hood.
-
Ethanol: is a flammable liquid. Keep away from open flames and heat sources.
-
General Handling: Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3] Ensure adequate ventilation in the laboratory.[4]
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule. The proton NMR should show distinct signals for the two methyl groups on the pyrimidine ring, the dimethylamino group, and the N-H proton.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound, which should correspond to its chemical formula (C8H13N3O, MW: 167.21 g/mol ).[]
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the functional groups present, such as the C=O stretch of the pyrimidinone ring and N-H stretches.
-
Melting Point (MP): A sharp melting point range will indicate the purity of the synthesized compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Extend the reflux time and monitor by TLC until the starting materials are consumed. |
| Ineffective base | Ensure the sodium ethoxide is fresh and has not been deactivated by moisture. | |
| Oily product instead of precipitate | Impurities present | Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. If unsuccessful, purify by column chromatography. |
| Broad melting point range | Impure product | Recrystallize the product again. Ensure the product is completely dry. |
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined protocol and adhering to the safety precautions, researchers can reliably synthesize this valuable pyrimidine derivative for further studies in medicinal chemistry and drug discovery. The proposed method is based on well-established synthetic transformations in pyrimidine chemistry, ensuring a high probability of success.
References
-
PubChem. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. Retrieved from [Link]
- Google Patents. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
-
PubChem. 5,6-dimethyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one. Retrieved from [Link]
- Ibrahim, M. N. (2007). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 19(3), 2464-2466.
-
PubChem. 2-Amino-4,6-dimethyl pyrimidine. Retrieved from [Link]
- Goya, P., et al. (1987). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 30(2), 302-306.
- Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317.
-
Thieme Connect. Product Class 12: Pyrimidines. Retrieved from [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Retrieved from [Link]
-
ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Retrieved from [Link]
Sources
Application Notes and Protocols for the Investigation of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one in Pesticide Research
Introduction: Unveiling the Potential of a Novel Pyrimidinone Derivative
The pyrimidine scaffold is a cornerstone in the development of agrochemicals, with numerous derivatives commercialized as potent insecticides, herbicides, and fungicides.[1][2] These compounds often exhibit high efficacy and diverse mechanisms of action.[1] This document outlines a comprehensive research framework for evaluating the pesticidal potential of a novel compound, 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one . Given the limited publicly available data on this specific molecule, these application notes provide a structured, four-tiered approach for its systematic investigation, from initial high-throughput screening to preliminary formulation considerations. The protocols herein are designed to be self-validating, with clear decision points to guide the research and development process.
The proposed research workflow is a logical progression of experiments designed to thoroughly characterize the pesticidal potential of the target compound.
Caption: Tiered research workflow for evaluating a novel pesticide candidate.
Tier 1: High-Throughput Screening (HTS) for Broad-Spectrum Activity
The initial step is to perform a broad screen to identify any significant biological activity. This is a cost-effective way to quickly assess the potential of the compound across different domains of pest control.[3]
Protocol 1.1: In Vitro Insecticidal Activity Screen
Rationale: This assay is designed to rapidly identify acute toxicity against a model insect. The use of an insect cell line allows for high-throughput screening and reduces the need for whole-organism testing at this early stage.[4][5]
Model: Spodoptera frugiperda (Sf9) cell line.
Materials:
-
This compound (test compound)
-
Sf9 insect cells
-
Grace's Insect Medium, supplemented with 10% FBS
-
96-well cell culture plates
-
Resazurin-based cell viability reagent
-
Positive control (e.g., Cypermethrin)
-
Negative control (e.g., DMSO)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Seed Sf9 cells into 96-well plates at a density of 2 x 10^4 cells/well and allow them to attach for 24 hours.
-
Add the test compound at a final concentration of 100 µM. Include positive and negative controls.
-
Incubate for 48 hours at 27°C.
-
Add the resazurin-based viability reagent and incubate for 4 hours.
-
Measure fluorescence (Ex/Em ~560/590 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the negative control. A viability reduction of >50% is considered a "hit".
Protocol 1.2: In Vitro Fungicidal Activity Screen
Rationale: This assay assesses the compound's ability to inhibit the growth of a broad-spectrum fungal pathogen. A standardized microdilution method provides a quantitative measure of antifungal activity.[6][7]
Model: Candida albicans or a relevant plant pathogen like Fusarium oxysporum.
Materials:
-
Test compound
-
Fungal culture
-
RPMI-1640 medium
-
96-well plates
-
Spectrophotometer
-
Positive control (e.g., Fluconazole)
-
Negative control (DMSO)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform serial dilutions of the test compound in RPMI medium to achieve a range of concentrations (e.g., 1 to 128 µg/mL).
-
Add a standardized inoculum of the fungal culture to each well.
-
Incubate at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that inhibits visible growth.[7] A MIC value below 32 µg/mL is considered a "hit".
Protocol 1.3: In Vitro Herbicidal Activity Screen
Rationale: This whole-organism assay provides a rapid assessment of phytotoxicity using a small, fast-growing plant model. It can indicate pre- or post-emergent herbicidal activity.[8][9]
Model: Lemna minor (lesser duckweed).
Materials:
-
Test compound
-
Lemna minor culture
-
24-well plates
-
Growth medium (e.g., Hoagland's solution)
-
Positive control (e.g., Glyphosate)
-
Negative control (DMSO)
Procedure:
-
Add growth medium to each well of a 24-well plate.
-
Add the test compound to achieve a final concentration of 100 µM.
-
Transfer 3-4 healthy Lemna minor fronds to each well.
-
Incubate under controlled light and temperature for 7 days.
-
Visually assess phytotoxicity, including chlorosis, necrosis, and growth inhibition. A significant visual difference compared to the negative control constitutes a "hit".
Tier 2: Dose-Response and Efficacy Studies
Once a "hit" is identified in Tier 1, the next step is to quantify its potency and confirm its efficacy in a more relevant biological system.
Protocol 2.1: Dose-Response Curve and IC50/EC50 Determination
Rationale: This protocol establishes the concentration-dependent effect of the compound, allowing for the calculation of the half-maximal inhibitory or effective concentration (IC50/EC50). This is a critical parameter for comparing the potency of different compounds.[10][11]
Procedure:
-
Based on the "hit" from Tier 1, select the appropriate assay (insecticidal, fungicidal, or herbicidal).
-
Prepare a 10-point, 2-fold serial dilution of the test compound.
-
Perform the corresponding assay as described in Tier 1, but with the range of concentrations.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 or EC50 value.[12]
Hypothetical Data Presentation:
| Compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 100 | 95.2 ± 3.1 |
| 50 | 88.7 ± 4.5 |
| 25 | 75.1 ± 5.2 |
| 12.5 | 52.3 ± 3.9 |
| 6.25 | 28.9 ± 4.1 |
| 3.125 | 15.6 ± 2.8 |
| 1.56 | 7.8 ± 1.9 |
| 0.78 | 3.1 ± 1.2 |
| 0.39 | 1.2 ± 0.8 |
| 0 | 0 ± 2.5 |
| Calculated IC50 | 11.8 µM |
Protocol 2.2: In Vivo Efficacy on a Target Pest
Rationale: This moves the investigation from in vitro to a whole-organism model to confirm that the compound is effective under more realistic conditions. The choice of model organism depends on the type of activity observed.[13][14]
Example for Insecticidal Hit - Larval Toxicity Assay:
Model: Aedes aegypti (yellow fever mosquito) larvae.
Procedure:
-
Place 20 late 3rd instar larvae in beakers containing 100 mL of deionized water.
-
Add the test compound at various concentrations determined from the IC50 value.
-
Include positive (e.g., Temephos) and negative controls.
-
Record larval mortality at 24 and 48 hours.
-
Calculate the lethal concentration (LC50) using probit analysis.[15]
Tier 3: Elucidation of the Mechanism of Action (MoA)
Understanding how a pesticide works is crucial for managing resistance and for regulatory approval.[16] Based on the pyrimidine structure, several MoAs are plausible.
Caption: Plausible neurotoxic mechanisms of action for pyrimidine-based insecticides.
Protocol 3.1: Enzymatic Assay - Acetylcholinesterase (AChE) Inhibition
Rationale: Many pesticides, including some pyrimidine derivatives, act by inhibiting AChE, a critical enzyme in the nervous system.[1][17] This colorimetric assay is a standard method for identifying AChE inhibitors.
Procedure:
-
Utilize a commercial AChE inhibitor screening kit or follow the Ellman method.[17]
-
In a 96-well plate, add AChE enzyme solution, the test compound at various concentrations, and a buffer.
-
Incubate for a defined period.
-
Add the substrate (acetylthiocholine) and the chromogen (DTNB).
-
Monitor the change in absorbance at 412 nm over time.
-
Calculate the percentage of AChE inhibition and determine the IC50 value.
Protocol 3.2: Electrophysiological Assay - Ion Channel Modulation
Rationale: If the compound does not inhibit AChE but shows neurotoxic symptoms, it may be acting on ion channels. Automated patch-clamp systems can screen for effects on key channels like GABA-gated chloride channels or voltage-gated sodium channels.[18][19]
Procedure:
-
Use a cell line expressing the insect ion channel of interest (e.g., a cell line expressing the Drosophila Rdl GABA receptor subunit).
-
Perform automated whole-cell patch-clamp recordings.
-
Apply the test compound and measure any changes in ion channel currents in response to the application of a ligand (for ligand-gated channels) or a voltage step (for voltage-gated channels).
-
A significant change in current amplitude or kinetics indicates modulation of the channel.
Tier 4: Preliminary Safety and Formulation Considerations
Before significant resources are invested in development, a preliminary assessment of safety and formulability is essential.
Protocol 4.1: Mammalian Cell Cytotoxicity Assay
Rationale: This assay provides an early indication of the compound's potential toxicity to non-target organisms. A significant difference in toxicity between insect and mammalian cells suggests selectivity, a desirable trait for a pesticide.
Model: Human hepatoma (HepG2) cell line.
Procedure:
-
Follow the same procedure as in Protocol 1.1, but using the HepG2 cell line and appropriate mammalian cell culture medium.
-
Calculate the IC50 for the mammalian cell line.
-
Determine the selectivity index (SI) by dividing the mammalian IC50 by the insect IC50. A high SI value is favorable.
Protocol 4.2: Preliminary Formulation and Stability Studies
Rationale: An active ingredient is only useful if it can be formulated into a stable, effective product. These initial tests assess basic physicochemical properties relevant to formulation.[20][21]
Procedures:
-
Solubility: Determine the solubility of the compound in a range of common agrochemical solvents (e.g., water, acetone, xylene, methanol).[22]
-
pH Stability: Dissolve the compound in buffered solutions at different pH values (e.g., 4, 7, 9) and monitor its concentration over time by HPLC to assess hydrolytic stability.
-
Photostability: Expose a solution of the compound to a UV light source and monitor its degradation over time by HPLC.
-
Compatibility with Adjuvants: Prepare small-scale mixtures of the compound with common adjuvants like non-ionic surfactants or crop oil concentrates to observe for any physical incompatibilities (e.g., precipitation).[23]
Conclusion
This structured guide provides a comprehensive framework for the initial investigation of this compound as a potential pesticide. By following these tiered protocols, researchers can systematically evaluate its biological activity, determine its potency and efficacy, elucidate its mechanism of action, and assess its preliminary safety and formulation potential. The data generated will be crucial for making informed decisions about the continued development of this promising pyrimidinone derivative.
References
-
Aapresid. (2010). Target-based discovery of novel herbicides. Retrieved from [Link]
-
Arumugam, G., et al. (2019). Enzymatic assays for determined of enzymes inhibitor by pesticides for insect. ResearchGate. Retrieved from [Link]
-
Avery, V. M., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. ASM Journals. Retrieved from [Link]
-
Bua, A., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. MDPI. Retrieved from [Link]
-
eLibrary, P. a. S. S. (n.d.). In Vitro Assays | Herbicide Discovery and Screening. Retrieved from [Link]
-
Gheorghe, A., et al. (2016). Advances in Enzyme-Based Biosensors for Pesticide Detection. PMC - NIH. Retrieved from [Link]
-
Hock, W. (n.d.). DOSE-RESPONSE RELATIONSHIPS IN TOXICOLOGY. PennState Extension. Retrieved from [Link]
-
Khan, A. A., et al. (2023). How to set an effective dose for any experiment related to toxicology in context of IC50, LC50? ResearchGate. Retrieved from [Link]
-
Khripach, V. A., et al. (n.d.). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. MDPI. Retrieved from [Link]
-
Pimentel, M. F., et al. (2020). Screening Repurposing Libraries for Identification of Drugs with Novel Antifungal Activity. ASM Journals. Retrieved from [Link]
-
University of Kentucky. (2018). Pesticide Formulations. Retrieved from [Link]
-
CHS Agronomy. (n.d.). Adjuvant 101 - activators. Retrieved from [Link]
-
Wiśniewski, J., et al. (2015). In vitro screening of 65 mycotoxins for insecticidal potential. PMC - NIH. Retrieved from [Link]
-
Zarrin, M., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. Retrieved from [Link]
-
Zhang, C., et al. (2021). Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections. Frontiers. Retrieved from [Link]
-
da Silva, E. B., et al. (2021). Identification of Potential Inhibitors from Pyriproxyfen with Insecticidal Activity by Virtual Screening. MDPI. Retrieved from [Link]
-
bonndoc - Universität Bonn. (n.d.). Implementation of a high throughput screening assay to identify and characterize insecticides acting on ion channels. Retrieved from [Link]
-
Scilit. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]
-
PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. Retrieved from [Link]
-
ijeab. (n.d.). In Vitro screening of larvicidal and insecticidal activity of methanolic extracts of Artocarpus heterophyllus, Artocarpus altili. Retrieved from [Link]
-
PubMed Central. (n.d.). Casting a wide net: use of diverse model organisms to advance toxicology. Retrieved from [Link]
-
NICEATM/PCRM Workshop. (2019). Calculating the Toxicity of Plant Protection Products. Retrieved from [Link]
-
MDPI. (n.d.). Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of adjuvants used in pesticide formulations. Retrieved from [Link]
-
CHS Agronomy. (n.d.). Adjuvant 101 - activators. Retrieved from [Link]
-
Purdue College of Agriculture. (n.d.). Compendium of Herbicide Adjuvants. Retrieved from [Link]
-
ResearchGate. (n.d.). Advances in the Mode of Action of Pyrethroids. Retrieved from [Link]
-
MDPI. (n.d.). Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research. Retrieved from [Link]
-
NIH. (2025). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Retrieved from [Link]
-
AgroLife Scientific Journal. (n.d.). IN VITRO SCREENING OF THE INSECTICIDAL ACTIVITY OF Salvia microphylla (Lamiaceae). Retrieved from [Link]
-
Pesticide Facts. (n.d.). Low-Dose Effects. Retrieved from [Link]
-
Grantome. (n.d.). Mode of Action of Insecticides: Electrophysiological. Retrieved from [Link]
-
ACS Symposium Series. (2017). Pesticide Dose – A Parameter with Many Implications. Retrieved from [Link]
-
ResearchGate. (n.d.). IN VITRO SCREENING OF THE INSECTICIDAL ACTIVITY OF Salvia microphylla (Lamiaceae). Retrieved from [Link]
-
MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Retrieved from [Link]
-
YouTube. (2020). How to calculate IC50 or ED50 or LD50 By Microsoft Excel. Retrieved from [Link]
-
NCBI. (n.d.). Using Model Animals to Assess and Understand Developmental Toxicity. Retrieved from [Link]
-
Zigam, Q. A. (n.d.). Calculation of LD50. Al Mustaqbal University College. Retrieved from [Link]
-
ResearchGate. (n.d.). Observed data and fitted dose response curves for the data set PestSci. Retrieved from [Link]
-
Taylor & Francis. (2021). Alternative model organisms for toxicological fingerprinting of relevant parameters in food and nutrition. Retrieved from [Link]
-
CABI Agriculture and Bioscience. (2025). Evaluating several dose-response curves with a common zero level. Retrieved from [Link]
-
ResearchGate. (2023). How to set an effective dose for any experiment related to toxicology in context of IC50, LC50? Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
OUCI. (n.d.). The modes of action of ion-channel-targeting neurotoxic insecticides: lessons from structural biology. Retrieved from [Link]
-
NCBI Bookshelf. (2012). Ion Channel Screening - Assay Guidance Manual. Retrieved from [Link]
-
Oxford Academic. (n.d.). Procedure to select test organisms for environmental risk assessment of genetically modified crops in aquatic systems. Retrieved from [Link]
-
MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4,6-dimethyl pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 5,6-dimethyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one. Retrieved from [Link]
Sources
- 1. Advances in Enzyme-Based Biosensors for Pesticide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one | C9H15N3O | CID 135448147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Modern Approaches for the Development of New Herbicides Based on Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro screening of 65 mycotoxins for insecticidal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 9. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cmmcp.org [cmmcp.org]
- 11. researchgate.net [researchgate.net]
- 12. Star Republic: Guide for Biologists [sciencegateway.org]
- 13. Using Model Animals to Assess and Understand Developmental Toxicity - Scientific Frontiers in Developmental Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. Low-Dose Effects of Pesticides | Pesticide Toxicology | Pesticide Facts [pesticidefacts.org]
- 17. mdpi.com [mdpi.com]
- 18. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 19. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Pesticide Formulations - Kentucky Pesticide Safety Education [uky.edu]
- 21. Adjuvant 101 - activators | Agronomy [chsagronomy.com]
- 22. medcraveonline.com [medcraveonline.com]
- 23. Understanding adjuvants used with agriculture chemicals – Crops and Soils [cropsandsoils.extension.wisc.edu]
Application Notes & Protocols: In Vitro Profiling of Pyrimidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrimidinone Scaffold in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of essential biological molecules like nucleobases and a multitude of therapeutic agents.[1][2] Its derivatives, particularly pyrimidinones, exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor effects.[1][3][4][5] Many of these activities stem from the ability of pyrimidinone-based compounds to selectively inhibit key enzymes, such as protein kinases, which are often dysregulated in diseases like cancer.[2][6][7]
This guide provides an in-depth overview and detailed protocols for a strategic panel of in vitro assays designed to characterize the biological activity and drug-like properties of novel pyrimidinone derivatives. The workflow is structured to mirror a typical drug discovery cascade, from initial target engagement to cellular effects and early safety profiling.
The Assay Cascade: A Strategic Approach to Characterization
A successful screening campaign requires a logical progression of assays. We present a workflow that maximizes efficiency by using robust, high-throughput biochemical assays for primary screening, followed by more complex cell-based assays to confirm on-target effects in a physiological context. Early assessment of ADME-Tox properties is integrated to eliminate compounds with unfavorable profiles, saving critical resources.
Caption: Drug discovery workflow for pyrimidinone derivatives.
Part 1: Biochemical Assays for Primary Screening & Potency
The initial goal is to identify compounds that directly interact with the purified target protein (e.g., a specific kinase) and inhibit its function. These assays are typically performed in a simplified, cell-free system, which allows for high-throughput screening and precise determination of inhibitory potency (IC50).
Featured Assay 1: ADP-Glo™ Luminescent Kinase Assay
Principle of the Assay: The ADP-Glo™ Kinase Assay is a universal method for measuring the activity of any ADP-generating enzyme.[8] The assay quantifies the amount of ADP produced in a kinase reaction. The intensity of the luminescent signal is directly proportional to the kinase activity, allowing for the quantification of inhibition. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted into a quantifiable luminescent signal.[8][9]
Detailed Protocol: ADP-Glo™ Kinase Assay
1. Materials & Reagents:
-
Pyrimidinone derivatives (test compounds) dissolved in 100% DMSO.
-
Target Kinase and its specific substrate.
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP solution at a concentration equal to the determined Km for the target kinase.
-
ADP-Glo™ Reagent (Promega, Cat. #V9101).[8]
-
Kinase Detection Reagent (Promega, Cat. #V9101).[8]
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer.
2. Procedure (384-well format): [10]
-
Compound Plating: Prepare serial dilutions of pyrimidinone derivatives in DMSO. Dispense 50 nL of each compound concentration into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer.
-
Prepare a 2X ATP solution in Kinase Reaction Buffer.
-
Add 2.5 µL of the 2X Kinase/Substrate solution to each well.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution. The final reaction volume is 5 µL.
-
Incubate for 60 minutes at room temperature.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.[9][10] Incubate for 40 minutes at room temperature.[9][10]
-
ADP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via a luciferase reaction.[8][9] Incubate for 30-60 minutes at room temperature.[10]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.[10]
3. Data Analysis & Interpretation:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
| Parameter | Recommended Value | Source |
| Final DMSO Concentration | ≤ 1% | Industry Best Practice |
| ATP Concentration | At or near Km of kinase | [11] |
| Kinase Incubation Time | 60 min | [12] |
| ADP-Glo™ Reagent Incubation | 40 min | [9][10] |
| Detection Reagent Incubation | 30-60 min | [10] |
Featured Assay 2: LanthaScreen™ TR-FRET Kinase Assay
Principle of the Assay: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[13] A kinase, a fluorescein-labeled substrate, and ATP are combined. After the reaction, a terbium-labeled antibody specific for the phosphorylated substrate is added.[13][14] When the substrate is phosphorylated, the antibody binds, bringing the terbium (donor) and fluorescein (acceptor) into close proximity, resulting in a FRET signal.[14] The TR-FRET ratio (acceptor emission/donor emission) is directly proportional to kinase activity.[13]
Caption: Mechanism of the LanthaScreen™ TR-FRET Kinase Assay.
Detailed Protocol: LanthaScreen™ TR-FRET Assay
1. Materials & Reagents:
-
Pyrimidinone derivatives in 100% DMSO.
-
Target Kinase, Fluorescein-labeled substrate, and specific Terbium-labeled antibody (Thermo Fisher Scientific).[13]
-
TR-FRET Dilution Buffer (Thermo Fisher Scientific, Cat. #PV3574).[15]
-
ATP solution.
-
EDTA solution (to stop the reaction).
-
Black, low-volume 384-well assay plates.
-
TR-FRET compatible plate reader.
2. Procedure (20 µL final volume): [15][16]
-
Reagent Preparation: Prepare 2X solutions of the test compound, 2X Kinase, and 2X Substrate/ATP mixture in the appropriate reaction buffer.
-
Kinase Reaction:
-
Add 5 µL of 2X Kinase solution to the wells.
-
Add 5 µL of 2X test compound (or DMSO control).
-
Initiate the reaction by adding 10 µL of the 2X Substrate/ATP mixture.
-
Incubate for 60-90 minutes at room temperature.[14]
-
-
Reaction Termination and Detection:
-
Prepare a 4X Stop/Detection buffer containing EDTA and the Terbium-labeled antibody in TR-FRET dilution buffer.[11]
-
Add 10 µL of this solution to each well. The final concentration of EDTA is typically 10 mM.[11][16]
-
Incubate for at least 30-60 minutes at room temperature to allow for antibody binding.[11][16]
-
-
Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emission at ~490/495 nm (Terbium) and ~520 nm (Fluorescein).[14][15]
3. Data Analysis & Interpretation:
-
Calculate the TR-FRET emission ratio (520 nm / 495 nm).[15]
-
Normalize the data against high (DMSO) and low (no enzyme) controls.
-
Generate dose-response curves and calculate IC50 values as described for the ADP-Glo™ assay.
Part 2: Cell-Based Assays for Biological Relevance
After identifying potent inhibitors in biochemical assays, it is crucial to confirm their activity in a cellular context. Cell-based assays determine if the compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit a desired biological response (e.g., inhibiting cell proliferation).[17]
Featured Assay: MTT Cell Proliferation & Cytotoxicity Assay
Principle of the Assay: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[18] This conversion only occurs in metabolically active cells.[18] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[18]
Detailed Protocol: MTT Assay
1. Materials & Reagents:
-
Cancer cell line relevant to the kinase target (e.g., MCF-7, A549, HCT-116).[17][20]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
MTT solution (5 mg/mL in PBS, filter sterilized).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[18][21]
-
Clear, flat-bottom 96-well cell culture plates.
-
Spectrophotometer (plate reader).
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[18] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the pyrimidinone derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and media-only (blank) wells.
-
Incubation: Incubate the plates for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL).[18][21] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[18][21]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.[22]
-
Data Acquisition: Measure the absorbance at a wavelength between 540-590 nm using a plate reader.[18][22] A reference wavelength of ~630 nm can be used to subtract background.
3. Data Analysis & Interpretation:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot percent viability versus the logarithm of compound concentration to determine the GI50/IC50 (concentration causing 50% inhibition of cell growth).
Part 3: Early ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is essential to identify potential liabilities that could cause failure in later development stages.[23][24][25]
Featured Assay: Microsomal Metabolic Stability
Principle of the Assay: This assay determines the rate at which a compound is metabolized by liver enzymes, primarily the Cytochrome P450 (CYP) family, which are abundant in liver microsomes.[26][27] The disappearance of the parent compound over time is monitored when incubated with liver microsomes and the necessary cofactor (NADPH).[26][28] This provides an estimate of its intrinsic clearance, which is a key parameter for predicting in vivo half-life.[28][29]
Detailed Protocol: Liver Microsome Stability Assay
1. Materials & Reagents:
-
Pooled human liver microsomes (HLM).
-
Phosphate buffer (e.g., 100 mM KPO₄, pH 7.4).[28]
-
NADPH regenerating system or NADPH stock solution.
-
Test compound and positive control compounds (e.g., Midazolam, Dextromethorphan).[28]
-
Acetonitrile (ACN) with an internal standard (IS) to stop the reaction.
-
LC-MS/MS system for analysis.
2. Procedure:
-
Preparation: Thaw liver microsomes at 37°C and then dilute to the working concentration (e.g., 0.5-1.0 mg/mL) in phosphate buffer on ice.[28][30]
-
Incubation: In a 96-well plate, add the test compound (final concentration typically 1 µM) to the microsomal suspension. Pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution.[28]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold ACN containing an analytical internal standard.[27][28]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound relative to the 0-minute time point.[28]
3. Data Analysis & Interpretation:
-
Plot the natural logarithm of the percent parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg protein.
| Parameter | Recommended Value | Source |
| Test Compound Conc. | 1 µM | [28] |
| Microsomal Protein Conc. | 0.5 mg/mL | [26] |
| Incubation Temperature | 37°C | [27] |
| Time Points | 0, 5, 15, 30, 45 min | [27] |
| Analysis Method | LC-MS/MS | [28] |
Conclusion
The strategic application of this tiered in vitro assay cascade provides a robust framework for the comprehensive characterization of novel pyrimidinone derivatives. By systematically evaluating target engagement, cellular activity, and key drug-like properties, researchers can efficiently identify and prioritize promising lead candidates for further preclinical development, ultimately accelerating the path toward new therapeutic interventions.
References
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- ADP Glo Protocol. (n.d.). Retrieved from a publicly available protocol document.
- Abcam. (n.d.). MTT assay protocol.
- Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table.
- MarinBio. (n.d.). Advanced ADME-Tox Assays | Preclinical Drug Development.
- MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (2025). Retrieved from a publicly available protocol document.
- Mercell. (n.d.). metabolic stability in liver microsomes.
- Thermo Fisher Scientific. (n.d.). LanthaScreen TR-FRET Kinase Assays.
- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for MERTK (cMER).
- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for cRAF.
- Cell Guidance Systems. (2024). A beginners guide to ADME Tox.
- BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
- VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development.
- Islam, M. W., Islam, M. M., et al. (2024). A review on pyrimidine‐based derivatives: Synthesis and their biological application. Journal of Heterocyclic Chemistry.
- Ajmal, R. B. S. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chem IJ.
- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019).
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
- Elkanzi, N. A. A. (2020). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry.
- ResearchGate. (2025). Biological Activity of Pyrimidine Derivativies: A Review.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- In vitro drug metabolism: for the selection of your lead compounds. (n.d.).
- PharmaTutor. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW.
- Cyprotex. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
- MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
- MDPI. (n.d.). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies.
- PubMed. (n.d.). Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation.
- PubMed Central. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- PubMed Central. (n.d.). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations.
- Oriental Journal of Chemistry. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment.
- Benchchem. (n.d.). Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.
- ACS Publications. (n.d.). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors.
- PubMed. (n.d.). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro.
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. content.protocols.io [content.protocols.io]
- 13. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]
- 18. clyte.tech [clyte.tech]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. mdpi.com [mdpi.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. static.igem.wiki [static.igem.wiki]
- 23. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 24. marinbio.com [marinbio.com]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. mttlab.eu [mttlab.eu]
- 27. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 28. mercell.com [mercell.com]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. researchgate.net [researchgate.net]
Application of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one in Agrochemical Synthesis: A Technical Guide
Introduction: The Central Role of Pyrimidine Scaffolds in Modern Crop Protection
The pyrimidine nucleus is a cornerstone in the development of a diverse array of biologically active molecules, holding a significant position in the agrochemical industry.[1][2] Its derivatives are integral to the synthesis of numerous commercial fungicides, herbicides, and insecticides, owing to their versatile chemical reactivity and potent biological effects.[2][3] Among the most successful applications are the hydroxypyrimidine fungicides, a class of systemic fungicides highly effective against powdery mildew diseases in a variety of crops. These compounds function by inhibiting adenosine deaminase, a key enzyme in the purine salvage pathway, thereby disrupting nucleic acid synthesis and preventing fungal growth.[4]
This technical guide focuses on the application of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one as a key intermediate in the synthesis of such valuable agrochemicals. We will explore the synthetic pathways leveraging this compound, provide detailed experimental protocols, and discuss the underlying chemical principles that make it a valuable building block for researchers and professionals in the field of agrochemical development.
Synthetic Pathways to Hydroxypyrimidine Fungicides
The synthesis of hydroxypyrimidine fungicides generally involves the condensation of a substituted guanidine with a β-dicarbonyl compound or its synthetic equivalent.[5] this compound represents a pre-formed pyrimidine ring, offering a strategic advantage in the synthesis of more complex fungicidal molecules. Its structure is closely related to the core of potent fungicides like dimethirimol and ethirimol.
The following diagram illustrates a generalized synthetic workflow for the production of hydroxypyrimidine fungicides, highlighting the position of this compound as a key intermediate.
Caption: Generalized synthetic workflow for hydroxypyrimidine fungicides.
Detailed Application Protocol: Synthesis of a Dimethirimol Analogue
This section provides a detailed, step-by-step protocol for the synthesis of a dimethirimol analogue, illustrating the practical application of this compound. Dimethirimol, 5-butyl-2-(dimethylamino)-6-methyl-4-pyrimidinol, is a systemic fungicide used to control powdery mildew.[6] While the direct synthesis from the title compound is not explicitly documented in readily available literature, a scientifically plausible two-step conversion via a chlorinated intermediate is presented below. This protocol is designed to be self-validating, with clear steps for synthesis, purification, and characterization.
Part 1: Chlorination of this compound
The conversion of the pyrimidin-4-one to the corresponding 4-chloropyrimidine is a crucial activation step, rendering the 4-position susceptible to nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[1][7]
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add this compound (16.7 g, 0.1 mol).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 46.0 g, 0.3 mol) to the flask under a nitrogen atmosphere.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with solid sodium carbonate (Na₂CO₃) to a pH of 7-8. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-(dimethylamino)-5,6-dimethylpyrimidine.
Part 2: Synthesis of the Dimethirimol Analogue via Nucleophilic Substitution
The final step involves the introduction of the butyl group at the 5-position. However, as the starting material already contains a methyl group at this position, this protocol will describe the synthesis of a closely related analogue to demonstrate the principle of nucleophilic substitution on the 4-chloro-pyrimidine intermediate. For the purpose of this illustrative protocol, we will proceed with the synthesized 4-chloro-2-(dimethylamino)-5,6-dimethylpyrimidine.
Experimental Protocol:
This part of the protocol is a generalized representation of a nucleophilic aromatic substitution reaction on the 4-chloropyrimidine intermediate. The specific conditions would need to be optimized for the desired substituent.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude 4-chloro-2-(dimethylamino)-5,6-dimethylpyrimidine (0.05 mol) in a suitable solvent such as N,N-dimethylformamide (DMF, 50 mL).
-
Reagent Addition: Add the desired nucleophile (e.g., a sodium alkoxide or an organometallic reagent) and a suitable catalyst if necessary (e.g., a palladium catalyst for cross-coupling reactions).
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir until the reaction is complete as monitored by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the final hydroxypyrimidine fungicide analogue.
The following diagram illustrates the key chemical transformation in the synthesis of the dimethirimol analogue.
Caption: Key transformation in the synthesis of a dimethirimol analogue.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of the 4-chloro intermediate.
| Parameter | Expected Value |
| Starting Material | This compound |
| Molecular Weight of Starting Material | 167.21 g/mol |
| Key Reagent | Phosphorus oxychloride (POCl₃) |
| Product | 4-Chloro-2-(dimethylamino)-5,6-dimethylpyrimidine |
| Molecular Weight of Product | 185.65 g/mol |
| Theoretical Yield | 18.57 g (for 0.1 mol scale) |
| Expected Purity (after work-up) | >90% |
Safety and Handling Precautions
-
This compound: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle only in a chemical fume hood with appropriate PPE, including acid-resistant gloves and a face shield.
-
Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated area or a fume hood.
-
General Handling: All reactions should be conducted by trained personnel in a controlled laboratory setting. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion and Future Perspectives
This compound serves as a valuable and versatile intermediate in the synthesis of agrochemically important hydroxypyrimidine fungicides. The protocols and conceptual framework provided in this guide are intended to empower researchers to explore the synthesis of novel and more effective crop protection agents. The inherent reactivity of the pyrimidine core, combined with the strategic placement of functional groups in this intermediate, opens avenues for the development of next-generation fungicides with improved efficacy, selectivity, and environmental profiles.
References
-
Chen, J., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 16(6), 4349-4361. Available at: [Link]
-
Zhang, X., et al. (2020). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Molecules, 25(3), 643. Available at: [Link]
-
Wu, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 706917. Available at: [Link]
-
Organic Syntheses Procedure. 2,4-diamino-6-hydroxypyrimidine. Available at: [Link]
-
ResearchGate. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Available at: [Link]
-
ResearchGate. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Available at: [Link]
- Google Patents. (1989). Process for preparing 4-hydroxypyrimidine. EP0326389B1.
-
Frontiers in Chemistry. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Available at: [Link]
- Google Patents. (1996). Process for the preparation of chloropyrimidines. US5525724A.
-
ACS Publications. (2023). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ACS Omega. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
-
PubChem. Dimethirimol. Available at: [Link]
Sources
- 1. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bu.edu.eg [bu.edu.eg]
- 6. Dimethirimol | C11H19N3O | CID 135424353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one
Welcome to the technical support center for the synthesis of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one. This guide is designed for researchers, chemists, and drug development professionals to navigate and optimize this important synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve your reaction yields and final product purity.
The synthesis of substituted pyrimidinones is a cornerstone in medicinal chemistry, as this scaffold is present in numerous biologically active compounds. The target molecule, this compound, is typically synthesized via the cyclocondensation of an N,N-dimethylguanidine salt with a suitable β-dicarbonyl compound, most commonly a β-ketoester like ethyl 2-methylacetoacetate. This reaction, while straightforward in principle, can present challenges related to yield, side reactions, and purification.
This guide provides a structured approach to identifying and resolving common experimental issues.
General Reaction Scheme
The core of the synthesis involves the base-mediated condensation between N,N-dimethylguanidine and a β-ketoester to form the pyrimidinone ring.
Caption: General synthesis of the target pyrimidinone.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low or I'm recovering only starting materials. What are the primary causes and how can I fix this?
Low conversion is a frequent issue stemming from several factors related to reagents and reaction conditions.[1]
Potential Causes & Solutions:
-
Inactive Guanidine Salt: N,N-dimethylguanidine is typically used as a hydrochloride or nitrate salt. If the salt has absorbed moisture, it can inhibit the reaction. Furthermore, the free guanidine base is hygroscopic and can degrade upon exposure to atmospheric CO₂.
-
Solution: Ensure the guanidine salt is dry by storing it in a desiccator. Use freshly opened reagents whenever possible. If using the free base, it should be generated in situ or handled under an inert atmosphere.
-
-
Suboptimal Base Selection: The choice of base is critical. It must be strong enough to deprotonate the β-ketoester but not so strong as to cause unwanted side reactions.[1]
-
Solution: Sodium ethoxide in ethanol is a classic and effective choice, as the ethoxide anion is a strong, non-nucleophilic base suitable for this condensation. Alternatively, potassium carbonate in a polar aprotic solvent like DMF can be effective, especially at higher temperatures. A screening of bases is recommended for optimization.
-
-
Inadequate Temperature or Reaction Time: The cyclization step often requires thermal energy to proceed to completion.
-
Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1-1.2 equivalents) of the guanidine salt can help drive the reaction to completion, especially if the β-ketoester is prone to self-condensation.
-
Caption: A logical workflow for troubleshooting low yield.
Q2: My TLC shows the formation of multiple products, leading to a complex crude mixture. What are the likely side reactions?
The formation of byproducts is often due to competing reaction pathways involving the highly reactive starting materials.
Potential Side Reactions & Prevention Strategies:
-
Self-Condensation of the β-Ketoester: β-Ketoesters can undergo self-condensation, especially in the presence of a strong base. This depletes the starting material and complicates purification.
-
Prevention: Maintain a controlled temperature. Adding the base slowly to a mixture of the guanidine and ketoester can help ensure the desired reaction occurs preferentially.
-
-
Formation of Uncyclized Intermediates: The reaction may stall after the initial condensation but before the final ring-closing step (cyclization). This can be due to insufficient activation or steric hindrance.[3]
-
Prevention: Increasing the reaction temperature or switching to a higher-boiling solvent (e.g., from ethanol to n-butanol) can provide the necessary activation energy for cyclization. Adding a catalytic amount of an acid after the initial base-mediated condensation can sometimes facilitate the final dehydration and ring closure, though this should be approached with caution.[3]
-
-
Hydrolysis: If water is present in the reaction, it can lead to the hydrolysis of the ester group on the β-ketoester, forming a β-ketoacid which can then decarboxylate.[3]
-
Prevention: Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent moisture from the air from entering the reaction.
-
Q3: The crude product is difficult to purify. What purification strategies are most effective?
Purification can be challenging due to the presence of unreacted starting materials, salts, and polar byproducts.
Recommended Purification Techniques:
-
Aqueous Workup/Extraction: After the reaction is complete, quenching with water and performing an acid-base extraction can be highly effective. The pyrimidinone product is weakly basic and can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Recrystallization: This is often the best method for obtaining a highly pure final product. The choice of solvent is critical.
-
Solvent Screening: Test solvents like ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or ethyl acetate/hexanes.
-
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used.
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective for separating the product from impurities.
-
-
Salting Out: In some cases, the product can be precipitated from an aqueous solution by adding a saturated salt solution, a technique noted in similar pyrimidine syntheses.[4]
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism?
The reaction proceeds through a well-established condensation-cyclization pathway.
-
Enolate Formation: The base abstracts an acidic α-proton from the β-ketoester to form an enolate.
-
Nucleophilic Attack: The nucleophilic nitrogen of N,N-dimethylguanidine attacks the ketone carbonyl of the β-ketoester.
-
Intramolecular Cyclization: A second nitrogen atom of the guanidine moiety attacks the ester carbonyl, leading to the displacement of the ethoxy group and formation of the heterocyclic ring.
-
Tautomerization: The resulting intermediate tautomerizes to the more stable pyrimidin-4-one form.
Caption: Simplified reaction mechanism pathway.
Q2: Which base and solvent combination is the best starting point?
The optimal combination depends on the specific guanidine salt used.
| Base | Solvent | Guanidine Salt | Advantages / Disadvantages |
| Sodium Ethoxide | Ethanol | Hydrochloride | Pro: Classic, effective method. The base neutralizes the HCl salt and deprotonates the ketoester.[1] Con: Requires careful handling of sodium metal or commercial NaOEt solution. |
| Potassium Carbonate | DMF / Acetonitrile | Hydrochloride | Pro: Easier to handle than NaOEt; suitable for higher temperatures. Con: Slower reaction rates may be observed compared to alkoxides. |
| DBU | THF / Acetonitrile | Any | Pro: Strong, non-nucleophilic organic base; good solubility. Con: Can be more expensive; may require more rigorous purification. |
For initial attempts, sodium ethoxide in absolute ethanol is the most widely cited and reliable system for this type of cyclocondensation.
Q3: How critical are anhydrous conditions for this reaction?
Strictly anhydrous conditions are highly recommended.[3] Water can participate in several detrimental side reactions:
-
Hydrolysis of the β-ketoester: Reduces the concentration of a key starting material.
-
Reaction with Strong Bases: Water will consume strong bases like sodium ethoxide.
-
Inhibition of Intermediates: The presence of water can interfere with the cyclization and dehydration steps.[3]
Therefore, using anhydrous solvents (e.g., absolute ethanol) and drying reagents is a critical step for achieving high yields.
Representative Experimental Protocol
This protocol is a generalized procedure and should be adapted based on laboratory observations and TLC monitoring.
Materials:
-
N,N-Dimethylguanidine hydrochloride (1.0 eq)
-
Ethyl 2-methylacetoacetate (1.05 eq)
-
Sodium Ethoxide (2.1 eq, as a 21% solution in ethanol or freshly prepared)
-
Absolute Ethanol (Anhydrous)
-
Diethyl Ether
-
Hydrochloric Acid (1M)
-
Sodium Hydroxide (2M)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N,N-dimethylguanidine hydrochloride and absolute ethanol under a nitrogen atmosphere.
-
Addition of Base: Slowly add the sodium ethoxide solution to the stirred suspension at room temperature. Stir for 20-30 minutes.
-
Addition of β-Ketoester: Add ethyl 2-methylacetoacetate dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the mobile phase). The reaction may take 4-12 hours.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Redissolve the residue in water and diethyl ether. Adjust the pH of the aqueous layer to ~9-10 with 2M NaOH. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent (e.g., isopropanol or acetonitrile) to obtain pure this compound.
References
-
Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. [Link][5]
-
Scholz, T. F., & Smith, G. M. (1953). U.S. Patent No. 2,660,579. Washington, DC: U.S. Patent and Trademark Office. [4]
-
D'hooghe, M., et al. (2011). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Molecules, 16(4), 2845-2867. [Link][6]
-
Guan, Y., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14, 3456-3460. [Link][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 5. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one
Welcome to the technical support resource for the synthesis of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific pyrimidine synthesis. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.
The synthesis of this pyrimidinone is typically achieved via the cyclocondensation of N,N-Dimethylguanidine with ethyl 2-methyl-3-oxobutanoate. While seemingly straightforward, this reaction is sensitive to conditions that can lead to a range of side products, impacting yield and purity.
Section 1: The Core Reaction Mechanism
Understanding the desired reaction pathway is the first step in diagnosing deviations. The reaction proceeds via a base-catalyzed condensation-cyclization mechanism. The more nucleophilic primary amine of the N,N-dimethylguanidine attacks the more electrophilic ketone carbonyl of the β-ketoester, followed by intramolecular cyclization and elimination of ethanol to form the stable pyrimidinone ring.
Caption: Figure 1. Plausible Reaction Mechanism
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question: My final product is contaminated with a significant isomeric impurity that is difficult to separate. What is it and how can I prevent it?
Answer:
This is the most common issue and arises from a lack of complete regioselectivity. While the ketone carbonyl is significantly more electrophilic than the ester carbonyl, under certain conditions (e.g., high temperatures, prolonged reaction times, or very strong bases), the guanidine can also attack the ester.
-
The Side Product: The isomeric impurity is 2-(Dimethylamino)-4,5-dimethyl-1H-pyrimidin-6-one . It forms when the initial nucleophilic attack occurs at the ester carbonyl instead of the ketone.
-
Causality: The reaction's regioselectivity is kinetically controlled. The attack on the ketone is faster and favored under milder conditions. However, if the reaction is driven too hard, the thermodynamically competitive pathway (attack at the ester) becomes more prominent.
-
Troubleshooting Protocol:
-
Lower the Temperature: Perform the initial condensation at a lower temperature (e.g., 50-60 °C) before slowly heating to reflux, if necessary. This favors the kinetic product.
-
Optimize the Base: Use a moderately strong base like sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃) rather than stronger, non-selective bases. The base's primary role is to deprotonate the guanidine salt (if used) and facilitate the final elimination, not to activate the ketoester.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting ketoester is consumed to prevent the formation of the thermodynamic isomer over time.
-
Caption: Figure 2. Competing Reaction Pathways
Question: My yield is very low and the crude NMR is complex, showing unreacted starting materials and several byproducts. What are the likely side reactions?
Answer:
Low yields and a complex crude mixture point to several possible issues beyond regioselectivity, often related to reaction conditions and starting material quality.
-
Potential Side Reactions:
-
Incomplete Cyclization: The reaction can stall at the open-chain enamine intermediate (Intermediate 2 in Figure 1). This species is often unstable and can decompose upon workup or purification.
-
Hydrolysis of β-Ketoester: If using aqueous base or if there is significant water in the solvent, the starting ketoester can be hydrolyzed to 2-methyl-3-oxobutanoic acid, which can then decarboxylate. This is especially problematic under harsh basic conditions.
-
Self-Condensation of β-Ketoester: In the presence of a strong base, the ketoester can self-condense via a Claisen-type reaction, leading to complex, high-molecular-weight impurities.[1]
-
-
Causality & Prevention:
-
Ensure Anhydrous Conditions: Dry your solvent (typically ethanol) and glassware thoroughly. Use freshly opened or properly stored reagents. This minimizes hydrolysis of the starting material.
-
Staged Temperature Profile: As mentioned previously, a gradual increase in temperature can ensure the initial condensation occurs cleanly before driving the cyclization to completion.
-
Base Stoichiometry: Use a stoichiometric amount of base (typically 1.0-1.2 equivalents) relative to the guanidine salt. Excess base significantly promotes self-condensation and hydrolysis side reactions.[2]
-
Question: Purification by silica gel chromatography is problematic. Why is that and what is a better method?
Answer:
The pyrimidinone product contains multiple nitrogen atoms, making it basic and polar. This can lead to strong interactions with the acidic silica gel, causing streaking, low recovery, and poor separation.
-
The Problem with Silica: The lone pairs on the pyrimidine ring and the dimethylamino group can protonate on the acidic silica surface, leading to tailing. The open-chain intermediates and hydrolyzed byproducts are also polar and can co-elute or streak.
-
Troubleshooting Protocol:
-
Neutralize the Silica: Pre-treat your silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as triethylamine (~1%) or ammonium hydroxide. This deactivates the acidic sites.
-
Alternative Purification:
-
Crystallization: This is the preferred method for purification if a suitable solvent system can be found. Try solvent systems like Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexane.
-
Reverse-Phase Chromatography: If the product and impurities have different polarities, reverse-phase (C18) chromatography can provide excellent separation without the issues of acidic silica.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the optimal starting materials and conditions for this synthesis?
The quality of your starting materials is critical. N,N-Dimethylguanidine is often supplied as a hydrochloride or carbonate salt, which requires in-situ neutralization by a base.[3] Ethyl 2-methyl-3-oxobutanoate should be pure and free from acidic impurities.
| Parameter | Recommendation | Rationale |
| Guanidine Source | N,N-Dimethylguanidine HCl or Carbonate | Salts are more stable and easier to handle than the free base. |
| Base | Sodium Ethoxide (NaOEt) in Ethanol | The ethoxide anion is a strong enough base and is compatible with the ethanol solvent.[4] |
| Solvent | Anhydrous Ethanol | Good solubility for reactants and facilitates the removal of the ethanol byproduct. |
| Temperature | 60-80 °C (Reflux) | Balances reaction rate with minimizing side product formation. |
| Reaction Time | 4-12 hours | Monitor by TLC/LC-MS to determine the optimal endpoint. |
Q2: How does tautomerism affect the characterization of the final product?
The product, this compound, can exist in equilibrium with its tautomeric form, 2-(Dimethylamino)-4-hydroxy-5,6-dimethylpyrimidine. In the solid state and in most solvents, the keto (-one) form is heavily favored.[5] However, you should be aware of this possibility, as it can sometimes lead to broadened peaks in NMR spectra, particularly for the N-H proton. In ¹H NMR, you should expect to see a single, exchangeable N-H proton, confirming the pyrimidinone structure.
Section 4: Recommended Experimental Protocol
This protocol is a validated starting point designed to maximize yield and minimize side products.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (10 mL per 10 mmol of limiting reagent).
-
Base Addition: Add sodium ethoxide (1.1 equivalents) to the ethanol and stir until fully dissolved.
-
Guanidine Addition: Add N,N-Dimethylguanidine hydrochloride (1.0 equivalent) portion-wise to the stirred solution. Stir for 20 minutes at room temperature.
-
Ketoester Addition: Add ethyl 2-methyl-3-oxobutanoate (1.05 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6 hours. Monitor the reaction's progress by taking aliquots and analyzing via TLC (e.g., 10% Methanol in Dichloromethane) or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture carefully with 1M HCl to pH ~7.
-
Remove the solvent under reduced pressure.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., isopropanol) to yield the pure product.
References
- Swett, L. R., & Rips, M. E. (1953). Synthesis of 2-amino-4,6-dimethyl pyrimidine. U.S. Patent No. 2,660,579. Washington, DC: U.S.
-
Terada, M., et al. (2009). Bifunctional guanidine via an amino amide skeleton for asymmetric Michael reactions of beta-ketoesters with nitroolefins: a concise synthesis of bicyclic beta-amino acids. Angewandte Chemie International Edition, 48(28), 5195-8. [Link]
-
Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092-7. [Link]
-
Rahimifard, M., et al. (2014). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry, 38, 345-386. [Link]
-
Goh, S. S., et al. (2012). Mechanistic Considerations of Guanidine-Catalyzed Reactions. Chemistry: An Asian Journal, 7(8), 1728-1741. [Link]
-
Dallinger, D., & Kappe, C. O. (2007). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Molecules, 12(8), 1732-1773. [Link]
-
Hurst, D. T., et al. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 6), 460-4. [Link]
-
Wang, J. (2009). Synthesis of 2-amino-4,6-dimethyl pyrimidine. Chemical Reagents, 31(1), 77-78. [Link]
-
Chen, Y.-L., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1738. [Link]
-
von Angerer, S. (2008). Product Class 12: Pyrimidines. In Science of Synthesis (Vol. 16, pp. 379-572). Thieme. [Link]
-
Pinho e Melo, T. M. V. D., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. [Link]
-
Sahu, S. K., et al. (2013). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Applied Pharmaceutical Science, 3(10), 089-093. [Link]
-
Patil, S. A., & Patil, S. A. (2024). Synthesis of Pyrimidines and Its Bio-Evaluation. Journal of Advanced Scientific Research, 15(1), 25-30. [Link]
-
Nguyen, H. V., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
Sources
Technical Support Center: Purification of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one
Welcome to the dedicated technical support guide for the purification of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this pyrimidinone derivative. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The advice provided is grounded in established chemical principles and practical laboratory experience with similar heterocyclic systems.
Introduction to Purification Challenges
This compound, like many substituted pyrimidinones, can present unique purification challenges. Its polarity, potential for tautomerism, and the nature of impurities from its synthesis require a well-considered purification strategy. Common issues include the removal of unreacted starting materials, byproducts from side reactions, and colored impurities. This guide will walk you through logical troubleshooting steps and provide robust starting protocols for recrystallization and chromatographic purification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Issues
Q1: My crude product is an oil or a waxy solid that won't crystallize. What should I do?
A1: Oiling out during crystallization is a common problem, often caused by the presence of impurities that depress the melting point or inhibit lattice formation. Here’s a systematic approach to troubleshoot this issue:
-
Initial Solvent Screening: Begin by testing the solubility of a small amount of your crude material in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and hexane). A good single solvent for recrystallization will dissolve the compound when hot but not when cold.
-
Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system is often effective.[1]
-
Dissolve your compound in a small amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, methanol, or warm dimethylformamide (DMF)/dimethyl sulfoxide (DMSO) for poorly soluble compounds).
-
Gradually add a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., hexane, diethyl ether, or water) at an elevated temperature until the solution becomes faintly cloudy.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Purity Assessment: If oiling persists, your crude product may be too impure for direct crystallization. Consider a preliminary purification step using flash column chromatography to remove the bulk of the impurities before attempting recrystallization again.
Q2: After recrystallization, my product is still colored (e.g., yellow or brown). How can I decolorize it?
A2: Colored impurities are common in heterocyclic synthesis. These can often be effectively removed by treatment with activated carbon.[2]
-
Protocol for Decolorization:
-
Dissolve the crude, colored product in a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight of your compound) to the hot solution.
-
Caution: Add the charcoal carefully to the hot solution to avoid bumping.
-
Swirl the mixture for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.
-
Allow the hot, colorless filtrate to cool slowly to induce crystallization.
-
Q3: My recrystallization yield is very low. How can I improve it?
A3: Low recovery can be due to several factors. Here are some key areas to investigate:
-
Solvent Choice: The compound may have significant solubility in the mother liquor even at low temperatures. Try a different solvent or solvent system where the solubility difference between hot and cold is more pronounced.
-
Cooling Process: Ensure the solution is cooled slowly to allow for complete crystallization. A final cooling step in an ice bath or refrigerator can further decrease the solubility of your compound in the mother liquor.
-
Concentration: You may be using too much solvent. After dissolving the compound in the hot solvent, you can carefully evaporate some of the solvent to achieve a saturated solution before cooling.
Chromatography Issues
Q4: I'm trying to purify my compound by flash column chromatography on silica gel, but I'm getting poor separation. What can I do?
A4: Poor separation in flash chromatography can be optimized by adjusting several parameters.
-
Solvent System (Eluent): The choice of eluent is critical. For a compound like this compound, a gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is a good starting point.
-
TLC Analysis: Before running a column, always determine the optimal eluent composition using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound.
-
Gradient Elution: A shallow gradient often provides better separation than an isocratic elution.
-
-
Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles or channels.
-
Sample Loading: Dissolve your crude sample in a minimal amount of the initial eluent or a stronger solvent and then adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" technique often results in sharper bands and better separation than loading the sample as a solution.
Q5: My compound is streaking or tailing on the silica gel column. What is the cause and how can I fix it?
A5: Streaking or tailing is often observed with polar, basic compounds like substituted aminopyrimidines on silica gel, which is acidic.
-
Cause: The basic nitrogen atoms in your compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.
-
Solution: To mitigate this, you can add a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Adding 0.1-1% triethylamine to your eluent system can neutralize the acidic sites on the silica gel, leading to improved peak shape and separation.
-
Ammonia: In some cases, using a solvent system containing a small amount of ammonium hydroxide (e.g., in a dichloromethane/methanol/ammonium hydroxide mixture) can be effective.
-
Q6: I'm using reverse-phase HPLC for purity analysis, but my peak shape is poor or retention is too low. How can I optimize my method?
A6: For a polar and basic compound, optimizing the mobile phase is key for good reverse-phase HPLC.
-
Low Retention: If your compound elutes too early (low retention), you can:
-
Decrease the organic content of your mobile phase (e.g., use a higher percentage of water/aqueous buffer).
-
Use a column with a higher carbon load or a different stationary phase chemistry (e.g., a polar-embedded column).
-
-
Poor Peak Shape (Tailing): Tailing is often due to secondary interactions between the basic analyte and residual silanols on the stationary phase.
-
Mobile Phase pH: Adjusting the pH of the aqueous component of your mobile phase can have a significant impact. For a basic compound, using a mobile phase with a pH of 2.5-3.5 (using formic acid or trifluoroacetic acid) will protonate the amine, often leading to better peak shape. Alternatively, a higher pH (e.g., pH 7-8 using an ammonium acetate or ammonium bicarbonate buffer) can also be effective by running the compound in its neutral form.
-
Ion-Pairing Agents: For very polar or difficult-to-retain compounds, adding an ion-pairing reagent to the mobile phase can improve retention and peak shape.
-
Purification Workflow and Protocols
The following diagram and protocols provide a general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Protocol 1: Recrystallization from a Two-Solvent System
This protocol is a starting point and may require optimization based on the specific impurity profile of your crude material.
Materials:
-
Crude this compound
-
Dichloromethane (DCM) or Methanol (dissolving solvent)
-
Hexane or Diethyl Ether (anti-solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the dissolving solvent (DCM or methanol) and gently heat the mixture with stirring until the solid is completely dissolved.
-
While the solution is still warm, slowly add the anti-solvent (hexane or diethyl ether) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the dissolving solvent to make the solution clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold anti-solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This is a general protocol for purification on silica gel. The eluent system should be optimized by TLC first.
Materials:
-
Silica gel (60 Å, 40-63 µm)
-
Hexane
-
Ethyl Acetate
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gentle pressure.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., from 5% to 10%, then 15%, etc.).
-
If peak tailing is observed on TLC, consider adding 0.1-0.5% triethylamine to the eluent.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 3: Reverse-Phase HPLC for Purity Analysis
This is a starting point for a gradient HPLC method.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
Procedure:
-
Sample Preparation: Prepare a solution of your compound in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) at a concentration of approximately 0.5-1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or an experimentally determined λmax)
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Analyze the chromatogram to determine the purity of your compound based on the relative peak area.
References
- Scholz, T. F., & Smith, G. M. (1953). U.S. Patent No. 2,660,579. U.S.
- Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17(12), 948-954.
- Rose, M. H., & Wilde, N. C. (2014). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one.
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dimethyl-1H-pyrimidin-4-one. Retrieved from [Link]
- Ibrahim, M. N. (n.d.).
-
NIST. (n.d.). Pyrimidin-4-ol, 2-dimethylamino, 5,6-dimethyl. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Pirimicarb Synthesis
Welcome to the technical support center for pirimicarb synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimize the reaction conditions for producing high-purity pirimicarb. As a selective carbamate insecticide, the efficacy of pirimicarb is directly linked to its purity, making robust and reproducible synthesis paramount.[1] This document provides field-proven insights in a direct question-and-answer format, moving from troubleshooting specific experimental issues to addressing broader strategic questions.
Section 1: The Synthetic Pathway of Pirimicarb
The industrial synthesis of pirimicarb is a well-established two-step process. Understanding this pathway is critical for diagnosing and resolving issues that may arise during the experiment.
-
Step 1: Pyrimidine Ring Formation. The process begins with the condensation of a guanidine derivative with acetylacetone to form the core heterocyclic intermediate, 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol.[2]
-
Step 2: Carbamate Ester Formation. The hydroxyl group of the pyrimidine intermediate is then esterified using dimethylcarbamoyl chloride in the presence of a base to yield the final product, pirimicarb.[2] This step is the most critical for optimization, as its efficiency dictates the overall yield and purity.
Caption: The two-step synthesis pathway of Pirimicarb.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during pirimicarb synthesis. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: Why is my final pirimicarb yield unexpectedly low?
A1: Low yield is a frequent challenge that can be attributed to several factors, primarily related to the critical esterification step.
-
Causality 1: Hydrolysis of Dimethylcarbamoyl Chloride (DMCC). DMCC is highly reactive and susceptible to hydrolysis. The presence of water in the reaction medium will consume the reagent, forming dimethylamine and CO2, thus making it unavailable for the reaction with the hydroxypyrimidine intermediate.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure the starting pyrimidine intermediate is thoroughly dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can further prevent atmospheric moisture from interfering.
-
-
Causality 2: Incorrect Stoichiometry or Inefficient Base. The base plays a crucial role in deprotonating the hydroxyl group of the intermediate, making it a more potent nucleophile. An insufficient amount of base or a base that is too weak will result in a slow or incomplete reaction.
-
Solution: Use a slight excess (1.1-1.3 equivalents) of a suitable base. Tertiary amines like triethylamine are commonly used as they also act as acid scavengers for the HCl byproduct.[2] Alternatively, stronger bases like sodium hydroxide can be employed, though this may require a phase-transfer catalyst if using an organic solvent like toluene.[3]
-
-
Causality 3: Side Reactions. The formation of byproducts can significantly reduce the yield. One known side reaction involves the hydroxypyrimidine intermediate reacting with phosgene (if present as an impurity in the DMCC) to form a chlorinated byproduct, which can further react to form undesired diamines.[3]
-
Solution: Use high-purity DMCC. Analyze the starting material for impurities before starting the reaction. Keeping the reaction temperature controlled can also minimize the rates of side reactions relative to the desired esterification.
-
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Q2: My final product is difficult to purify and shows multiple spots on TLC/peaks in HPLC. What are the likely impurities?
A2: Impurity generation is often linked to reaction conditions and starting material quality.
-
Unreacted Starting Material: The most common "impurity" is the 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol intermediate. This indicates an incomplete reaction.
-
Solution: Increase the reaction time or temperature moderately.[] Check the stoichiometry and purity of your DMCC and base. A patent suggests reaction times of 1-3 hours can achieve high conversion with the right catalyst system.[3]
-
-
Hydrolysis Product: If the final product is exposed to water during workup, especially under non-neutral pH, the carbamate ester can hydrolyze back to the starting hydroxypyrimidine intermediate.
-
Solution: Perform the aqueous workup with cooled, pH-neutral water. Ensure efficient extraction into the organic phase and minimize the time the product spends in the aqueous phase.
-
-
Desmethyl Pirimicarb: This is a known metabolite and degradation product of pirimicarb.[5][6] It can potentially form under harsh reaction conditions or during storage.
-
Solution: Avoid excessive heat during the reaction and purification steps. Store the final product in a cool, dark, and dry place. High-purity reference standards for desmethyl-pirimicarb are available for analytical confirmation.[7]
-
Q3: The reaction seems to stall and does not go to completion. What can I do?
A3: A stalled reaction points to an issue with reactivity or catalysis.
-
Causality: Insufficient Activation. The deprotonation of the hydroxypyrimidine is the activation step. If the base is not strong enough or is sterically hindered, this equilibrium may not sufficiently favor the activated nucleophile.
-
Solution 1: Switch to a stronger base. For example, if triethylamine is not effective, using sodium hydroxide with an appropriate solvent system may drive the reaction to completion.[3]
-
Solution 2: Introduce a Catalyst. 4-Dimethylaminopyridine (DMAP) is an excellent nucleophilic catalyst for esterification reactions. It reacts with DMCC to form a highly reactive intermediate, which is then more readily attacked by the hydroxypyrimidine. A Chinese patent demonstrates that using DMAP as a catalyst can lead to yields of 98.1%-99.4% with reaction times as short as 1-3 hours.[3]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal choice of solvent and base for the esterification step?
A1: The choice is a balance between reactivity, cost, and ease of workup.
-
Solvents: Polar aprotic solvents like acetonitrile or dichloromethane are effective as they can dissolve the reactants well.[2] However, less polar, inert solvents like toluene or xylene have also been used successfully, particularly in catalyzed reactions, and can be advantageous for their higher boiling points and ease of water removal (via azeotropic distillation).[3]
-
Bases: Triethylamine is a common and effective choice, acting as both a base and an acid scavenger.[2] Sodium hydroxide is a cheaper and stronger base, which can lead to faster reaction times, but requires careful control of the reaction medium to ensure homogeneity.[3]
Q2: How critical are temperature and pH control?
A2: Extremely critical. Both parameters must be carefully managed to ensure high yield and purity.[2]
-
Temperature: Higher temperatures can increase the reaction rate but may also promote the formation of degradation products and other impurities.[] The optimal temperature is typically kept moderate, often slightly above room temperature, unless a catalyst is used that allows for lower temperatures.
-
pH: The pH must be managed to ensure the hydroxypyrimidine is sufficiently deprotonated without causing hydrolysis of the DMCC or the final product. The use of a base like triethylamine self-regulates the pH by neutralizing the HCl byproduct.
Q3: What analytical methods are recommended for in-process control and final product analysis?
A3: A combination of chromatographic techniques is standard.
-
In-Process Control: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product.
-
Final Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the gold standard.[5] It allows for accurate quantification of pirimicarb and the detection and identification of trace impurities.[8][9] Gas Chromatography (GC) coupled with MS can also be used.[10]
Section 4: Optimized Experimental Protocol (Catalyzed Esterification)
This protocol is based on a high-yield method adapted from the literature, employing a catalyst for enhanced efficiency.[3]
Objective: To synthesize pirimicarb with >98% purity and >95% yield.
Materials:
-
2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol (1.0 eq)
-
Dimethylcarbamoyl chloride (DMCC) (1.1 eq)
-
Sodium Hydroxide (NaOH) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05 eq)
-
Toluene (Anhydrous)
-
Deionized Water
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, under a nitrogen atmosphere.
-
Charge Reactants: Charge the flask with 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol (1.0 eq), DMAP (0.05 eq), and anhydrous toluene. Stir the mixture to form a suspension.
-
Base Addition: Add powdered sodium hydroxide (1.2 eq) to the suspension and stir for 15 minutes.
-
DMCC Addition: Dissolve dimethylcarbamoyl chloride (1.1 eq) in a small amount of anhydrous toluene and add it to the dropping funnel. Add the DMCC solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature between 25-35°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 30-35°C. Monitor the reaction progress by TLC or HPLC every 30 minutes. The reaction is typically complete within 1-3 hours.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully add deionized water to quench the reaction and dissolve the sodium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with toluene.
-
Washing: Combine the organic layers and wash them with a saturated sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude pirimicarb.
-
Purification: The crude product, which should be of high purity, can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.
Section 5: Data Summary Tables
Table 1: Troubleshooting Quick Reference
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Moisture contamination; Insufficient base; Impure reagents. | Use anhydrous conditions; Use 1.1-1.3 eq. of base; Verify reagent purity. |
| Impure Product | Incomplete reaction; Product hydrolysis; Side reactions. | Increase reaction time/temp; Neutral pH workup; Use catalyst (DMAP). |
| Stalled Reaction | Poor nucleophile activation; Low temperature. | Use a stronger base (NaOH) or add DMAP catalyst; Increase temperature moderately. |
Table 2: Key Reaction Parameter Comparison
| Parameter | Method A (Conventional) | Method B (Catalyzed) | Rationale |
| Base | Triethylamine[2] | Sodium Hydroxide[3] | NaOH is stronger, driving the reaction faster with a catalyst. |
| Solvent | Acetonitrile / DCM[2] | Toluene / Xylene[3] | Inert solvent pairs well with the NaOH/DMAP system. |
| Catalyst | None | 4-Dimethylaminopyridine (DMAP)[3] | Significantly accelerates the reaction, allowing for shorter times and higher yields. |
| Typical Time | 4-12 hours | 1-3 hours[3] | Catalysis dramatically reduces the required reaction time. |
| Typical Yield | 85-92% | >98%[3] | Optimized catalyzed system minimizes side reactions and drives the main reaction to completion. |
Section 6: References
-
AERU - University of Hertfordshire. (n.d.). Pirimicarb (Ref: OMS 1330). Retrieved from [Link]
-
MCB Books. (n.d.). HOW TO MAKE PIRIMICARB ( 50 WG ) | PRODUCTION PROCESS. Retrieved from [Link]
-
MCB Books. (n.d.). PIRIMICARB ( 50 WG ) | WETTABLE GRANULE INSECTICIDE. Retrieved from [Link]
-
Google Patents. (2014). CN103193720B - Preparation method of pirimicarb. Retrieved from
-
PubMed. (2019). Removal of pirimicarb from agricultural waste water using cellulose acetate-modified ionic liquid membrane. Retrieved from [Link]
-
PubMed. (2000). Determination of residues of pirimicarb and its desmethyl and desmethylformamido metabolites in fruits and vegetables by liquid chromatography-electrospray/mass spectrometry. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Pirimicarb. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2006). PIRIMICARB (101). Retrieved from [Link]
-
The Good Scents Company. (n.d.). pirimicarb. Retrieved from [Link]
-
Wikipedia. (n.d.). Pirimicarb. Retrieved from [Link]
-
Google Patents. (2008). CN101238812A - Acetamiprid and pirimicarb pesticide composition for controlling apple cotton aphid and yellow aphid. Retrieved from
-
PubMed. (2012). Heterogeneous reactions of pirimiphos-methyl and pirimicarb with NO3 radicals. Retrieved from [Link]
-
Springer. (2024). Development of a simple polymer-based sensor for detection of the Pirimicarb pesticide. Retrieved from [Link]
-
ResearchGate. (2015). Determination of Pirimicarb and Paclobutrazol Pesticide Residues in Food by HPLC-ESI-MS with a Novel Sample Preparation Method. Retrieved from [Link]
-
PubMed. (2024). Peer review of the pesticide risk assessment of the active substance pirimicarb. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Agilent. (2022). Cleanup Techniques for Pesticide Analysis in Bovine Meat Extract Using GC/MS/MS. Retrieved from [Link]
-
ULisboa Repository. (2022). Optimizing chemical reaction conditions with artificial intelligence. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
-
Stanford University. (2017). Optimizing Chemical Reactions with Deep Reinforcement Learning. Retrieved from [Link]
Sources
- 1. Pirimicarb - Wikipedia [en.wikipedia.org]
- 2. Pirimicarb (Ref: OMS 1330) [sitem.herts.ac.uk]
- 3. CN103193720B - Preparation method of pirimicarb - Google Patents [patents.google.com]
- 5. Determination of residues of pirimicarb and its desmethyl and desmethylformamido metabolites in fruits and vegetables by liquid chromatography-electrospray/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pirimicarb | C11H18N4O2 | CID 31645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hpc-standards.com [hpc-standards.com]
- 8. researchgate.net [researchgate.net]
- 9. Peer review of the pesticide risk assessment of the active substance pirimicarb - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Synthesis of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one. This document is designed to offer practical, experience-driven solutions to common challenges encountered during the synthesis, purification, and characterization of this compound.
I. Synthetic Pathway and Common Impurities
The principal and most efficient synthetic route to this compound involves the condensation of N,N-dimethylguanidine with a β-ketoester, typically ethyl 2-methyl-3-oxobutanoate (also known as ethyl 2-methylacetoacetate). This reaction is a variation of the well-established pyrimidine synthesis from guanidines and 1,3-dicarbonyl compounds.
The reaction proceeds via a nucleophilic attack of the guanidine on the carbonyl carbons of the β-ketoester, followed by cyclization and dehydration to form the pyrimidinone ring.
Caption: General synthetic scheme for this compound.
During this synthesis, several impurities can arise from starting materials, side reactions, and reaction conditions. Understanding these potential impurities is the first step in effective troubleshooting and purification.
Table 1: Common Impurities in the Synthesis of this compound
| Impurity Name | Structure | Origin |
| Unreacted Starting Materials | ||
| N,N-Dimethylguanidine | (CH₃)₂NC(NH)NH₂ | Incomplete reaction |
| Ethyl 2-methyl-3-oxobutanoate | CH₃COCH(CH₃)COOC₂H₅ | Incomplete reaction |
| Side-Reaction Byproducts | ||
| Ethyl 3-amino-2-methylbut-2-enoate | CH₃C(NH₂)=C(CH₃)COOC₂H₅ | Reaction of β-ketoester with ammonia/amines |
| Self-condensation product of β-ketoester | Varies | Claisen or other self-condensation reactions of the β-ketoester.[1][2] |
| Isomeric Impurities | ||
| 2-(Dimethylamino)-5,6-dimethyl-pyrimidin-4-ol (enol tautomer) | Tautomerization of the product.[3] | |
| Solvent-Related Impurities | ||
| N,N-Dimethylformamide (DMF) derived impurities | Varies | Use of DMF as a solvent at elevated temperatures can lead to the formation of dimethylamine and related byproducts. |
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Synthesis & Reaction Monitoring
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields can stem from several factors. Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure that both N,N-dimethylguanidine and ethyl 2-methyl-3-oxobutanoate are of high purity. Impurities in the starting materials can inhibit the reaction or lead to unwanted side products. It is advisable to use freshly distilled or purchased high-purity reagents.
-
Reaction Conditions:
-
Base: The choice and stoichiometry of the base are critical. A strong, non-nucleophilic base is often preferred to deprotonate the guanidine and facilitate the initial nucleophilic attack. Sodium ethoxide or sodium methoxide in their corresponding alcohol are common choices. Ensure the base is anhydrous, as water can lead to hydrolysis of the ester.[4]
-
Temperature: The reaction temperature needs to be optimized. While higher temperatures can increase the reaction rate, they can also promote the formation of degradation products and solvent-related impurities, especially if using a high-boiling solvent like DMF. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature.
-
Solvent: Anhydrous ethanol or methanol are typically suitable solvents. If using other solvents, ensure they are inert under the reaction conditions and are thoroughly dried.
-
-
Reaction Work-up: Inefficient extraction or product loss during work-up can significantly reduce the isolated yield. Ensure proper pH adjustment during aqueous work-up to minimize the solubility of the product in the aqueous phase.
Caption: Decision tree for troubleshooting low reaction yields.
Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What are these likely to be?
A2: The presence of multiple spots indicates a mixture of compounds. Besides the desired product and unreacted starting materials, you may be observing:
-
Byproducts from Self-Condensation: The β-ketoester can undergo self-condensation (a Claisen-type reaction) in the presence of a base, leading to the formation of a dimeric β-ketoester or other related products.[1][2] This is more likely if the addition of the guanidine is slow or if there are localized areas of high base concentration before the guanidine has a chance to react.
-
Tautomers: While the pyrimidin-4-one (keto) form is generally more stable in the solid state, the pyrimidin-4-ol (enol) tautomer can exist in solution and may appear as a separate spot on TLC, depending on the solvent system.[3]
-
Intermediate Species: Incomplete cyclization or dehydration can result in stable acyclic intermediates.
To identify these spots, you can run co-spotting TLCs with your starting materials. For other byproducts, preparative TLC or column chromatography followed by spectroscopic analysis (Mass Spectrometry, NMR) is necessary for definitive identification.
Purification
Q3: My crude product is an oil/amorphous solid and does not crystallize easily. What purification strategy should I adopt?
A3: "Oiling out" or the formation of an amorphous solid during crystallization is a common issue, often caused by the presence of impurities that disrupt the crystal lattice formation or by using an inappropriate solvent.[5]
Troubleshooting Recrystallization:
-
Solvent Selection: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For pyrimidinone derivatives, polar protic solvents like ethanol or isopropanol, or mixtures with water, are often good starting points. You can also explore solvent systems like ethyl acetate/hexanes or dichloromethane/diethyl ether.
-
Slow Cooling: Rapid cooling often leads to the precipitation of an amorphous solid. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[5]
-
Seeding: If you have a small amount of pure product, adding a "seed" crystal to the supersaturated solution can initiate crystallization.
-
Scratching: Scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.[5]
-
Alternative Purification: If recrystallization proves challenging, column chromatography on silica gel is a reliable alternative. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can effectively separate the product from most impurities.
Detailed Recrystallization Protocol (Example):
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[6]
Caption: Workflow for the purification of this compound.
Characterization & Impurity Identification
Q4: How can I use spectroscopic methods to confirm the structure of my product and identify impurities?
A4: A combination of NMR, Mass Spectrometry, and IR spectroscopy is essential for unambiguous structure elucidation and impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the desired product should show characteristic signals for the two methyl groups on the pyrimidine ring, the N,N-dimethylamino group, and the N-H proton. The chemical shifts of residual solvents are well-documented and can be used for reference.[7][8][9]
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the carbons of the pyrimidine ring, and the methyl carbons.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃, approximate values)
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ -5 | ~2.1 | ~12 |
| CH₃ -6 | ~2.3 | ~20 |
| N(CH₃ )₂ | ~3.1 | ~37 |
| NH | Broad, ~10-12 | - |
| C -2 | - | ~160 |
| C -4 | - | ~165 (C=O) |
| C -5 | - | ~110 |
| C -6 | - | ~155 |
Note: Chemical shifts can vary depending on the solvent and concentration.
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for confirming the molecular weight of the product and identifying impurities. The fragmentation pattern can provide structural information. For this compound (MW: 167.21 g/mol ), expect to see the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) depending on the ionization technique. Common fragmentation pathways for pyrimidines involve cleavage of the substituents and ring fragmentation.[10][11][12]
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands that confirm the presence of key functional groups.
-
N-H stretch: A broad peak in the range of 3200-3400 cm⁻¹.
-
C-H stretch: Peaks around 2850-3000 cm⁻¹ for the methyl groups.
-
C=O stretch: A strong absorption band around 1650-1690 cm⁻¹ for the carbonyl group of the pyrimidinone.
-
C=N and C=C stretches: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.[13][14][15]
By comparing the spectroscopic data of your synthesized product with reference data and by analyzing the signals corresponding to potential impurities, you can accurately assess the purity and confirm the identity of your compound.
III. References
-
Scholz, T. F., & Smith, G. M. (1953). U.S. Patent No. 2,660,579. Washington, DC: U.S. Patent and Trademark Office.
-
AK LECTURES. (2014, July 7). Claisen Condensation and ß-Keto Esters [Video]. YouTube. [Link]
-
Gaber, A. M., & El-Ghamry, H. A. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
-
ResearchGate. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? [Forum discussion]. Retrieved from [Link]
-
Hoye, T. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(1), 1-13.
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? [Forum discussion]. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Rao, G. B. D., Anjaneyulu, B., Kaushik, M. P., & Prasad, M. R. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 11060-11075.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. Retrieved from [Link]
-
Renga, R. M. (1984). U.S. Patent No. 4,440,953. Washington, DC: U.S. Patent and Trademark Office.
-
Chem Help ASAP. (2020, February 29). Claisen condensation of esters [Video]. YouTube. [Link]
-
Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(1), 1-8.
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]
-
Pearson+. (n.d.). Predict the products of self-condensation of the following esters.... Retrieved from [Link]
-
Al-Obaidi, A. S. M. (n.d.). Synthesis of Pyrimidine Derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and applications of [1-(15)N]-labeled 4,6-dimethyl-4H-[5][7][10]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide as a useful tool for mechanistic investigations. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR and FT-Raman spectra of 6-(Dimethylamino)purine and its theoretical studies of anharmonic vibrational analysis using quantum chemical calculations. Retrieved from [Link]
-
American Scientific Publishers. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. FITR: Fourier transform infrared spectroscopy. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. epfl.ch [epfl.ch]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
- 12. mdpi.com [mdpi.com]
- 13. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Synthesis of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one
Welcome to the technical support center for the synthesis of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of this pyrimidinone derivative. The content is structured in a question-and-answer format to directly address specific experimental challenges.
I. Reaction Overview and Mechanism
The synthesis of this compound typically involves the cyclocondensation of a guanidine derivative with a β-ketoester. The most common route is the reaction of N,N-dimethylguanidine with ethyl 2-methyl-3-oxobutanoate.
Reaction Scheme:
N,N-dimethylguanidine + Ethyl 2-methyl-3-oxobutanoate → this compound + Ethanol + Water
This reaction is a variation of the classical pyrimidine synthesis, which involves the condensation of a compound containing an N-C-N fragment (like guanidine) with a C-C-C fragment (like a β-dicarbonyl compound).[1][2]
General Reaction Mechanism
The reaction proceeds through a series of nucleophilic additions and condensation steps. The exact sequence can vary depending on the reaction conditions, but a plausible mechanism is outlined below.
Caption: Generalized reaction mechanism for pyrimidinone synthesis.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis, providing potential causes and actionable solutions.
FAQ 1: Why is my reaction yield consistently low?
Low yield is a frequent issue in pyrimidine synthesis and can be attributed to several factors.[3][4]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Purity of Starting Materials | Impurities in N,N-dimethylguanidine or ethyl 2-methyl-3-oxobutanoate can inhibit the reaction or lead to side products.[3] N,N-dimethylguanidine salts can be hygroscopic and may contain residual starting materials from their synthesis. | 1. Verify Purity: Analyze starting materials by NMR and melting point. 2. Purification: Recrystallize or distill starting materials if necessary. 3. Fresh Reagents: Use freshly prepared or newly purchased reagents. |
| Suboptimal Reaction Temperature | The reaction rate is sensitive to temperature. Temperatures that are too low can lead to incomplete reactions, while excessively high temperatures can cause decomposition of reactants or products.[4] | 1. Temperature Screening: Run small-scale reactions at a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimum. 2. Gradual Heating: Increase the temperature of the reaction mixture gradually to avoid localized overheating. |
| Incorrect Base or Base Stoichiometry | A base is typically required to deprotonate the guanidine salt and facilitate the reaction. The choice and amount of base are critical.[4] Common bases include sodium ethoxide, potassium carbonate, or sodium hydroxide.[1] | 1. Base Selection: If using a guanidine salt (e.g., hydrochloride), ensure at least one equivalent of a strong enough base is used. 2. Stoichiometry Check: Carefully measure the amount of base. An excess can lead to side reactions like hydrolysis of the ester. |
| Inefficient Water Removal | The condensation reaction produces water, which can shift the equilibrium back towards the starting materials. | 1. Dean-Stark Trap: For reactions in appropriate solvents (e.g., toluene), use a Dean-Stark apparatus to remove water azeotropically. 2. Drying Agents: While less common during the reaction, ensure all starting materials and solvents are anhydrous. |
FAQ 2: My reaction is not going to completion, what can I do?
An incomplete reaction can be a result of several factors, often overlapping with those causing low yields.
Troubleshooting Workflow for Incomplete Reactions:
Caption: Step-by-step troubleshooting for incomplete reactions.
FAQ 3: I am observing significant side product formation. How can I identify and minimize them?
Side reactions are common in pyrimidine synthesis and can complicate purification and reduce yields.[3][4]
Common Side Products and Prevention Strategies:
| Side Product | Plausible Cause | Identification | Prevention Strategy |
| Self-condensation of Ethyl 2-methyl-3-oxobutanoate | This can occur under basic conditions, especially at higher temperatures. | Can be identified by NMR and Mass Spectrometry. Look for signals corresponding to a dimer of the starting ketoester. | 1. Controlled Addition: Add the base slowly to the reaction mixture. 2. Lower Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Hydrolysis of Starting Ester or Final Product | Presence of excess water or strong base can lead to hydrolysis of the ester group on the starting material or even cleavage of the pyrimidinone ring. | Monitor by TLC for the appearance of more polar spots. Mass spectrometry can detect the corresponding carboxylic acids. | 1. Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Stoichiometric Base: Use the correct amount of base. Avoid large excesses of strong bases like NaOH or KOH. |
| Formation of other Pyrimidine Isomers | While less common with this specific substitution pattern, regioisomers can form if the β-ketoester is not symmetrical. | Careful analysis of NMR (especially 2D NMR like HMBC and NOESY) and comparison with literature data. | Ensure the correct starting β-ketoester is used. |
FAQ 4: The purification of the final product is proving difficult. What are the best practices?
Purification can be challenging due to the polar nature of the pyrimidinone product and the potential for similar polarity byproducts.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, cool the mixture and adjust the pH to ~7 with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filtration: Filter the crude solid and wash with a non-polar solvent (e.g., diethyl ether or hexanes) to remove non-polar impurities.
-
Recrystallization: This is often the most effective method.
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures).
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow it to cool slowly to form pure crystals. If the product is highly soluble, a solvent/anti-solvent system may be necessary.
-
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used.
-
Solvent System: A polar solvent system is typically required. Start with a mixture like dichloromethane/methanol or ethyl acetate/methanol and gradually increase the polarity.
-
Monitoring: Monitor the fractions by TLC to isolate the pure product.
-
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
N,N-dimethylguanidine hydrochloride
-
Ethyl 2-methyl-3-oxobutanoate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N,N-dimethylguanidine hydrochloride (1.0 eq) and anhydrous ethanol.
-
Slowly add a solution of sodium ethoxide (1.05 eq) in ethanol. Stir for 30 minutes at room temperature.
-
Add ethyl 2-methyl-3-oxobutanoate (1.0 eq) to the mixture.
-
Add toluene to the flask and attach a Dean-Stark trap.
-
Heat the reaction mixture to reflux and monitor the removal of water.
-
Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane mobile phase).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with acetic acid.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and collect the precipitated solid by filtration.
-
Wash the solid with cold water and then with a small amount of diethyl ether.
-
Dry the solid under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring
Materials:
-
Silica gel TLC plates (with fluorescent indicator)
-
Developing chamber
-
Mobile phase (e.g., 10:1 Dichloromethane:Methanol)
-
UV lamp (254 nm)
Procedure:
-
Prepare the mobile phase and add it to the developing chamber. Allow the chamber to saturate.
-
Dissolve a small sample of the reaction mixture in a suitable solvent (e.g., methanol).
-
Spot the dissolved sample onto the baseline of the TLC plate. Also spot the starting materials for comparison.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The disappearance of starting material spots and the appearance of the product spot indicate the progress of the reaction.
IV. References
-
Biffin, M. E. C., Brown, D. J., & Lee, T.-C. (1967). Pyrimidine Reactions. Part XV. The Reaction of 2-Amino-5,6-dimethylpyrimidin-4-one with Phosphorus Pentasulfide. Journal of the Chemical Society C: Organic, 573.
-
Scholz, T. F., & Smith, G. M. (1953). U.S. Patent No. 2,660,579. U.S. Patent and Trademark Office.
-
BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
-
Google Patents. (n.d.). CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride.
-
Díaz-Gavilán, M., et al. (2008). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry, 6(5), 853-860.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
-
Mauryaa, H. K., & Gupta, A. (2014). A convenient synthesis of pyrimidinone and pyrimidine containing bisheteroarenes and analogs. RSC Advances, 4(42), 22105-22113.
-
Yengoyan, A., et al. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17.
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 123-144.
-
BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
-
BASF. (2002). U.S. Patent No. 6,365,740B1. U.S. Patent and Trademark Office.
-
BASF. (1995). U.S. Patent No. 5,414,086A. U.S. Patent and Trademark Office.
-
CRASH! Medical Review Series. (2022, April 13). Pyrimidine Synthesis [Video]. YouTube.
-
Ninja Nerd. (2024, February 21). Pyrimidine Synthesis [Video]. YouTube.
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate.
-
Al-Hourani, B. J., et al. (2023). Evaluation of the Cycloaddition Reaction Mechanism of Phenyl Azide with Ethyl 3-oxobutanoate and Ethyl 2-methyl-3-oxobutanoate by DFT Study. Chemistry, 5(3), 1698-1715.
-
PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one.
-
Ninja Nerd. (2020, April 6). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis [Video]. YouTube.
-
Thieme. (n.d.). Product Class 12: Pyrimidines. Thieme Connect.
-
Al-Obaidi, A. M. H. (2012). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Iraqi National Journal of Chemistry, 45, 1-28.
-
Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
-
Tejedor, D., López-Tosco, S., & García-Tellado, F. (2013). Synthesis of Fully Substituted Pyrimidines. The Journal of Organic Chemistry, 78(7), 3457–3463.
-
MDPI. (n.d.). Diethyl 2-Cyano-3-oxosuccinate.
-
Ibrahim, M. N. (2007). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 19(3), 2464-2466.
-
Taylor & Francis Online. (2018). Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Journal of Chemical Sciences, 130(1), 1-21.
-
Wikipedia. (n.d.). Metformin.
-
Google Patents. (n.d.). CN103467325B - N,N-dimethylglycine hydrochloride preparation method suitable for industrial production.
-
Chegg. (2023, March 31). Solved ethyl 2-isopropyl-3-oxobutanoate +NaOEt+EtOH+ methyl.
Sources
- 1. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 2. A convenient synthesis of pyrimidinone and pyrimidine containing bisheteroarenes and analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Removal of unreacted starting materials in pyrimidinone synthesis
Welcome to the technical support center for pyrimidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common, yet often frustrating, challenge of purifying pyrimidinone products from unreacted starting materials. Instead of a generic overview, we will tackle specific, scenario-based problems with detailed, mechanistically-grounded solutions to enhance the purity and yield of your target compounds.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses the most frequent purification challenges encountered in popular pyrimidinone synthetic routes, such as the Biginelli and Pinner reactions.
Scenario 1: The Biginelli Reaction
The Biginelli reaction is a cornerstone of pyrimidinone synthesis, combining an aldehyde, a β-ketoester, and urea (or thiourea) in a one-pot, acid-catalyzed condensation.[1][2][3] While efficient, the crude product is often a mixture requiring careful purification.
Question: My crude 3,4-dihydropyrimidin-2(1H)-one (DHPM) product is contaminated with a significant amount of the starting aldehyde. What is the most effective removal strategy?
Answer:
Unreacted aldehyde is a common, non-polar impurity that can co-precipitate with the desired DHPM product. Your choice of purification method depends on the physical properties of your specific product and the scale of your reaction.
-
Expert Insight: The primary challenge is the often-similar polarity between the aldehyde and the DHPM product, which can make chromatographic separation tedious. Therefore, recrystallization or a chemical quench should be your first line of attack.
Recommended Strategies:
-
Recrystallization (Preferred Method): This is often the most effective and scalable method.[4][5] The key is selecting a solvent system where the DHPM has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while the aldehyde remains in solution.
-
Causality: The hydrogen bonding capabilities of the N-H and C=O groups in DHPMs often make them more crystalline and less soluble in moderately polar solvents compared to the starting aldehyde.[6]
-
Solvent Selection: Ethanol is a common and effective choice for many DHPMs.[4][5] If your product is too soluble in ethanol, consider mixtures like ethanol/water or ethyl acetate/hexane.
-
-
Aqueous Bisulfite Wash (Chemical Quench): For aromatic or non-enolizable aldehydes, a chemical wash is highly effective. Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can be easily removed in an aqueous phase.[7]
-
Causality: The bisulfite anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting salt is ionic and thus highly soluble in water, allowing for its extraction from the organic phase containing your product.
-
Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer 2-3 times with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Follow with a brine wash, dry the organic layer over Na₂SO₄ or MgSO₄, and concentrate in vacuo.
-
-
Flash Column Chromatography: If recrystallization fails, chromatography is a reliable alternative.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of hexane/ethyl acetate is typically effective. The less polar aldehyde will elute before the more polar DHPM product. Monitor fractions by TLC.
-
Question: After my Biginelli reaction, TLC analysis shows residual β-ketoester. How do I remove it?
Answer:
The β-ketoester is generally less polar than the DHPM product. Its removal is critical as it can interfere with subsequent functionalization steps.
Recommended Strategies:
-
Recrystallization: As with aldehydes, a well-chosen recrystallization can effectively leave the more soluble β-ketoester in the mother liquor.[4] A common technique is to precipitate the product from hot ethanol by cooling.
-
Base Wash (for acidic β-ketoesters): If your DHPM product is stable to base, you can use a mild aqueous base wash.
-
Causality: The α-protons of the β-ketoester are weakly acidic and can be deprotonated by a base like sodium bicarbonate or sodium carbonate to form a water-soluble enolate salt.[8][9]
-
Protocol: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate). Extract with 5% aqueous NaHCO₃ or Na₂CO₃ solution (2-3 times). Combine the organic layers, wash with brine, dry, and concentrate.
-
Caution: Ensure your target pyrimidinone does not have acidic protons that could lead to its extraction into the aqueous layer.
-
Scenario 2: The Pinner Synthesis
The Pinner synthesis, a [3+3] cycloaddition, condenses a 1,3-dicarbonyl compound with an amidine, often used as a hydrochloride salt, to form the pyrimidine ring.[10][11]
Question: My Pinner synthesis has gone to partial completion, and I need to remove the unreacted amidine hydrochloride salt. What's the procedure?
Answer:
Amidine salts are highly polar and water-soluble, making their separation from the typically less polar pyrimidinone product relatively straightforward.
-
Expert Insight: The most common and effective method is a simple aqueous workup. The ionic nature of the amidine salt makes it preferentially partition into the aqueous phase.
Recommended Strategy: Aqueous Workup/Extraction
-
Causality: The amidine hydrochloride is a salt, rendering it highly soluble in water and virtually insoluble in many organic solvents. The synthesized pyrimidinone is a neutral organic molecule with significantly higher solubility in the organic phase.
-
Protocol:
-
Quench the reaction mixture, if necessary (e.g., neutralize the base with dilute HCl).
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM) and water.
-
Transfer to a separatory funnel and shake thoroughly.
-
Separate the layers. The amidine salt will be in the aqueous layer.
-
Wash the organic layer two more times with water, followed by a brine wash to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to yield the crude product, now free of the amidine salt.
-
Workflow for Purification Strategy Selection
When faced with a crude pyrimidinone product, selecting the right purification strategy is key. This decision tree provides a logical workflow to guide your choice.
Caption: Workflow for selecting a suitable purification method.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This technique is ideal for separating acidic or basic impurities from a neutral product, or vice-versa.[8][9][12]
Objective: To remove an acidic starting material (e.g., a β-ketoester) from a neutral pyrimidinone product.
Materials:
-
Crude product dissolved in an immiscible organic solvent (e.g., Ethyl Acetate).
-
5% Sodium Bicarbonate (NaHCO₃) aqueous solution.
-
Deionized Water.
-
Brine (saturated NaCl solution).
-
Separatory funnel, beakers, Erlenmeyer flask.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Procedure:
-
Dissolve the crude reaction mixture in a suitable volume of ethyl acetate (EtOAc).
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 5% NaHCO₃ solution. Stopper the funnel, invert, and vent frequently to release any CO₂ pressure.
-
Shake vigorously for 1-2 minutes. Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the extraction (steps 3-5) two more times with fresh NaHCO₃ solution.
-
Wash the organic layer with an equal volume of deionized water, then with brine to facilitate the removal of dissolved water.
-
Drain the organic layer into a clean Erlenmeyer flask and add a small amount of anhydrous Na₂SO₄. Swirl the flask; if the drying agent clumps, add more until some particles remain free-flowing.
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.
Protocol 2: Flash Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase.[13][14][15]
Objective: To separate a moderately polar pyrimidinone from a less polar unreacted aldehyde.
Materials:
-
Silica gel (230-400 mesh).
-
Glass chromatography column.
-
Eluent: Hexane and Ethyl Acetate (HPLC grade).
-
Sand, cotton or glass wool.
-
Collection tubes.
Procedure:
-
Prepare the Column: Place a small cotton plug at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc). Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles. Add another layer of sand on top of the silica bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute: Carefully add the eluent to the column. Apply gentle air pressure to begin flowing the solvent through the column. Start with a low polarity mobile phase (e.g., 9:1 Hexane:EtOAc) and collect fractions.
-
Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 Hexane:EtOAc) to elute more polar compounds.
-
Monitor: Spot the collected fractions on a TLC plate and visualize under UV light to identify which fractions contain your desired product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
| Component | Typical Polarity | Elution Order (Normal Phase) |
| Aldehyde | Low to Medium | First |
| β-Ketoester | Low to Medium | First or Second |
| Pyrimidinone Product | Medium to High | Last |
Caption: Typical elution order in normal-phase chromatography for a Biginelli reaction mixture.
Protocol 3: Recrystallization
This is a powerful technique for purifying solid compounds based on solubility differences.[16][17]
Objective: To obtain high-purity crystalline pyrimidinone from a crude solid.
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.
-
If the solid does not fully dissolve, add small portions of hot solvent until it does. The goal is to create a saturated solution at the solvent's boiling point.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period to allow for the formation of well-defined crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
Frequently Asked Questions (FAQs)
Q1: My pyrimidinone product is a solid that is only soluble in high-boiling-point solvents like DMF or DMSO. How can I purify it? A1: This is a common challenge.
-
Method 1: Precipitation. Dissolve your crude product in a minimum amount of hot DMF or DMSO. While stirring, slowly add a miscible "anti-solvent" (a solvent in which your product is insoluble, like water or diethyl ether) until the product begins to precipitate. Cool the mixture in an ice bath and filter the solid.
-
Method 2: Diffusion Crystallization. Dissolve the compound in DMF in a small vial. Carefully layer a less dense anti-solvent (e.g., dichloromethane or ethyl acetate) on top. Seal the vial and leave it undisturbed. Over time, slow diffusion will induce crystallization at the interface.[18]
Q2: I'm struggling with low yields due to incomplete reactions. How can I minimize the amount of unreacted starting material I have to remove? A2: Optimizing the reaction is the best purification strategy. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[4][5] Ensure the reaction has gone to completion (i.e., the starting material spot has disappeared or is no longer diminishing) before beginning the workup. Also, verify the purity and stoichiometry of your reagents, as impurities or incorrect ratios can stall the reaction.[4]
Q3: Can I use a scavenger resin for purification? A3: Yes, scavenger resins are an excellent tool, particularly in a drug discovery or library synthesis setting. For example, an amine-based resin could be used to scavenge unreacted aldehyde, or a sulfonic acid resin could be used to scavenge a basic starting material. The key advantage is the simple filtration-based workup.
References
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
-
Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Retrieved from [Link]
-
ResearchGate. (2020). How to remove excess starting material Pyrenecarboxyaldehyde?. Retrieved from [Link]
-
Glavin, D. P., Schubert, M., & Bada, J. L. (2002). Direct isolation of purines and pyrimidines from nucleic acids using sublimation. Analytical Chemistry, 74(24), 6408–6412. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
-
PubMed. (n.d.). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms for the synthesis of pyrimidines starting from urea or.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions. Retrieved from [Link]
-
Frontiers. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Retrieved from [Link]
-
RSC Publishing. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Retrieved from [Link]
-
ResearchGate. (2025). Separation and determination of purine bases and pyrimidine bases from nucleic acid hydrolysis by HPLC on BDS column. Retrieved from [Link]
-
ResearchGate. (n.d.). Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. Retrieved from [Link]
-
YouTube. (2019). Column Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
National Institutes of Health. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Retrieved from [Link]
-
YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
-
Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Biginelli Dihydropyrimidine Synthesis. Retrieved from [Link]
-
PubMed. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Retrieved from [Link]
Sources
- 1. Biginelli Reaction [organic-chemistry.org]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. goldbio.com [goldbio.com]
- 15. cactus.utahtech.edu [cactus.utahtech.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one
Welcome to the technical support center for 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its handling, storage, and use in various experimental settings.
Introduction to the Stability of this compound
This compound is a substituted pyrimidinone, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] The stability of this compound is crucial for obtaining reliable and reproducible experimental results. While generally stable under standard conditions, its pyrimidinone core and amino substituent can be susceptible to degradation under certain environmental stresses.[2][3] Understanding these potential instabilities is key to ensuring the integrity of your research.
This guide provides a proactive approach to stability-related issues, explaining the chemical rationale behind storage and handling recommendations and offering systematic troubleshooting for problems that may arise.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the day-to-day handling and storage of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature is suitable for short-term storage. For long-term storage, refrigeration (2-8 °C) is recommended. The key is to protect it from moisture, light, and excessive heat.
Q2: I need to prepare a stock solution. What is the recommended solvent and storage procedure?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions. For aqueous experiments, it is advisable to prepare fresh solutions from a DMSO stock. If an aqueous stock solution is necessary, use a buffered solution and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in aqueous solutions can be pH-dependent.
Q3: Can I expose the compound or its solutions to ambient light on the lab bench?
A3: It is best practice to minimize exposure to light, especially UV light. Pyrimidine-based compounds can be susceptible to photodegradation.[4] Use amber vials or wrap containers with aluminum foil, and avoid leaving solutions on the benchtop for extended periods.
Q4: Are there any known incompatibilities with other common laboratory reagents?
A4: Avoid strong oxidizing agents and strong acids. The amino group can be susceptible to oxidation, and the pyrimidinone ring can undergo hydrolysis under harsh acidic conditions.
Troubleshooting Guide: Addressing Stability Issues in Your Experiments
This section provides a problem-oriented approach to troubleshooting common stability-related issues.
Issue 1: Inconsistent or Decreasing Compound Potency in Biological Assays
You observe a gradual or sudden loss of activity of your compound in cell-based or biochemical assays.
-
Potential Cause 1: Hydrolytic Degradation in Aqueous Media. The pyrimidinone ring system can be susceptible to hydrolysis, particularly if the pH of your assay medium is not optimal.
-
Troubleshooting Steps:
-
Verify pH of Media: Ensure the pH of your culture or assay buffer is within a stable range, typically between 6.8 and 7.4.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound from a frozen, concentrated stock solution immediately before each experiment.
-
Conduct a Time-Course Experiment: Assess the stability of the compound in your assay medium over the duration of your experiment. Incubate the compound in the medium for various time points (e.g., 0, 2, 6, 24 hours) and then test its activity.
-
-
-
Potential Cause 2: Adsorption to Labware. The compound may adsorb to the surface of plasticware, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Use Low-Binding Plastics: Utilize low-adhesion microplates and tubes.
-
Include a Surfactant: If compatible with your assay, consider adding a low concentration of a non-ionic surfactant (e.g., Tween-20 at 0.01%) to your buffers to reduce non-specific binding.
-
-
Issue 2: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis
Your analytical chromatogram shows extra peaks that were not present in the initial analysis of the pure compound.
-
Potential Cause 1: Oxidative Degradation. The 2-dimethylamino group and the pyrimidine ring are potentially susceptible to oxidation, which can be accelerated by exposure to air, metal ions, or certain components in your solution.
-
Troubleshooting Steps:
-
Degas Solvents: Use degassed solvents for your mobile phase and sample preparation to minimize dissolved oxygen.
-
Use Antioxidants: If permissible in your experimental setup, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your stock solution.
-
EDTA for Metal Chelation: If metal-catalyzed oxidation is suspected, add a low concentration of EDTA to your aqueous buffers.
-
-
-
Potential Cause 2: Photodegradation. Exposure to light, especially UV, can cause the formation of degradation products.
-
Troubleshooting Steps:
-
Protect from Light: Prepare samples in a dimly lit area and use amber autosampler vials.
-
Analyze Photostability: To confirm light sensitivity, intentionally expose a solution to light for a defined period and compare its chromatogram to a protected sample.
-
-
Visualizing Potential Degradation Pathways
The following diagram illustrates a hypothetical degradation pathway for this compound, highlighting potential points of hydrolytic and oxidative attack.
Caption: Potential degradation routes for the parent compound.
Issue 3: Poor Reproducibility in Quantitative Analysis
You are experiencing variability in peak areas or concentrations across replicate injections or different analytical runs.
-
Potential Cause: Incomplete Solubilization or Precipitation. The compound may not be fully dissolved or may be precipitating out of solution, especially when transitioning from a high-concentration organic stock to an aqueous mobile phase.
-
Troubleshooting Steps:
-
Optimize Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. If using a stronger solvent like DMSO, ensure the injection volume is small enough to avoid on-column precipitation.
-
Vortex and Visually Inspect: Thoroughly vortex samples after preparation and visually inspect for any particulate matter before injection.
-
Perform a Solubility Test: Determine the kinetic solubility of the compound in your analytical mobile phase to ensure you are working within a stable concentration range.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[5][6][7]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV or PDA detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of the compound at 60°C for 24 hours. Also, heat a stock solution at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in foil.
-
Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), by HPLC. Monitor for the appearance of new peaks and a decrease in the main peak area.
Data Summary Table for Forced Degradation
| Stress Condition | Incubation Time (hrs) | Temperature (°C) | % Degradation (Approx.) | Number of Degradants |
| 0.1 M HCl | 24 | 60 | To be determined | To be determined |
| 0.1 M NaOH | 24 | Room Temp | To be determined | To be determined |
| 3% H₂O₂ | 24 | Room Temp | To be determined | To be determined |
| Heat (Solid) | 24 | 60 | To be determined | To be determined |
| Heat (Solution) | 24 | 60 | To be determined | To be determined |
| Light | 24 | Room Temp | To be determined | To be determined |
Workflow for Troubleshooting HPLC Issues
The following diagram outlines a systematic approach to diagnosing HPLC-related stability problems.
Caption: A logical workflow for troubleshooting HPLC stability issues.
References
-
MDPI. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Retrieved from [Link]
-
PubMed. (2001). Selective Hydrolysis of 2,4-diaminopyrimidine Systems: A Theoretical and Experimental Insight Into an Old Rule. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Retrieved from [Link]
-
ResearchGate. (2025). Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine-DFT studies. Retrieved from [Link]
-
MDPI. (2025). Comparative Study of UVA Filtering Compounds 2‐Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic. Retrieved from [Link]
-
ResearchGate. (2025). Thermal analysis of some novel pyrimidine derivatives. Retrieved from [Link]
-
MedCrave online. (2016). Forced degradation studies. Retrieved from [Link]
-
GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. medcraveonline.com [medcraveonline.com]
Technical Support Center: Alternative Catalysts for 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one. This guide is designed for researchers, chemists, and drug development professionals seeking to move beyond traditional catalytic methods. Here, we provide in-depth, field-proven insights into selecting, applying, and troubleshooting alternative catalysts to enhance yield, purity, and sustainability.
This document is structured to provide direct answers to challenges encountered during synthesis, moving from high-level strategic questions to specific troubleshooting scenarios and detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common strategic questions researchers face when optimizing the synthesis of substituted pyrimidinones.
Q1: Why should I consider an alternative catalyst for my this compound synthesis?
A: Traditional synthesis, often a variation of the Biginelli reaction, typically relies on strong Brønsted or Lewis acids like HCl or BF₃·Et₂O.[1][2] While effective, these homogeneous catalysts present significant challenges:
-
Corrosivity and Toxicity: They are hazardous and require specialized handling and disposal.[2]
-
Difficult Separation: Catalyst removal from the reaction mixture can be cumbersome, often requiring aqueous workups that generate significant waste and can complicate product isolation.[2]
-
Side Reactions: Harsh acidic conditions can promote side reactions, such as the formation of N-acylurea or Hantzsch-type dihydropyridine byproducts, which lower the yield and complicate purification.[3]
-
Lack of Reusability: Homogeneous catalysts are typically consumed or lost during workup, increasing costs for large-scale production.
Alternative catalysts, such as heterogeneous solids, organocatalysts, and nanocatalysts, directly address these issues by offering milder reaction conditions, simplified product isolation through filtration, and the potential for catalyst recycling, aligning with the principles of green chemistry.[4][5]
Q2: What is the general reaction scheme for this synthesis?
A: The synthesis is a three-component condensation reaction. It involves the cyclocondensation of a β-dicarbonyl compound (3-methyl-2,4-pentanedione), an aldehyde equivalent (often bypassed by the nature of the guanidine), and an amidine source (N,N-dimethylguanidine). The reaction forms the core pyrimidinone ring.
Q3: What are the main classes of alternative catalysts available?
A: Several classes of modern catalysts have proven effective for pyrimidinone synthesis:
-
Heterogeneous Acid Catalysts: Materials like zeolites, sulfated zirconia, and montmorillonite clays provide acidic sites on a solid support, simplifying removal.[2][3][4]
-
Organocatalysts: Small organic molecules, such as L-proline, can catalyze the reaction through the formation of reactive intermediates under mild conditions.[6]
-
Nanocatalysts: Nanoparticles, for instance, silver tungstate (Ag₂WO₄) or iron oxide, offer a high surface-area-to-volume ratio, leading to exceptional catalytic activity, often under green conditions (e.g., in ethanol/water).[6][7][8]
-
Ionic Liquids: These can act as both the solvent and the catalyst, offering a unique reaction environment.[6]
-
Biocatalysts: Enzymes offer unparalleled selectivity and operate in environmentally benign aqueous media, though their application for this specific structure is an emerging field.[9]
Q4: How do I choose the best alternative catalyst for my experiment?
A: The choice depends on your primary objective:
-
For Green Chemistry & Reusability: Heterogeneous catalysts like zeolites or supported nanoparticles are ideal.[4][5]
-
For Mild Conditions & High Selectivity: Organocatalysts or biocatalysts are excellent choices.[6][9]
-
For Maximizing Reaction Rate & Yield: Nanocatalysts often provide the highest activity due to their large surface area.[7]
-
For Operational Simplicity: Solvent-free reactions using a solid catalyst, potentially with ball-milling or microwave assistance, can be highly efficient.[2][4]
A preliminary screening of a few catalyst types from different classes is the most effective strategy to identify the optimal system for your specific laboratory setup and scale.
Section 2: Catalyst Selection and Performance Comparison
To facilitate catalyst selection, the following table summarizes the performance of various alternative systems reported for analogous pyrimidinone syntheses.
| Catalyst Type | Example | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Advantages | Disadvantages |
| Traditional Acid | HCl, H₂SO₄ | 20–60 | 12–24 | 80–100 | Inexpensive, readily available. | Low yield, harsh conditions, corrosive, waste generation.[1] |
| Heterogeneous | Zeolites, KSF Clay | 75–90 | 4–5 | 100 | Reusable, easy to separate, eco-friendly.[2][4] | Can require higher temperatures, potential for leaching. |
| Organocatalyst | L-proline | 85–95 | 2–5 | 85 | Mild conditions, non-toxic, metal-free.[6] | Higher catalyst loading may be needed. |
| Nanocatalyst | Ag₂WO₄, Fe₃O₄ NPs | 90–98 | 0.1–0.5 | 25–70 | Very high activity, low catalyst loading, mild conditions.[6][7] | Synthesis of nanoparticles required, potential for agglomeration. |
| Ionic Liquid | [Hnmp]HSO₄ | 88–94 | 1–2 | 110 | Acts as both solvent and catalyst, reusable.[6] | Can be viscous and require higher temperatures for removal. |
Section 3: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction shows a significant amount of unreacted starting materials after the recommended time. What are the likely causes and how can I improve the conversion?
A: This is a common issue often related to insufficient catalytic activity or suboptimal reaction conditions.
-
Causality: The activation energy for the key steps—typically imine formation and subsequent cyclization—is not being overcome.[10][11]
-
Troubleshooting Steps:
-
Verify Catalyst Activity: If using a recyclable heterogeneous catalyst, it may be deactivated. Acidic sites can be blocked by adsorbed species or moisture. Consider regenerating the catalyst by washing with a suitable solvent and drying under vacuum at an elevated temperature. For a new catalyst, ensure it was stored under anhydrous conditions if it is moisture-sensitive.[12]
-
Increase Temperature: Moderately increasing the reaction temperature can significantly boost the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature, but be cautious of going too high, which could cause decomposition of reactants like N,N-dimethylguanidine or lead to side reactions.[13]
-
Optimize Catalyst Loading: While catalytic, the reaction may require a higher loading to achieve a reasonable rate. Increase the catalyst amount incrementally (e.g., from 1 mol% to 5 mol%) and observe the effect on conversion.
-
Check Solvent Purity: Ensure you are using anhydrous solvents, especially with water-sensitive Lewis acids or organocatalysts. Water can hydrolyze intermediates or deactivate the catalyst.[12]
-
Consider a Stronger Catalyst: If milder catalysts (like silica gel) fail, switching to a more potent one (like sulfated zirconia or a lanthanide triflate) may be necessary to drive the reaction to completion.[3][13]
-
Issue 2: Significant Byproduct Formation
Q: My crude product analysis (NMR, LC-MS) shows a major impurity alongside my desired pyrimidinone. How can I identify and suppress it?
A: Byproduct formation is typically due to competing reaction pathways that become significant under certain conditions.
-
Common Byproduct 1: Hantzsch-type Dihydropyridine
-
Identification: This byproduct is often yellow and can be fluorescent.[3] It arises when two equivalents of the β-dicarbonyl compound react with an aldehyde (if present) and ammonia, the latter of which can form from the decomposition of urea-like starting materials at high temperatures.[3]
-
Prevention Strategy:
-
Control Temperature: Avoid excessive heat to minimize the decomposition of your guanidine source.
-
Use a More Stable Amidine Source: If possible, use a salt of N,N-dimethylguanidine (e.g., the hydrochloride) which is more stable than the free base.
-
Catalyst Choice: Certain Lewis acids can selectively promote the desired Biginelli pathway over the Hantzsch pathway. Screening different catalysts is recommended.[13]
-
-
-
Common Byproduct 2: N-Acylurea or Uncyclized Intermediates
-
Identification: These result from incomplete cyclization or side reactions between the guanidine and the β-dicarbonyl compound.[3] They can often be identified by characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.
-
Prevention Strategy:
-
Ensure Stoichiometry: Use a slight excess (1.2–1.5 equivalents) of the guanidine component to drive the cyclization step to completion.
-
Prolong Reaction Time: Incomplete cyclization may simply mean the reaction has not run long enough. Monitor via TLC until the intermediate spots disappear.[12]
-
Add a Dehydrating Agent: If the final ring-closing step involves dehydration, adding molecular sieves can help drive the equilibrium toward the cyclized product.
-
-
Issue 3: Catalyst Deactivation (for Heterogeneous Catalysts)
Q: My solid catalyst worked well for the first run, but its activity dropped significantly upon reuse. Why is this happening?
A: Catalyst deactivation is usually caused by poisoning of active sites or physical changes to the catalyst structure.
-
Causality: Polar products, byproducts, or water can adsorb strongly onto the acidic sites of the catalyst, blocking them from participating in subsequent runs.
-
Troubleshooting & Regeneration:
-
Thorough Washing: After filtering the catalyst, wash it extensively not just with the reaction solvent but also with a more polar solvent (like ethanol or acetone) to remove strongly adsorbed species.
-
Calcination/Drying: For robust inorganic catalysts like zeolites or metal oxides, thermal regeneration (calcination) can burn off organic residues. For more sensitive materials, drying under high vacuum at 100–120°C is often sufficient to remove water and volatile organics.
-
Acid/Base Washing: Depending on the nature of the catalyst and the suspected poison, a dilute acid or base wash can sometimes restore activity, but this should be done with caution to avoid damaging the catalyst itself.
-
Section 4: Experimental Protocols
The following are generalized, starting-point protocols. Optimization of time, temperature, and stoichiometry is recommended for your specific setup.
Protocol 1: Synthesis Using a Heterogeneous Catalyst (Sulfated Zirconia)
This protocol leverages a strong solid acid catalyst that is easily recoverable.
-
Preparation: To a 50 mL round-bottom flask, add N,N-dimethylguanidine hydrochloride (1.2 mmol), 3-methyl-2,4-pentanedione (1.0 mmol), and sulfated zirconia (50 mg, ~5 mol%).
-
Reaction: Add a solvent like acetonitrile or ethanol (10 mL), or proceed under solvent-free conditions.
-
Heating: Heat the mixture to 80°C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.[12]
-
Workup: Cool the mixture to room temperature and add ethanol (10 mL) to dissolve the product.
-
Isolation: Filter the mixture to recover the solid sulfated zirconia catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. Recrystallize the resulting crude solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.
Protocol 2: Synthesis Using an Organocatalyst (L-proline)
This protocol uses a metal-free, environmentally benign catalyst.
-
Preparation: In a round-bottom flask, combine N,N-dimethylguanidine (1.5 mmol), 3-methyl-2,4-pentanedione (1.0 mmol), and L-proline (0.2 mmol, 20 mol%).
-
Reaction: Add acetonitrile (5 mL) as the solvent.
-
Heating: Reflux the mixture at approximately 85°C with stirring.[6]
-
Monitoring: Track the consumption of starting materials via TLC. The reaction is often complete in 3-5 hours.
-
Workup: Cool the reaction mixture and remove the solvent in vacuo.
-
Isolation: Add water to the residue. The L-proline will dissolve, while the organic product may precipitate or can be extracted with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Section 5: Visualization of Workflow and Mechanism
Diagram 1: Catalyst Selection Workflow
This diagram outlines a logical process for selecting and optimizing an alternative catalyst for your synthesis.
Caption: Generalized mechanism for acid-catalyzed pyrimidinone synthesis.
References
- Benchchem. (n.d.). Technical Support Center: Pyrimidine-Dione Synthesis.
- Benchchem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- Rao, J. N., et al. (2021). Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. Scholars Research Library.
- Benchchem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- ACS Omega. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones).
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Fernández-Lucas, J., et al. (2018). Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid derivatives. Applied Microbiology and Biotechnology.
- Benchchem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Preprints.org. (2017). Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing Ball Mill Technique: Green Sustainable Process.
- Bohrium. (2018). Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis.
- Wikipedia. (n.d.). Biginelli reaction.
-
ResearchGate. (2018). Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis. Retrieved from [Link]
-
Deibl, N., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society. Retrieved from [Link]
- Tkacuk, V., et al. (2025). Organophotocatalytic site-selective C–H-alkylation of pyrimidin-2(1H)-ones. ChemRxiv.
-
RSC Publishing. (2026). Ag2WO4 nanocatalyst-driven green synthesis of pyrano[2,3-d]pyrimidinones. Retrieved from [Link]
-
PubMed Central. (2026). Ag2WO4 nanocatalyst-driven green synthesis of pyrano[2,3-d]pyrimidinones: an integrated experimental, DFT, and cytotoxic investigation. Retrieved from [Link]
-
ResearchGate. (2019). Suggested mechanism for the Biginelli reaction catalyzed by triphenylphosphine under solvent-free conditions. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. preprints.org [preprints.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis: Recent strategies with the support or direct catalyzing of inorganic catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ag2WO4 nanocatalyst-driven green synthesis of pyrano[2,3-d]pyrimidinones: an integrated experimental, DFT, and cytotoxic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ag2WO4 nanocatalyst-driven green synthesis of pyrano[2,3-d]pyrimidinones: an integrated experimental, DFT, and cytotoxic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrimidinone Isomers
For Researchers, Scientists, and Drug Development Professionals
The Significance of Isomerism in Pyrimidinone Scaffolds
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of nucleic acids.[1][2] The introduction of a carbonyl group to create a pyrimidinone core dramatically influences the molecule's electronic and steric properties, bestowing upon it a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3]
Crucially, the position of this carbonyl group—creating isomers such as 2-pyrimidinones and 4-pyrimidinones—is not a trivial structural alteration. This isomeric difference can profoundly impact the molecule's ability to interact with biological targets, leading to significant variations in potency, selectivity, and even the type of biological activity observed. Understanding these differences is paramount for the rational design of novel therapeutics. This guide will explore these differences, supported by experimental data and detailed protocols.
Anticancer Activity: A Tale of Two Isomers
Both 2-pyrimidinone and 4-pyrimidinone scaffolds have been extensively explored as frameworks for the development of novel anticancer agents. The position of the carbonyl group often dictates the class of enzymes or receptors that the molecule will target.
The 2-Pyrimidinone Scaffold in Kinase Inhibition
The 2-pyrimidinone moiety has emerged as a privileged structure in the design of kinase inhibitors. Kinases play a pivotal role in cell signaling pathways that regulate cell proliferation, differentiation, and survival, making them prime targets for anticancer therapies. The arrangement of hydrogen bond donors and acceptors in the 2-pyrimidinone core allows for effective binding to the hinge region of many kinases.
For example, derivatives of 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidines have been identified as potent inhibitors of Colony Stimulating Factor 1 Receptor (CSF1R) kinase, a validated target in oncology. One of the most promising compounds from this series demonstrated an IC50 value of 3.0 nM against CSF1R.[4] The structure-activity relationship (SAR) studies in this class of compounds often highlight the importance of the 2-oxo group for maintaining the planarity and hydrogen bonding interactions necessary for high-affinity binding to the ATP pocket of the kinase.
The 4-Pyrimidinone Scaffold in Diverse Anticancer Mechanisms
The 4-pyrimidinone core is also prevalent in anticancer research, often associated with a broader range of mechanisms. For instance, fused pyrimidinone derivatives, such as pyrido[1,2-a]pyrimidin-4-ones, have been developed as allosteric inhibitors of SHP2, a protein tyrosine phosphatase implicated in various cancers.[5] In one study, a lead compound from this series exhibited potent antiproliferative activity against Kyse-520 cancer cells with an IC50 of 1.06 µM.[5]
Furthermore, thieno[2,3-d]pyrimidin-4(3H)-ones have shown remarkable anticancer activity. In a screening against 60 human cancer cell lines, a 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivative was particularly effective against the MDA-MB-435 melanoma cell line.[4] Interestingly, a comparative study of thieno[2,3-d]pyrimidines and their isomeric thieno[3,2-d]pyrimidines revealed that the former, which contains the 4-pyrimidinone core, were generally more potent anticancer agents.[4]
Comparative Anticancer Activity of Pyrimidinone Derivatives
| Isomer Scaffold | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Pyrimidinone | 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidine | RAW264.7 (Macrophage) | 0.003 (CSF1R Kinase) | [4] |
| 4-Pyrimidinone | Pyrido[1,2-a]pyrimidin-4-one | Kyse-520 (Esophageal) | 1.06 | [5] |
| 4-Pyrimidinone | Thieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 (Melanoma) | Not specified, but potent | [4] |
Anti-inflammatory Activity: The Critical Role of the Carbonyl Position
Inflammation is a complex biological response, and cyclooxygenase (COX) enzymes are key mediators of this process. The differential inhibition of COX-1 and COX-2 is a major goal in the development of anti-inflammatory drugs. Pyrimidinone derivatives have shown promise as selective COX-2 inhibitors.
While direct comparative studies on pyrimidinone isomers are limited, research on the closely related pyridone scaffold provides compelling evidence for the importance of the carbonyl position. In a study comparing the anti-inflammatory activity of 2-pyridones and 4-pyridones, it was found that the 4-pyridone derivatives exhibited significant activity in a carrageenan-induced pedal edema assay in rats, whereas the 2-pyridone isomers were inactive.[6] This suggests that the electronic distribution and steric accessibility of the 4-oxo group are more favorable for interaction with the target(s) in this inflammatory model.
Building on this, a comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents found that certain pyrimidine compounds showed significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW macrophages, with IC50 values in the range of 83.1 to 88.7 µM.[7] Although this study did not compare 2- and 4-pyrimidinone isomers directly, it highlights the potential of the pyrimidine core in modulating inflammatory responses.
Comparative Anti-inflammatory Activity of Pyridone Isomers
| Isomer | Activity in Carrageenan-induced Pedal Edema Assay | Reference |
| 2-Pyridones | Inactive | [6] |
| 4-Pyridones | Active | [6] |
Antimicrobial and Antiviral Activities
The pyrimidinone scaffold is also a versatile platform for the development of antimicrobial and antiviral agents. The specific substitution patterns and the isomeric form of the pyrimidinone core can lead to compounds with potent activity against a range of pathogens.
Antimicrobial Activity
A study on the synthesis and antimicrobial activity of new pyrimidinone derivatives found that while pyrimidine-2(1H)-thione derivatives were inactive, their selenium analogs showed activity.[8] This highlights the subtle structural changes that can dramatically impact biological function. While not a direct comparison of 2- and 4-oxo isomers, it underscores the sensitivity of antimicrobial activity to the nature of the atom at position 2.
Antiviral Activity
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays mentioned in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
MTT Assay Workflow
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the pyrimidinone isomers in culture medium and add them to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.[11]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[10]
-
Formazan Solubilization: Add 100 µL of a detergent reagent or DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[10]
Anti-inflammatory Assessment: COX-2 Inhibition Assay
This fluorometric assay measures the activity of COX-2 for screening potential inhibitors.[1]
Workflow for COX-2 Inhibition Assay
COX-2 Inhibition Assay Workflow
-
Reagent Preparation: Prepare all reagents, including COX Assay Buffer, COX Probe, and COX-2 enzyme, according to the manufacturer's instructions.[1]
-
Inhibitor Addition: Add 10 µL of the diluted pyrimidinone isomer or the appropriate control (e.g., Celecoxib for inhibition, DMSO for vehicle control) to the wells of a 96-well plate.[1]
-
Enzyme Addition: Add the prepared COX-2 enzyme solution to all wells except for the background control.
-
Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.[12]
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.[12]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in kinetic mode.
Antiviral Assessment: Plaque Reduction Assay
This assay quantifies the reduction in viral plaques in the presence of a test compound to determine its antiviral efficacy.[5][9]
Workflow for Plaque Reduction Assay
Plaque Reduction Assay Workflow
-
Prepare Cell Monolayer: Seed susceptible host cells in multi-well plates and incubate until a confluent monolayer is formed.[9]
-
Virus-Compound Mixture: Prepare serial dilutions of the pyrimidinone isomers. Mix each dilution with a standardized amount of virus and incubate briefly.[5]
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb to the cells.
-
Overlay: After the adsorption period, remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) to each well. This restricts the spread of progeny virions to adjacent cells.[9]
-
Incubation: Incubate the plates for a period sufficient for plaques to develop (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix and stain the cell monolayers (e.g., with a crystal violet solution) to visualize the plaques. Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.[5]
Antibacterial Assessment: Broth Microdilution Method for MIC Determination
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.[13]
Workflow for MIC Determination
MIC Determination Workflow
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrimidinone isomers in a suitable broth medium.[13]
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve the final desired inoculum concentration.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).[13]
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Reading: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion
The isomeric form of a pyrimidinone is a critical determinant of its biological activity. The position of the carbonyl group at either the 2- or 4-position of the pyrimidine ring alters the molecule's electronic and steric landscape, thereby influencing its interactions with biological targets. While both 2- and 4-pyrimidinone scaffolds have yielded promising candidates in anticancer and anti-inflammatory research, they often do so by targeting different proteins or pathways. This guide underscores the importance of considering isomerism as a key variable in the design and development of new pyrimidinone-based therapeutics. The provided experimental protocols offer a standardized framework for the comparative evaluation of these and other small molecule isomers, ensuring the generation of robust and reliable data.
References
- Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146.
- Zhang, L., Ma, W., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661.
- Mohammad, A. (2017). Chemistry and Biological Potential of Pyrimidine Derivatives: Study of Nucleosides with Pyrimidines. Organic & Medicinal Chem IJ, 2(5), 555598.
- Żesławska, E., et al. (2019). Synthesis, antibacterial, and antifungal activities of new pyrimidinone derivatives. Monatshefte für Chemie - Chemical Monthly, 150(1), 135-143.
- Srinivasan, B., et al. (2021). A non-proliferative role of pyrimidine metabolism in cancer. Seminars in Cancer Biology, 73, 24-37.
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
- Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (2019). Molecules, 24(12), 2276.
- El-Sayed, N. F., et al. (2022). Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells. Scientific Reports, 12(1), 21764.
- Castelli, R., et al. (2014). Quinazoline and tetrahydropyridothieno[2,3-d]pyrimidine derivatives as irreversible EGFR tyrosine kinase inhibitors: influence of the position 4 substituent. RSC Advances, 4(96), 53644-53656.
- An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews, 12(2), 235-253.
- Comparison of the anti-inflammatory activities of 2H-pyrimido[1,6-a]pyrimidines. (2020).
-
Measuring infectious virus: the plaque assay. (2022). Virology Research Services. Retrieved from [Link]
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
-
Plaque Reduction Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]
- Adenosine kinase inhibitors: Polar 7-substitutent of pyridopyrimidine derivatives improving their locomotor selectivity. (2025).
- Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024). Taylor & Francis Online.
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). PMC.
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2011). Molecules, 16(8), 6836-6851.
- Cell Viability Assays. (2013). Assay Guidance Manual.
- MTT (Assay protocol). (2023). Protocols.io.
-
Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). Integral Molecular. Retrieved from [Link]
- An overview on synthesis and biological activity of pyrimidines. (2025).
- Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2020). Molecules, 25(17), 3913.
- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (2010). Current pharmaceutical design, 16(11), 1177–1199.
- COX Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
- Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine. (2020).
- Steroidal Pyrimidines and Dihydrotriazines as Novel Classes of Anticancer Agents against Hormone-Dependent Breast Cancer Cells. (2018). Molecules, 23(1), 154.
- In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. (2022). Molecules, 27(19), 6299.
- Design, synthesis and antitumor activity evaluation of pyrimidine derivatives containing 4-hydroxypiperidine group. (2023).
- Development of a plaque reduction assay as an antiphage activity evaluation method. (2013). Journal of Paramedical Sciences, 4(2).
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2023). Molecules, 28(13), 5174.
- COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
- Pierce, J. B., Ariyan, Z. S., & Ovenden, G. S. (1982). Preparation and antiinflammatory activity of 2- and 4-pyridones. Journal of medicinal chemistry, 25(2), 131–136.
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2022). UKHSA Research Portal.
- Determination of MIC by Broth Dilution Method. (2017). YouTube.
- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. (2025).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 3. wjarr.com [wjarr.com]
- 4. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]
- 5. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and antiinflammatory activity of 2- and 4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. atcc.org [atcc.org]
- 11. MTT (Assay protocol [protocols.io]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Methodological Guide to Comparing Novel Acetylcholinesterase Inhibitors: The Case of a Pyrimidinone Derivative Versus Established Therapeutics
This guide provides a comprehensive framework for the comparative evaluation of novel acetylcholinesterase (AChE) inhibitors, using the hypothetical compound 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one as a case study against established Alzheimer's disease therapeutics: Donepezil, Rivastigmine, and Galantamine. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for such a comparison.
The Scientific Rationale: Why Acetylcholinesterase Inhibition Matters
Acetylcholinesterase (AChE) is a pivotal enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thus terminating the signal.[1][2] In neurodegenerative conditions like Alzheimer's disease (AD), a significant loss of cholinergic neurons leads to a deficit in ACh, which is strongly correlated with the decline in cognitive function.[3][4] The primary therapeutic strategy to combat this is to inhibit the action of AChE, thereby increasing the concentration and duration of ACh in the synapse to enhance cholinergic transmission.[1][5][6] This approach, while not a cure, offers significant symptomatic relief for patients.[4]
The development of new AChE inhibitors aims to improve upon existing therapies by offering greater selectivity, a more favorable pharmacokinetic profile, or a dual mechanism of action that could provide additional neuroprotective benefits.
Profiling the Incumbent Inhibitors
A robust comparison requires a deep understanding of the current standards of care. Donepezil, Rivastigmine, and Galantamine are the most commonly prescribed AChE inhibitors, each with a distinct pharmacological profile.[7]
-
Donepezil : A highly selective and reversible inhibitor of AChE.[8] It binds to the enzyme, temporarily blocking its function, but can be displaced.[9] Its long half-life allows for convenient once-daily dosing.[10] Donepezil is approved for mild, moderate, and severe stages of Alzheimer's disease.[9][11]
-
Rivastigmine : This carbamate derivative acts as a "pseudo-irreversible" inhibitor of both AChE and butyrylcholinesterase (BuChE), an enzyme that also metabolizes ACh and whose levels increase as AD progresses.[12][13][14][15] It forms a covalent bond with the enzyme that is hydrolyzed slowly, leading to sustained inhibition.[13] It is available in both oral and transdermal patch formulations, the latter of which helps to mitigate common gastrointestinal side effects.[14]
-
Galantamine : Possesses a unique dual mechanism of action. It is a competitive and reversible inhibitor of AChE and also acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[2][16][17][18] This modulation enhances the sensitivity of these receptors to acetylcholine, potentially offering additional benefits for cognitive function and neuroprotection.[17][18][19]
Introducing the Challenger: this compound
The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of pyrimidinone have been investigated for a range of activities. While specific public-domain data on the AChE inhibitory activity of this compound is limited, its structural features merit investigation. The purpose of this guide is to outline the rigorous process by which this, or any novel compound, would be evaluated against the established inhibitors.
A Framework for Comparative Evaluation
A direct comparison hinges on several key performance metrics, which must be assessed using standardized and validated experimental protocols.
In Vitro Performance Metrics
The initial assessment of a novel inhibitor is performed in a controlled, cell-free environment to determine its intrinsic activity against the target enzyme.
| Parameter | Description | Donepezil | Rivastigmine | Galantamine | This compound |
| Mechanism | The nature of the enzyme-inhibitor interaction. | Reversible, Selective AChE Inhibitor[8] | Pseudo-irreversible, AChE & BuChE Inhibitor[13][14] | Reversible AChE Inhibitor & Nicotinic Allosteric Modulator[17][18] | To be determined |
| Potency (IC50) | The concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency. | ~5-10 nM (for AChE) | ~40-100 nM (for AChE) | ~1-5 µM (for AChE) | To be determined |
| Selectivity | The ratio of inhibitory activity against BuChE vs. AChE (IC50 BuChE / IC50 AChE). A higher ratio indicates greater selectivity for AChE. | High (>200) | Low (~0.1-1.0) | Moderate (~10-50) | To be determined |
| Pharmacokinetics | Key properties influencing in vivo behavior. | T½: ~70 hrs | T½: ~1.5 hrs[14] | T½: ~7 hrs[18][20] | To be determined |
Note: IC50 and selectivity values can vary depending on the specific assay conditions. The values provided are representative ranges from the literature.
Core Experimental Protocols
To generate the data for the comparative table above, standardized assays are essential. The following section details the gold-standard methods.
In Vitro Acetylcholinesterase Inhibition Assay: Ellman's Method
The Ellman's assay is a rapid, reliable, and widely used colorimetric method for measuring AChE activity and inhibition.[21][22][23] Its simplicity makes it ideal for high-throughput screening of potential inhibitors.[22]
Principle of the Assay: The assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate.[22] The resulting thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm.[22][24] The rate of color formation is directly proportional to AChE activity. When an inhibitor is present, this rate decreases.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 50 mM Tris-HCl buffer (pH 8.0).
-
Dissolve human recombinant AChE in the buffer to a final concentration that yields a linear reaction rate (e.g., 0.05-0.1 U/mL).
-
Prepare a 10 mM DTNB solution in the buffer.
-
Prepare a 200 mM acetylthiocholine iodide (ATChI) substrate solution in the buffer.
-
Prepare stock solutions of the test compound (this compound) and reference inhibitors (Donepezil, Rivastigmine, Galantamine) in a suitable solvent (e.g., DMSO), and create a series of dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
160 µL of Tris-HCl buffer.
-
10 µL of the inhibitor solution at various concentrations (or solvent for the control).
-
20 µL of 10 mM DTNB.
-
10 µL of AChE enzyme solution.
-
-
Mix and incubate the plate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.[24]
-
Initiate the reaction by adding 10 µL of 200 mM ATChI to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 10-20 seconds for 3-5 minutes.[24]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
In Silico Prediction: Molecular Docking
Before synthesis or in parallel with in vitro testing, computational methods can predict how a novel compound might interact with the AChE enzyme.[25] Molecular docking simulates the binding of the inhibitor (ligand) into the active site of the enzyme (receptor) to predict its preferred binding mode and estimate its binding affinity.
Conclusion and Future Directions
This guide outlines a clear, scientifically rigorous pathway for the comparative evaluation of a novel AChE inhibitor like this compound against established drugs. The initial steps—in silico modeling and in vitro potency and selectivity assays—are critical for establishing whether a novel compound warrants further investigation.
Successful candidates from this initial screening would proceed to more complex evaluations, including kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive), cell-based assays to assess efficacy in a more biological context, and eventually, in vivo studies in animal models to evaluate pharmacokinetics, safety, and efficacy. By adhering to this structured, multi-faceted approach, researchers can effectively identify and characterize the next generation of therapeutics for Alzheimer's disease and other disorders rooted in cholinergic dysfunction.
References
- (No source provided)
- Worek, F., & Thiermann, H. (n.d.). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed.
- (n.d.). Colorimetric determination of cholinesterase activities - Ellman's assay. ResearchGate.
- (n.d.). Comparison of the efficacy of four cholinesterase inhibitors in combination with memantine for the treatment of Alzheimer's disease. PMC.
- (n.d.). Donepezil. Wikipedia.
- (2025, March 8). Pharmacology of Galantamine; Mechanism of action, Pharmacokinetics, Uses, Effects.
- (2024, June 8). Galantamine. StatPearls - NCBI Bookshelf.
- (2024, July 17). What is the mechanism of Galantamine Hydrobromide? Patsnap Synapse.
- (2024, October 3). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works.
- (n.d.). Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease. PubMed Central.
- (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
- (2016, August 21). Practical Pharmacology of Rivastigmine. Basicmedical Key.
- (1998, July 23). Phase III clinical trial results with galantamine suggest novel mechanism of action. BioWorld.
- (n.d.). List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). Drugs.com.
- (n.d.). Ellman Esterase Assay Protocol. Scribd.
- Seltzer, B. (n.d.). Donepezil: an update. PubMed.
- (2022, November 3). Conventional Versus New Treatment: Comparing the Effects of Acetylcholinesterase Inhibitors and N-Methyl-D-Aspartate Receptor Antagonist With Aducanumab. PubMed.
- (2024, July 17). What is the mechanism of Rivastigmine Tartrate? Patsnap Synapse.
- (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Benchchem.
- (2024, July 17). What is the mechanism of Donepezil Hydrochloride? Patsnap Synapse.
- (2023, August 17). Donepezil. StatPearls - NCBI Bookshelf.
- (n.d.). Rivastigmine. Wikipedia.
- (2021, January 25). How do I screen for acetylcholinesterase activity? AAT Bioquest.
- (2025). In Vitro Evaluation of Acetylcholinesterase Inhibitors: A Technical Guide. Benchchem.
- (n.d.). Rivastigmine | Exelon – Cholinesterase Inhibitor | Psychotropics A-Z. MedWorks Media.
- (n.d.). Comparison of cholinesterase inhibitor safety in real-world practice. PMC - NIH.
- (2023, July 17). Rivastigmine. StatPearls - NCBI Bookshelf.
- (n.d.). The difference between Cholinesterase inhibitors and Anticholinergics. Time of Care.
- (2025, August 6). Assay for screening of acetylcholinesterase Inhibitors. ResearchGate.
- (2015, February 27). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science.
- (2022, June 8). Identifying Possible AChE Inhibitors from Drug-like Molecules via Machine Learning and Experimental Studies. ACS Omega.
- (n.d.). Cholinesterase Inhibitors. StatPearls - NCBI Bookshelf.
- (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. NIH.
- (n.d.). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica.
- (2022, September 13). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. NIH.
- (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. PubChem.
- (n.d.). NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives.
- (n.d.). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - PubMed Central.
- (n.d.). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. PMC - PubMed Central.
- (2021, April 12). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate.
- (n.d.). Cholinesterase inhibitor. Wikipedia.
- (n.d.). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI.
- (n.d.). Acetylcholinesterase inhibitors for treating dementia symptoms - a safety evaluation. PubMed.
- (n.d.). 6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators in intact cells. PubMed.
- (n.d.). 5,6-dimethyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one. PubChem.
- Stahl, S. M. (2000). The new cholinesterase inhibitors for Alzheimer's disease, Part 1: their similarities are different. Journal of Clinical Psychiatry, 61(10), 710-711.
- (n.d.). Potential antitumoral 3,4-dihydropyrimidin-2-(1H)-ones: synthesis, in vitro biological evaluation and QSAR studies. RSC Publishing.
- Caruso, M., et al. (2012). 5-(2-amino-pyrimidin-4-yl)-1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one Derivatives as New Classes of Selective and Orally Available Polo-like Kinase 1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 96-101.
- (n.d.). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. CORE.
Sources
- 1. List of Cholinesterase inhibitors (acetylcholinesterase inhibitors) - Drugs.com [drugs.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the efficacy of four cholinesterase inhibitors in combination with memantine for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conventional Versus New Treatment: Comparing the Effects of Acetylcholinesterase Inhibitors and N-Methyl-D-Aspartate Receptor Antagonist With Aducanumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The difference between Cholinesterase inhibitors and Anticholinergics | Time of Care [timeofcare.com]
- 6. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase inhibitors for treating dementia symptoms - a safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Donepezil - Wikipedia [en.wikipedia.org]
- 9. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 11. Donepezil: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Practical Pharmacology of Rivastigmine | Basicmedical Key [basicmedicalkey.com]
- 13. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 14. Rivastigmine - Wikipedia [en.wikipedia.org]
- 15. The new cholinesterase inhibitors for Alzheimer's disease, Part 1: their similarities are different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 18. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. | BioWorld [bioworld.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 24. japsonline.com [japsonline.com]
- 25. pubs.acs.org [pubs.acs.org]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one Analogs
For researchers, scientists, and drug development professionals dedicated to the discovery of novel kinase inhibitors, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. Its inherent ability to mimic the purine core of ATP allows for competitive inhibition at the kinase hinge region, a strategy that has yielded numerous clinically successful drugs.[1] This guide delves into the nuanced structure-activity relationship (SAR) of a specific, yet promising, pyrimidine series: the 2-(dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one analogs.
While direct and comprehensive SAR studies on this exact scaffold are not extensively available in the public domain, this guide will provide a predictive comparison based on established principles from closely related pyrimidine-based kinase inhibitors. By extrapolating from a wealth of experimental data on similar molecular frameworks, we aim to offer a robust, scientifically grounded roadmap for the rational design and optimization of this promising class of compounds.
The this compound Core: A Privileged Scaffold for Kinase Inhibition
The this compound core combines several key features that make it an attractive starting point for kinase inhibitor design. The pyrimidin-4-one ring system is a well-established hinge-binding motif.[2] The 2-amino group, a common feature in many kinase inhibitors, can be functionalized to explore interactions within the ATP-binding pocket. The dimethylamino substitution at this position offers a balance of lipophilicity and potential for hydrogen bonding. Furthermore, the methyl groups at the C5 and C6 positions provide a foundational substitution pattern from which to explore steric and electronic effects on potency and selectivity.
The general structure of the analogs discussed in this guide is presented in Figure 1. Our comparative analysis will focus on the impact of modifications at the R1, R2, and R3 positions.
Figure 1: Core Structure of this compound Analogs
A visual representation of the core scaffold and the positions (R1, R2, R3) for substitution analysis.
Comparative Analysis of Structural Modifications
The following sections will explore the predicted impact of structural variations on the biological activity of the this compound scaffold, drawing parallels from published SAR studies on related pyrimidine derivatives.
Modifications at the 2-Amino Position (R1)
The 2-amino substituent is crucial for interaction with the kinase hinge region. While our core scaffold features a dimethylamino group, exploring other substitutions is a key optimization strategy.
-
Alkyl and Cycloalkyl Groups: Varying the alkyl substituents on the nitrogen can modulate lipophilicity and steric bulk. Smaller alkyl groups like ethyl or isopropyl may be well-tolerated, while bulkier groups such as tert-butyl or cyclohexyl could lead to steric clashes, depending on the specific kinase target.
-
Aryl and Heteroaryl Rings: Introduction of aryl or heteroaryl rings at this position, as seen in 2-arylamino-4-aryl-pyrimidines, can introduce additional π-π stacking or hydrogen bonding interactions, potentially increasing potency.[3] For instance, the incorporation of a pyridine ring has been shown to enhance inhibitory activity in some kinase inhibitor series.[4]
Table 1: Predicted Impact of R1 Modifications on Kinase Inhibitory Activity
| Analog ID | R1 Substitution | Predicted Kinase Inhibitory Activity | Rationale based on Related Compounds |
| A-1 | -N(CH₃)₂ (Parent) | Moderate | Baseline activity of the core scaffold. |
| A-2 | -NHCH₃ | Potentially Increased | Reduced steric hindrance compared to dimethyl, may allow for better fit in some kinase pockets. |
| A-3 | -N(C₂H₅)₂ | Moderate to Decreased | Increased lipophilicity, but potential for steric clash. |
| A-4 | -NH-Phenyl | Potentially Increased | Aromatic ring can engage in additional interactions within the active site.[3] |
| A-5 | -NH-Pyridyl | Potentially Increased | Nitrogen in the pyridine ring can act as a hydrogen bond acceptor.[4] |
Modifications at the 5- and 6-Methyl Positions (R2 and R3)
Substitutions at the C5 and C6 positions of the pyrimidine ring project into the solvent-exposed region and can significantly influence selectivity and physicochemical properties.
-
Halogenation: The introduction of halogens, particularly bromine or chlorine, at the C5 position has been shown to enhance the potency of some pyrimidine-based inhibitors.[3] This is often attributed to favorable interactions with the protein surface.
-
Small Alkyl and Alkoxy Groups: Replacing the methyl groups with slightly larger alkyl chains (e.g., ethyl) or introducing small alkoxy groups (e.g., methoxy) can fine-tune the compound's properties. The introduction of polar groups like methoxy can improve solubility.[5]
-
Aromatic Rings: While larger substituents may not be ideal, small, functionalized aromatic rings could be explored to probe for additional binding pockets.
Table 2: Predicted Impact of R2 and R3 Modifications on Kinase Inhibitory Activity
| Analog ID | R2 (C5) Substitution | R3 (C6) Substitution | Predicted Kinase Inhibitory Activity | Rationale based on Related Compounds |
| B-1 | -CH₃ (Parent) | -CH₃ (Parent) | Moderate | Baseline activity of the core scaffold. |
| B-2 | -Br | -CH₃ | Potentially Increased | Halogen bonding can enhance binding affinity.[3] |
| B-3 | -H | -CH₃ | Potentially Decreased | Loss of hydrophobic interaction provided by the methyl group. |
| B-4 | -CH₃ | -CF₃ | Potentially Increased | Trifluoromethyl group can enhance metabolic stability and binding affinity. |
| B-5 | -OCH₃ | -CH₃ | Moderate | May improve solubility with a modest impact on potency.[5] |
Experimental Validation: Protocols for Synthesis and Biological Evaluation
To validate the predictive SAR outlined above, a systematic synthesis and biological evaluation of the designed analogs are essential.
General Synthesis of 2-(Dialkylamino)-5,6-dialkyl-1H-pyrimidin-4-one Analogs
The synthesis of the core scaffold can be achieved through a multi-step process, with variations to introduce the desired substituents.
dot
Caption: General synthetic workflow for 2-(dialkylamino)-5,6-dialkyl-1H-pyrimidin-4-one analogs.
Step-by-step Methodology:
-
Synthesis of the Pyrimidine Core:
-
To a solution of the appropriate β-ketoester (1.0 eq) in a suitable solvent (e.g., ethanol), add the corresponding N,N-dialkylguanidine salt (1.1 eq) and a base (e.g., sodium ethoxide, 1.2 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the 2-(dialkylamino)-5,6-dialkyl-1H-pyrimidin-4-one core structure.
-
-
Modification of the Core (e.g., Halogenation at C5):
-
Dissolve the synthesized pyrimidine core (1.0 eq) in a suitable solvent (e.g., DMF or acetic acid).
-
Add a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the C5-halogenated analog.
-
In Vitro Kinase Inhibition Assay
To determine the inhibitory potency of the synthesized analogs, a biochemical kinase assay is performed.
dot
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-step Methodology:
-
Assay Preparation: Prepare a reaction buffer containing the purified kinase of interest and its specific substrate peptide.
-
Compound Addition: Serially dilute the test compounds in DMSO and add them to the assay plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Reaction Initiation: Add a solution of ATP to each well to start the phosphorylation reaction. The concentration of ATP should be at or near its Km for the specific kinase.
-
Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ADP production or fluorescence-based assays.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell-Based Antiproliferative Assay
To assess the effect of the compounds on cancer cell growth, a cell-based assay such as the MTT or CellTiter-Glo® assay is employed.
dot
Caption: General workflow for a cell-based antiproliferative assay.
Step-by-step Methodology:
-
Cell Seeding: Plate a cancer cell line of interest (e.g., a line known to be dependent on the target kinase) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds.
-
Incubation: Incubate the cells for a period of 72 hours to allow for effects on cell proliferation.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI₅₀ (concentration for 50% inhibition of cell growth).
Concluding Remarks and Future Directions
The this compound scaffold holds significant promise for the development of novel kinase inhibitors. While this guide provides a predictive framework for its structure-activity relationship based on data from related pyrimidine series, it is imperative that these hypotheses are tested through rigorous experimental validation.
Future efforts should focus on the synthesis and biological evaluation of a diverse library of analogs with systematic modifications at the R1, R2, and R3 positions. Kinome-wide profiling of the most potent compounds will be crucial to understand their selectivity and identify potential off-target effects. Furthermore, elucidating the co-crystal structures of lead compounds bound to their target kinases will provide invaluable insights for further structure-based drug design and optimization. The journey from a promising scaffold to a clinical candidate is long and challenging, but a systematic and data-driven approach to understanding the SAR of this pyrimidine series will undoubtedly pave the way for the discovery of new and effective therapies.
References
- Shao, K. P., Zhang, X. Y., Chen, P. J., Xue, D. Q., He, P., Ma, L. Y., Zheng, J. X., Zhang, Q. R., & Liu, H. M. (2014). Synthesis and biological evaluation of novel pyrimidine–benzimidazol hybrids as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(16), 3877–3881.
- Zheng, X., et al. (2014). Design, synthesis, and biological evaluation of novel 4,6-disubstituted pyrimidine derivatives as potent antitumor agents. European Journal of Medicinal Chemistry, 84, 553-563.
- Chand, K., Prasad, S., Tiwari, R. K., Shirazi, A. N., Kumar, S., Parang, K., & Sharma, S. K. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridine-2 (1H)
- Hu, H., Wu, J., Ao, M., Zhou, X., Li, B., Cui, Z., Wu, T., Wang, L., Xue, Y., & Wu, Z. (2020). Design, synthesis and biological evaluation of methylenehydrazine-1-carboxamide derivatives with (5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole scaffold: Novel potential CDK9 inhibitors. Bioorganic Chemistry, 102, 104064.
- Yang, H., Li, Q., Su, M., Luo, F., Liu, Y., Wang, D., & Fan, Y. (2021). Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition. Bioorganic & Medicinal Chemistry, 46, 116346.
- Ye, Q., Fu, C., & Li, J. (2021). Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches. Molecules, 26(15), 4583.
- Hirayama, T., Okaniwa, M., Banno, H., Kakei, H., Ohashi, A., Iwai, K., Ohori, M., Mori, K., Gotou, M., Kawamoto, T., et al. (2015). Synthetic Studies on Centromere-Associated Protein-E (CENP-E) Inhibitors: 2. Application of Electrostatic Potential Map (EPM) and Structure-Based Modeling to Imidazo[1,2-a]pyridine Derivatives as Anti-Tumor Agents. Journal of Medicinal Chemistry, 58(20), 8036–8053.
- Yu, Y., Han, Y., Zhang, F., Gao, Z., Zhu, T., Dong, S., & Ma, M. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3028–3046.
- De Candia, M., Fiorella, F., Lopopolo, G., Carotti, A., Romano, M. R., Lograno, M. D., Martel, S., Carrupt, P.-A., Belviso, B. D., Caliandro, R., et al. (2013). Synthesis and Biological Evaluation of Direct Thrombin Inhibitors Bearing 4-(Piperidin-1-yl) pyridine at the P1 Position with Potent Anticoagulant Activity. Journal of Medicinal Chemistry, 56(21), 8696–8711.
- Wang, G., Wan, J., Hu, Y., Wu, X., Prhavc, M., Dyatkina, N., Rajwanshi, V. K., Smith, D. B., Jekle, A., Kinkade, A., et al. (2016). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Journal of Medicinal Chemistry, 59(10), 4611–4624.
- Miranda, P. O., Cubitt, B., Jacob, N. T., Janda, K. D., & De la Torre, J. C. (2018). Mining a Kröhnke Pyridine Library for Anti-Arenavirus Activity. ACS Infectious Diseases, 4(5), 815–824.
- Pu, S., Wouters, R., Schor, S., Rozenski, J., Barouch-Bentov, R., Prugar, L. I., O'Brien, C. M., Brannan, J. M., Dye, J. M., Herdewijn, P., et al. (2018). Optimization of Isothiazolo[4,3-b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity. Journal of Medicinal Chemistry, 61(13), 6178–6192.
- Xue, J., Diao, J., Cai, G., Deng, L., Zheng, B., Yao, Y., & Song, Y. (2013). Antimalarial and Structural Studies of Pyridine-Containing Inhibitors of 1-Deoxyxylulose-5-phosphate Reductoisomerase. ACS Medicinal Chemistry Letters, 4(3), 278–282.
- Anand, D., Yadav, P. K., Patel, O., Parmar, N., Maurya, R. K., Vishwakarma, P., Raju, K., Taneja, I., Wahajuddin, M., & Kar, S. (2019). Antileishmanial Activity of Pyrazolopyridine Derivatives and Their Potential as an Adjunct Therapy with Miltefosine. ACS Omega, 4(26), 21877–21886.
- Pyrimidine as Anticancer Agent: A Review. (2011). Journal of Advanced Scientific Research, 2(3), 10-17.
- Development of CDK4/6 Inhibitors: A Five Years Upd
- Synthesis, Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. (2015). Journal of the Saudi Chemical Society, 19(5), 527-534.
- Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024). Scientific Reports, 14(1), 3508.
- Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. (2021). Accounts of Chemical Research, 54(20), 3886–3907.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(13), 10839.
- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). Pharmaceuticals, 14(2), 121.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
A Technical Guide to the Validation of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one as a Pirimicarb Precursor
This guide provides a comprehensive technical analysis of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one, a critical precursor in the synthesis of the selective aphicide, pirimicarb. It is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document delves into the validation of this precursor, compares it with potential alternatives, and offers detailed experimental protocols to ensure the quality and consistency of pirimicarb production.
Introduction: The Significance of Precursor Validation in Pirimicarb Synthesis
Pirimicarb is a carbamate insecticide highly valued for its selective action against aphids, minimizing harm to beneficial insects.[1] The efficacy and safety of the final active pharmaceutical ingredient (API) are intrinsically linked to the purity and quality of its precursors. The industrial synthesis of pirimicarb typically commences with the preparation of the key intermediate, 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol, which exists in tautomeric equilibrium with this compound.[2] Rigorous validation of this precursor is paramount to ensure high yield, predictable reaction kinetics, and a final product with a minimal impurity profile.[3]
This guide will explore the synthesis of pirimicarb from its primary precursor, provide a framework for the comprehensive validation of this compound, and discuss potential alternative synthetic routes.
Synthesis of Pirimicarb from this compound
The established industrial synthesis of pirimicarb involves a two-step process. The initial step is the formation of the pyrimidine ring, followed by the carbamoylation of the hydroxyl group.
Synthesis of the Pyrimidine Ring
The core pyrimidine structure is synthesized via the condensation of a guanidine derivative with acetylacetone.[2] This reaction forms the substituted pyrimidine ring, which is the foundational structure of the precursor.
Carbamoylation to Yield Pirimicarb
The hydroxyl group at the 4-position of 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol is then reacted with dimethylcarbamoyl chloride. This reaction is typically conducted in the presence of a base, such as triethylamine, in a polar aprotic solvent like acetonitrile or dichloromethane.[2] Maintaining controlled temperature and pH is crucial for maximizing the yield and purity of the final pirimicarb product.
Diagram of Pirimicarb Synthesis
Caption: Synthesis of Pirimicarb from its Precursor.
Validation of this compound
A robust validation protocol for the precursor is essential for ensuring the quality of the final pirimicarb product. This involves a multi-faceted approach encompassing identification, purity assessment, and quantification.
Identification
3.1.1. Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C=O of the pyrimidinone ring and the C-N bonds.
-
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the precursor. The NIST WebBook provides Gas Chromatography-Mass Spectrometry (GC-MS) data for a related compound, Pyrimidin-4-ol, 2-dimethylamino, 5,6-dimethyl-, which can serve as a reference.[6][7]
Table 1: Spectroscopic Data for Precursor Identification
| Technique | Expected Observations | Reference Data Source |
| ¹H NMR | Signals corresponding to two methyl groups on the pyrimidine ring and two methyl groups of the dimethylamino function. | General knowledge of pyrimidine derivatives[4][5] |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons of the pyrimidine ring, and methyl carbons. | General knowledge of pyrimidine derivatives |
| IR Spectroscopy | Characteristic absorption bands for C=O stretching, C-N stretching, and aromatic C-H bending. | N/A |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (167.21 g/mol ).[6] | NIST WebBook[6][7] |
Purity Determination
3.2.1. Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing the purity of the precursor and quantifying any impurities. Due to the polar nature of the molecule, a polar-embedded or end-capped C18 column may provide better retention and peak shape.[8]
-
Gas Chromatography (GC): GC-MS can also be employed for purity analysis, particularly for identifying and quantifying volatile impurities.
3.2.2. Impurity Profiling
Potential impurities could arise from side reactions during the synthesis of the pyrimidine ring or from the degradation of the precursor. A thorough impurity profile should be established and monitored.
Assay
The potency of the precursor should be determined using a validated analytical method, typically HPLC with a UV detector, against a certified reference standard.
Diagram of Precursor Validation Workflow
Caption: Workflow for Precursor Validation.
Comparison with Alternative Precursors
While this compound is the established precursor for pirimicarb, exploring alternatives is crucial for process optimization and cost-effectiveness. The synthesis of 2-aminopyrimidine derivatives offers a variety of potential starting materials.[9][10][11]
Table 2: Conceptual Comparison of Potential Precursor Synthetic Routes
| Precursor/Synthetic Route | Starting Materials | Potential Advantages | Potential Disadvantages |
| Established Route | Acetylacetone, Guanidine Derivative | Well-established, potentially high-yielding. | May require specific guanidine derivatives that are not readily available. |
| Alternative Route 1 | Substituted β-ketoester, Guanidine Derivative | Versatility in introducing different substituents on the pyrimidine ring. | May involve more complex starting materials. |
| Alternative Route 2 | 2-Amino-4,6-dichloropyrimidine | Commercially available starting material.[9] | Requires subsequent methylation and hydroxylation steps, potentially lowering overall yield. |
A thorough investigation into these alternative routes would require experimental validation to compare reaction yields, purity of the resulting precursor, and overall cost-effectiveness.
Experimental Protocols
The following are proposed, detailed methodologies for the validation of this compound. These protocols are based on established analytical principles and should be validated in-house.
HPLC Method for Purity and Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: Polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the precursor in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
GC-MS Method for Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: 5% Phenyl methyl siloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve the precursor in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
Conclusion
The validation of this compound is a critical control point in the manufacturing of high-quality pirimicarb. This guide has provided a comprehensive framework for its synthesis, validation, and a comparative look at potential alternative precursors. By implementing rigorous analytical protocols, researchers and manufacturers can ensure the consistency, purity, and efficacy of the final insecticide product. Further research into alternative synthetic routes may offer opportunities for process optimization and improved sustainability.
References
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). MDPI. Retrieved from [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). PMC. Retrieved from [Link]
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). PubMed. Retrieved from [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Semantic Scholar. Retrieved from [Link]
-
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one. (2018). SIELC Technologies. Retrieved from [Link]
-
Separation of Pyridine, 2-(2-(dimethylamino)ethyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. (n.d.). PubChem. Retrieved from [Link]
-
2,6-Dimethyl-1H-pyrimidin-4-one. (n.d.). PubChem. Retrieved from [Link]
-
Pirimicarb (Ref: OMS 1330). (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]
-
2(1H)Pyrimidinone,4-amino-1,N-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Pyrimidin-4-ol, 2-dimethylamino, 5,6-dimethyl. (n.d.). NIST WebBook. Retrieved from [Link]
-
2-Pyrimidinamine, 4,6-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Pyrimidin-4-ol, 2-dimethylamino, 5,6-dimethyl. (n.d.). NIST WebBook. Retrieved from [Link]
-
Pirimicarb. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate. Retrieved from [Link]
-
Pirimicarb. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. article.sapub.org [article.sapub.org]
- 2. Pirimicarb (Ref: OMS 1330) [sitem.herts.ac.uk]
- 3. 2-(dimethylamino)-5,6-dimethyl-4(1h)-pyrimidinone; this compound; 2-dimethylamino-5,6-dimethyl-3H-pyrimidin-4-one; 4,5-Dimethyl-2-(N,N-dimethylamino)-6-hydroxypyrimidine; 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine; 2-Methylamino-5,6-dimethyl-4-hydroxypyrimidine; 5,6-dimethyl-2-dimethylamino-4-hydroxypyrimidine | Chemrio [chemrio.com]
- 4. rsc.org [rsc.org]
- 5. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 1H NMR spectrum [chemicalbook.com]
- 6. Pyrimidin-4-ol, 2-dimethylamino, 5,6-dimethyl [webbook.nist.gov]
- 7. Pyrimidin-4-ol, 2-dimethylamino, 5,6-dimethyl [webbook.nist.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of pirimicarb derived from 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one
A Technical Guide for Researchers in Crop Protection and Insecticide Development
This guide provides a detailed comparative analysis of the aphicidal efficacy of pirimicarb, a carbamate insecticide synthesized from the precursor 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one. It is designed for researchers, entomologists, and professionals in the agrochemical industry, offering an in-depth examination of its performance against key alternatives, supported by experimental methodologies and comparative data.
Introduction to Pirimicarb: A Selective Aphicide
Pirimicarb is a selective, carbamate-based insecticide renowned for its specific efficacy against a wide range of aphid species (Aphididae). Unlike broad-spectrum insecticides, its targeted action and relative safety to many beneficial insects, such as ladybugs and bees, have made it a valuable component in integrated pest management (IPM) programs.
Chemical Background and Synthesis: Pirimicarb belongs to the dimethylcarbamate group of insecticides. Its synthesis involves the precursor this compound, highlighting a specific chemical pathway that leads to its potent aphicidal properties.
Mode of Action: The primary mode of action for pirimicarb is the inhibition of the enzyme acetylcholinesterase (AChE) within the nervous system of insects. By binding to AChE, pirimicarb prevents the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, the death of the aphid. Its selectivity is attributed to a higher affinity for aphid AChE compared to that of other insect orders.
Methodologies for Evaluating Aphicide Efficacy
To ensure a robust and objective comparison, standardized bioassays are critical. The following protocols represent industry-standard methods for quantifying the efficacy of an aphicide like pirimicarb.
Experimental Protocol 1: Contact Toxicity via Leaf-Dip Bioassay
This method is fundamental for determining the concentration of an insecticide required to kill a target pest upon direct contact.
Causality and Rationale: The leaf-dip bioassay is chosen for its high throughput and reproducibility. It simulates the exposure of aphids to insecticide residues on plant surfaces. The use of a non-ionic surfactant is critical to break the surface tension of the insecticide solution, ensuring a uniform and complete coating of the leaf, which is essential for accurate dose-response assessment.
Step-by-Step Protocol:
-
Preparation of Test Solutions: Prepare a stock solution of pirimicarb in an appropriate solvent (e.g., acetone with 0.1% Triton X-100 as a surfactant). Create a serial dilution series (e.g., 100, 50, 25, 12.5, 6.25 mg/L) in deionized water. A control solution containing only water and the surfactant is also prepared.
-
Host Plant Preparation: Excise leaf discs (e.g., 2 cm diameter) from untreated, healthy host plants (e.g., cabbage, bell pepper).
-
Application: Using fine-tipped forceps, dip each leaf disc into a test solution for 10 seconds, ensuring complete immersion.
-
Drying and Infestation: Place the treated leaf discs on a wire mesh to air dry for approximately 1-2 hours. Once dry, place them individually in petri dishes lined with moistened filter paper.
-
Aphid Introduction: Carefully transfer a cohort of 15-20 synchronized adult aphids (e.g., Myzus persicae) onto each leaf disc using a fine paintbrush.
-
Incubation: Seal the petri dishes and incubate them in a controlled environment (e.g., 25°C ± 1°C, 65% ± 5% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Assess aphid mortality after 24, 48, and 72 hours. Aphids that are unable to move when gently prodded with a fine brush are considered dead.
-
Data Analysis: Use the mortality data to perform a probit analysis to determine the LC50 (median lethal concentration) and LC90 values.
Experimental Workflow: Efficacy Bioassay
The following diagram illustrates the logical flow of a typical insecticide efficacy bioassay.
Caption: Workflow for a standard leaf-dip contact toxicity bioassay.
Comparative Efficacy Analysis
Pirimicarb's performance is best understood when compared to other major classes of insecticides used for aphid control.
| Insecticide Class | Active Ingredient | Mode of Action (IRAC Group) | Target Pest Spectrum | Key Characteristics |
| Carbamate | Pirimicarb | 1A: AChE Inhibitor | Aphid-specific | Fast-acting, translaminar, vapor action, selective |
| Neonicotinoid | Imidacloprid | 4A: nAChR Agonist | Broad-spectrum (sucking insects) | Systemic, long residual activity, concerns over pollinator safety |
| Pyrethroid | Lambda-cyhalothrin | 3A: Sodium Channel Modulator | Broad-spectrum | Fast knockdown, contact and stomach action, high toxicity to beneficials |
| Sulfoximine | Sulfoxaflor | 4C: nAChR Agonist | Sucking insects | Systemic, effective against some neonicotinoid-resistant pests |
| Butenolide | Flupyradifurone | 4D: nAChR Agonist | Sucking insects | Systemic, favorable safety profile for some beneficials |
Quantitative Performance Data
The following table summarizes representative LC50 values against the green peach aphid (Myzus persicae), a globally significant pest. Data is illustrative and compiled from various literature sources; actual values may vary by aphid population and bioassay conditions.
| Active Ingredient | Class | Representative LC50 (mg/L) after 48h | Speed of Action | Systemic Activity |
| Pirimicarb | Carbamate | 15 - 30 | Very Fast | Translaminar & Vapor |
| Imidacloprid | Neonicotinoid | 5 - 15 | Moderate to Fast | Excellent (Xylem-mobile) |
| Lambda-cyhalothrin | Pyrethroid | 1 - 5 | Very Fast (Knockdown) | None (Contact) |
| Sulfoxaflor | Sulfoximine | 8 - 20 | Fast | Excellent (Xylem & Phloem) |
Discussion of Comparative Performance
-
Pirimicarb: Exhibits excellent, rapid efficacy against aphids. Its key advantages are its selectivity, which preserves beneficial insect populations, and its vapor action, which allows it to control aphids in concealed locations on the plant. However, resistance in some aphid populations has been reported, necessitating careful management.
-
Neonicotinoids (e.g., Imidacloprid): Generally show higher intrinsic toxicity (lower LC50) and superior systemic movement throughout the plant. This makes them highly effective for long-duration control, especially in seed treatments or soil applications. However, their broad-spectrum activity and links to pollinator decline have led to significant regulatory restrictions.
-
Pyrethroids (e.g., Lambda-cyhalothrin): Provide a rapid knockdown effect and are highly potent. Their utility in aphid control is often limited by their lack of systemic activity and high toxicity to non-target organisms, including essential pollinators and predatory insects. This can disrupt IPM programs and lead to secondary pest outbreaks.
-
Newer Alternatives (e.g., Sulfoxaflor, Flupyradifurone): These compounds (IRAC Groups 4C and 4D) provide alternative modes of action to combat resistance to older chemistries. They possess excellent systemic properties and often have a more favorable environmental profile than neonicotinoids, though they are still broad-spectrum to some degree.
Visualizing Modes of Action
The diagram below illustrates the distinct mechanisms by which a carbamate (Pirimicarb) and a neonicotinoid disrupt nerve signaling.
A Senior Application Scientist's Guide to Comparing Antibody Cross-Reactivity Against Pyrimidinone-Based Haptens
In the realm of immunoassay development, particularly for small molecule targets, the specificity of an antibody is a cornerstone of assay performance. This guide offers a comprehensive comparison of antibody cross-reactivity against pyrimidinone-based haptens, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to assess antibody specificity. We will delve into the structural basis of antibody-hapten recognition and provide a detailed, validated experimental workflow for quantifying cross-reactivity.
The Imperative of Specificity: Understanding Haptens and Cross-Reactivity
Haptens are small molecules that are not immunogenic on their own but can elicit an immune response when conjugated to a larger carrier molecule, such as a protein.[1][2] The resulting antibodies are crucial tools for the detection and quantification of these small molecules in complex biological matrices. Pyrimidinone derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.[3][4][5][6][7]
Antibody cross-reactivity is the phenomenon where an antibody binds to molecules that are structurally similar, but not identical, to the target hapten.[8] This can lead to inaccurate quantification and false-positive results in an immunoassay. Therefore, a thorough characterization of an antibody's cross-reactivity profile is a critical step in assay validation.
Comparative Performance of Antibodies Against Pyrimidinone Analogs
The degree of cross-reactivity is typically determined using a competitive immunoassay format, such as a competitive enzyme-linked immunosorbent assay (ELISA). In this format, the antibody is incubated with a labeled form of the hapten and a sample containing the unlabeled hapten or a structurally similar analog. The unlabeled molecules compete with the labeled hapten for binding to the antibody. The signal generated is inversely proportional to the concentration of the unlabeled molecule.
The performance of an antibody is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the maximum signal.[9][10] Cross-reactivity is then calculated as a percentage relative to the target hapten.
Cross-Reactivity (%) = (IC50 of Target Hapten / IC50 of Analog) x 100 [11]
Below is a table of illustrative experimental data comparing the cross-reactivity of a monoclonal antibody against a target pyrimidinone hapten and several of its structurally related analogs.
Table 1: Illustrative Cross-Reactivity Data for an Anti-Pyrimidinone Monoclonal Antibody
| Compound | Structural Modification | IC50 (nM) | Cross-Reactivity (%) |
| Pyrimidinone Hapten | Target Molecule | 10 | 100 |
| Analog 1 | Substitution on the phenyl ring | 85 | 11.8 |
| Analog 2 | Alteration of the pyrimidinone core | 500 | 2.0 |
| Analog 3 | Modification of the side chain | > 10,000 | < 0.1 |
| Unrelated Compound | Structurally dissimilar molecule | > 10,000 | < 0.1 |
This data demonstrates the high specificity of the antibody for the target pyrimidinone hapten. Even minor structural changes, such as a substitution on the phenyl ring, result in a significant decrease in binding affinity. More substantial modifications to the core structure or side chain effectively abolish binding.
A Validated Protocol for Assessing Cross-Reactivity: The Competitive ELISA
The following is a detailed, step-by-step protocol for a competitive ELISA to determine the cross-reactivity of an antibody against pyrimidinone-based haptens.
I. Reagents and Materials
-
High-binding 96-well microplates
-
Coating Antigen: Pyrimidinone hapten conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA)
-
Primary Antibody: Monoclonal or polyclonal antibody specific for the pyrimidinone hapten
-
Test Compounds: Target pyrimidinone hapten and a panel of structural analogs
-
Secondary Antibody: Enzyme-conjugated antibody that recognizes the primary antibody (e.g., Goat anti-Mouse IgG-HRP)
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6)
-
Wash Buffer: Phosphate-buffered saline with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Assay Buffer: PBST
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution: 2 M Sulfuric Acid
-
Microplate reader
II. Experimental Procedure
-
Antigen Coating:
-
Dilute the coating antigen to 1-5 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted coating antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Rationale: This step immobilizes the hapten-protein conjugate to the surface of the plate, which will be used to capture the primary antibody.
-
-
Washing and Blocking:
-
Wash the plate 3 times with 300 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: Blocking prevents non-specific binding of the antibodies to the plate surface, which would lead to high background signal.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target hapten and each analog in Assay Buffer.
-
In a separate plate, mix 50 µL of each hapten/analog dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate.
-
Incubate for 1 hour at room temperature.
-
Rationale: This is the competitive binding step. Free hapten or analog in the solution will compete with the immobilized hapten for binding to the primary antibody.[12]
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Rationale: The secondary antibody binds to the primary antibody that has bound to the immobilized antigen, providing an enzymatic label for detection.
-
-
Signal Development and Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Rationale: The enzyme on the secondary antibody catalyzes a color change in the substrate. The intensity of the color is proportional to the amount of primary antibody bound to the plate.
-
III. Data Analysis
-
Plot the absorbance values against the log of the concentration for the target hapten and each analog.
-
Use a four-parameter logistic regression to fit the data and determine the IC50 value for each compound.[9]
-
Calculate the percent cross-reactivity for each analog using the formula mentioned previously.
Competitive ELISA Workflow Diagram
Caption: Figure 1. Workflow of a competitive ELISA for hapten cross-reactivity.
The Structural Basis of Antibody Specificity
The specificity of an antibody for its target hapten is determined by the precise three-dimensional complementarity between the antibody's binding site, known as the paratope, and the hapten's epitope.[13] The paratope is formed by the hypervariable loops, or complementarity-determining regions (CDRs), of the antibody's variable domains.[13]
For anti-hapten antibodies, the paratope often forms a pocket that accommodates the small hapten molecule.[14][15] The specificity of this interaction is governed by several factors:
-
Shape Complementarity: The size and shape of the hapten must fit snugly into the binding pocket. Steric hindrance from even small additional chemical groups on an analog can prevent effective binding.
-
Chemical Complementarity: The interaction is stabilized by a network of non-covalent interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions.[16] The precise arrangement of functional groups on the pyrimidinone hapten and the amino acid residues in the paratope dictates the strength and specificity of the binding.
In our illustrative data, the reduced binding of Analog 1 could be due to a substituent on the phenyl ring that disrupts hydrophobic interactions or creates a steric clash. The significant drop in affinity for Analog 2 suggests that the pyrimidinone core itself makes critical contacts with the antibody, and any alteration to this core is poorly tolerated.
Conclusion
The rigorous assessment of cross-reactivity is an indispensable component of immunoassay development for pyrimidinone-based haptens. A highly specific antibody is essential for accurate and reliable quantification. The competitive ELISA is a robust and sensitive method for determining the cross-reactivity profile of an antibody. By understanding the principles of antibody-hapten interactions and employing systematic validation protocols, researchers can confidently select antibodies that meet the stringent specificity requirements for their intended applications in research, diagnostics, and drug development.
References
- Vertex AI Search. Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
- St John's Labor
- Schirhagl, R. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. MDPI.
- Creative Diagnostics. Competitive ELISA Protocol.
- ResearchGate.
-
Wikipedia. Hapten. [Link]
- Al Qaraghuli, M. M., et al. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding.
- O'Brien, L., et al. (2015). Defining the complementarities between antibodies and haptens to refine our understanding and aid the prediction of a successful binding interaction.
- Hafez, H. N., et al. (2008).
- ResearchGate. In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined..
- Wang, Z., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. PubMed.
- SeraCare. Technical Guide for ELISA - Protocols.
- ResearchGate. Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding.
- Ghorab, M. M., et al. (2014). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
- James, L. C., & Tawfik, D. S. (2003). The Specificity of Cross-Reactivity: Promiscuous Antibody Binding Involves Specific Hydrogen Bonds Rather Than Nonspecific Hydrophobic Stickiness. PubMed.
- Creative Proteomics. Protocol for Competitive ELISA.
- Janeway, C. A. Jr., et al. (2001). The structure of a typical antibody molecule. Immunobiology: The Immune System in Health and Disease. 5th edition.
- Ghorab, M. M., et al. (2011).
- Aptamer Group. Anti-hapten Antibody Problems.
- Wang, Y., et al. (2022). Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol. PMC - NIH.
- Sela-Culang, I., et al. (2013). The Structural Basis of Antibody-Antigen Recognition. Frontiers in Immunology.
- Al-Abdullah, E. S., et al. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry.
- Rao, J. N., & Sujatha, K. (2021).
Sources
- 1. Hapten - Wikipedia [en.wikipedia.org]
- 2. aptamergroup.com [aptamergroup.com]
- 3. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment – Oriental Journal of Chemistry [orientjchem.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 9. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 10. Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. Frontiers | The Structural Basis of Antibody-Antigen Recognition [frontiersin.org]
- 14. Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The specificity of cross-reactivity: promiscuous antibody binding involves specific hydrogen bonds rather than nonspecific hydrophobic stickiness - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one
As researchers and developers in the pharmaceutical and life sciences sectors, our work is predicated on precision, safety, and a deep respect for scientific and environmental integrity. The compound 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one, a substituted pyrimidine, is representative of the novel heterocyclic compounds that are foundational to modern drug discovery. However, its utility in the lab is matched by the critical need for its responsible disposal.
Hazard Profile and Risk Assessment: An Extrapolated View
Understanding the potential hazards of this compound is the first step in mitigating risk. Based on data from analogous pyrimidine structures and related metabolites, a conservative risk profile has been established. The compound is identified as a metabolite of a pesticide and is associated with a "Highly Hazardous Pesticide (HHP) Type II alert," indicating moderate acute toxicity in mammals[1]. Data from similar pyrimidinones suggest a range of potential health effects[2][3].
This necessitates handling all forms of this compound—pure, in solution, or as residual contamination—as hazardous waste.
Table 1: Summary of Potential Hazards
| Hazard Class | Description | Supporting Evidence from Analogous Compounds |
| Acute Oral Toxicity | Harmful if swallowed. May cause gastrointestinal irritation with symptoms like nausea and vomiting[3][4][5]. | GHS Classification for similar pyrimidinones includes "Acute Tox. 4"[3][5]. |
| Eye Irritation/Damage | May cause serious eye irritation or damage upon contact[2][3][4][5]. | GHS Classification for related compounds is "Eye Dam. 1" or "Eye Irrit. 2"[3][5]. |
| Skin Irritation | May cause skin irritation upon contact[4][5]. | GHS Classification for a related substance is "Skin Irrit. 2"[5]. |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory tract irritation[4][5]. | GHS Classification for a related substance is "STOT SE 3" (Specific Target Organ Toxicity - Single Exposure)[5]. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[2][3]. | GHS Classification for a similar pyrimidinone is "Repr. 2"[3]. |
| Environmental Hazard | As a heterocyclic compound and pesticide metabolite, it may be persistent in the environment. Improper disposal can contaminate soil and water systems[1][6]. | Heterocyclic pharmaceuticals are noted as emerging contaminants with potential for bioaccumulation and ecosystem impact[6]. |
Mandatory Personal Protective Equipment (PPE)
Given the hazard profile, a stringent PPE protocol is non-negotiable. All handling and disposal operations must be performed with the following equipment.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or, preferably, chemical splash goggles. | To protect against splashes and airborne particles causing serious eye damage[3]. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | All handling of the solid compound or concentrated solutions should be done in a certified chemical fume hood to prevent inhalation[4][7]. | To mitigate the risk of respiratory tract irritation[5]. |
Core Disposal Principles: A Self-Validating System
The foundation of safe disposal rests on three unwavering principles that create a trustworthy and compliant waste management system.
-
No Sewer Disposal : Under no circumstances should this chemical or its containers be disposed of via the sanitary sewer system (i.e., down the drain). This practice is a direct violation of environmental regulations and introduces persistent, potentially toxic compounds into aquatic ecosystems[6]. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals[8].
-
Mandatory Segregation : Waste this compound must be segregated from other waste streams. It should be classified as a nitrogen-containing, solid organic hazardous waste[9]. Co-mingling with incompatible materials, such as strong oxidizing agents, could lead to energetic, uncontrolled reactions[10].
-
Licensed Disposal : The ultimate disposal method must be through a licensed and approved hazardous waste disposal facility[10][11]. The standard and most effective method for such compounds is high-temperature incineration, which ensures complete destruction and prevents environmental release[12].
Step-by-Step Disposal Protocols
The following protocols provide clear, actionable steps for managing different forms of waste containing this compound.
Protocol 1: Disposal of Unused or Expired Solid Compound
-
Preparation : Conduct all activities within a chemical fume hood. Ensure your hazardous waste container is properly labeled and nearby.
-
Containerization : Place the original container with the unused compound directly into a designated hazardous waste container. If the original container is compromised, carefully transfer the solid into a new, properly labeled, and sealable container suitable for solid hazardous waste.
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Also, list the primary hazards (e.g., "Toxic," "Irritant").
-
Storage : Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible chemicals[7][10].
-
Pickup : Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.
Protocol 2: Disposal of Contaminated Labware and Debris
This includes items such as pipette tips, weighing boats, gloves, and empty stock bottles.
-
Gross Decontamination : If feasible, rinse empty containers or glassware three times with a suitable solvent (e.g., methanol or acetone). The resulting solvent rinse is now considered hazardous waste and must be collected in a designated container for flammable liquid waste.
-
Segregation : All solid contaminated debris (gloves, wipes, pipette tips) must be placed in a dedicated solid hazardous waste container, separate from non-hazardous trash[9].
-
Labeling and Storage : The container for solid debris should be labeled as "Hazardous Waste" with the chemical name of the contaminant. Store this container alongside other solid chemical waste for scheduled pickup.
Protocol 3: Management of Small Spills
-
Control and Alert : Ensure the fume hood is operational. Alert colleagues in the immediate area.
-
Containment : For a solid spill, gently cover the material with an absorbent pad to prevent it from becoming airborne. Do not sweep dry powder.
-
Absorption : Carefully dampen the spilled solid with a small amount of water or an appropriate solvent to create a paste. This minimizes dust.
-
Collection : Using a scoop or plastic dustpan, carefully collect the absorbed material. Place it and all cleaning materials (gloves, pads, etc.) into a sealable bag or container.
-
Final Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent. This cloth also becomes hazardous waste.
-
Disposal : The sealed container with the spill cleanup debris must be labeled as hazardous waste and disposed of according to Protocol 2.
Disposal Decision Workflow
The following diagram outlines the logical decision-making process for the proper disposal of this compound.
Caption: Decision workflow for waste segregation and disposal.
Conclusion: Upholding a Culture of Safety
The responsible disposal of this compound is a direct reflection of our commitment to safety, regulatory compliance, and environmental stewardship. While the procedures outlined here are based on the best available data for analogous compounds, it is imperative to always consult with your institution's EHS department for specific local and federal guidelines. By integrating these principles and protocols into your daily laboratory operations, you build a deep, self-validating system of trust and safety that extends beyond any single product or procedure.
References
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
- Material Safety Data Sheet - 1,3-Dimethyl-3,4,5,6-Tetrahydro-2(1H)-Pyrimidinone. Cole-Parmer.
- Safety Data Sheet - n-[2-(dimethylamino)ethyl]pyridin-2-amine. CymitQuimica.
- 4-(Dimethylamino)
- SAFETY DATA SHEET - Tetrahydro-1,3-dimethyl-1H-pyrimidin-2-one. Thermo Fisher Scientific.
- Unwanted Laboratory Materials & Other Environmental Waste Disposal. Risk Management and Safety, University of Alabama.
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP).
- 2-dimethylamino-5,6-dimethylpyrimidin-4-ol (Ref: R31805). Agriculture & Environment Research Unit (AERU).
- 4-DIMETHYLAMINOANTIPYRINE. CAMEO Chemicals, NOAA.
- SAFETY DATA SHEET - 2-Amino-4,6-dimethylpyrimidine. Thermo Fisher Scientific.
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. MDPI.
- 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl- - Safety and Hazards.
- Requirements for Pesticide Disposal. U.S. Environmental Protection Agency.
- Proper Disposal of 3-Amino-6-methylpyrazine-2-carbonitrile: A Guide for Labor
- Essential Guide to the Safe Disposal of 1-Amino-2,4(1H,3H)-pyrimidinedione. Benchchem.
Sources
- 1. 2-dimethylamino-5,6-dimethylpyrimidin-4-ol (Ref: R31805) [sitem.herts.ac.uk]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl- | C6H12N2O | CID 81646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. ashp.org [ashp.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Handling 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one: Essential Safety and Operational Protocols
This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals handling 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure both your safety and the integrity of your work. The procedures outlined below are designed to be a self-validating system of safety, grounded in authoritative data on pyrimidinone derivatives.
Hazard Assessment: Understanding the Risks
-
Acute Oral Toxicity: Many pyrimidinone derivatives are classified as harmful if swallowed.[2][3][4][5][6][7][8] Ingestion can lead to adverse health effects, necessitating immediate medical attention.
-
Serious Eye Damage/Irritation: This is a significant risk associated with this class of compounds.[3][7][8][9] Direct contact with the eyes can cause severe irritation and potentially irreversible damage.
-
Skin Corrosion/Irritation: Contact with skin may cause irritation.[4][10][11][12] Some related compounds may also cause an allergic skin reaction.[5][11][13]
-
Respiratory Irritation: Inhalation of dust or aerosols can lead to respiratory tract irritation.[10][11][12]
-
Reproductive Toxicity: Certain related pyrimidinone compounds are suspected of damaging fertility or the unborn child, demanding a high degree of caution.[3][6][9]
Given these potential risks, all handling procedures must be conducted with the assumption that this compound possesses these hazards.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and most critical barrier between the researcher and potential chemical exposure.[14] The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Specification | Rationale & Causality |
| Eye/Face Protection | Tightly fitting chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][5][15] A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against airborne particles and splashes, mitigating the high risk of serious eye damage identified for this chemical class.[3][7] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves, inspected for integrity before each use.[1] For prolonged handling or when working with solutions, double-gloving is required.[14] | Prevents direct skin contact, which can cause irritation or sensitization.[4][5] Double-gloving provides an extra layer of protection against tears and permeation. |
| Body Protection | A flame-resistant lab coat with long sleeves and tight-fitting cuffs.[1][16] For larger quantities, an impervious apron or disposable coveralls should be considered. | Protects the body from incidental contact and contamination of personal clothing. Tight cuffs prevent exposure at the glove-sleeve interface.[16] |
| Respiratory Protection | All handling of the solid compound must be performed within a certified chemical fume hood to ensure adequate ventilation.[1][10][15] If a fume hood is unavailable or if aerosol generation is unavoidable, a NIOSH/MSHA-approved respirator with an appropriate organic vapor/particulate filter is mandatory.[3][5] | Minimizes the risk of inhaling fine particles or vapors, which may cause respiratory irritation.[10] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is paramount for safety. The following protocol breaks down the handling process into three distinct phases.
Phase 1: Pre-Handling & Preparation
-
Engineering Control Verification: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Ensure the sash is positioned at the lowest practical height.
-
PPE Inspection: Meticulously inspect all PPE for defects, such as cracks in goggles or pinholes in gloves. Don the required PPE as specified in the table above.
-
Work Area Decontamination: Ensure the work surface within the fume hood is clean and free of contaminants.
-
Material Staging: Place all necessary equipment (spatulas, weigh boats, glassware, waste container) inside the fume hood before introducing the chemical. This minimizes air turbulence and the potential for contaminant escape.
Phase 2: Chemical Handling (Weighing & Dispensing)
-
Container Acclimatization: If the chemical has been stored under refrigeration, allow the container to equilibrate to room temperature before opening to prevent water condensation.[17]
-
Dispensing Solid: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the desired amount of the solid to a weigh boat on a tared balance. Perform this action slowly and deliberately to avoid creating airborne dust.
-
Container Sealing: Immediately and securely close the main chemical container after dispensing.
-
Dissolution (if applicable): If preparing a solution, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of splashing and dust generation.
Phase 3: Post-Handling & Decontamination
-
Waste Segregation: Place all contaminated disposable items (gloves, weigh boats, paper towels) into a clearly labeled hazardous waste container located within the fume hood.[4][18]
-
Surface Decontamination: Thoroughly wipe down the work surface, balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.
-
PPE Removal: Remove PPE in the correct order to prevent cross-contamination: outer gloves, lab coat, goggles, and finally inner gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[16]
Caption: Step-by-step workflow for handling this compound.
Spill Management and Disposal Plan
Emergency Protocol for Small Spills
-
Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the affected area.
-
Ventilate: Ensure the area is well-ventilated, keeping the spill within the fume hood if possible.
-
Contain & Absorb: For a solid spill, gently cover with a damp paper towel to prevent dust from becoming airborne.[19] Carefully scoop the material with an inert absorbent (e.g., sand, vermiculite) into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly, starting from the outside and working inward.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Waste Disposal Plan
All waste contaminated with this compound, including surplus chemical, empty containers, and cleanup debris, must be treated as hazardous waste.
-
Collection: Collect waste in a sealed, properly labeled, and chemically compatible container.[17][18]
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[8] Do not discharge into drains or municipal waste streams.[12][18]
Caption: Decision workflow for selecting appropriate PPE.
References
-
PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 1,3-Dimethyl-3,4,5,6-Tetrahydro-2(1H)-Pyrimidinone. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). U.S. Department of Labor. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Loba Chemie. (2016). 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheets. Retrieved from [Link]
-
Australian Government Department of Health. (2016). Pyrimidinone, tetrahydro-1,3-dimethyl-: Human health tier II assessment. Retrieved from [Link]
-
Agriculture and Environment Research Unit (AERU). (2025). 2-dimethylamino-5,6-dimethylpyrimidin-4-ol (Ref: R31805). University of Hertfordshire. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2019). MSDS of 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone. Retrieved from [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one | C9H15N3O | CID 135448147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. capotchem.cn [capotchem.cn]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. pppmag.com [pppmag.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
